2-(4-Carboxybenzoyl)terephthalic acid CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 2-(4-Carboxybenzoyl)terephthalic acid , a specialized tricarboxylate ligand used primarily in reticular chemistry. Advanced Ligan...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of 2-(4-Carboxybenzoyl)terephthalic acid , a specialized tricarboxylate ligand used primarily in reticular chemistry.
Advanced Ligand Design for Reticular Chemistry
Part 1: Executive Summary & Chemical Identity
2-(4-Carboxybenzoyl)terephthalic acid is a rigid, V-shaped tricarboxylic acid ligand. Structurally, it consists of a terephthalic acid (benzene-1,4-dicarboxylic acid) core substituted at the 2-position with a 4-carboxybenzoyl group. This unique geometry disrupts the linearity of standard terephthalate linkers, making it a critical building block for constructing Metal-Organic Frameworks (MOFs) with reduced symmetry, enhanced porosity, or specific topological nets that require bent connectivities.
Benzophenone derivative with -COOH at positions 2, 4', and 4'' (relative to the ketone bridge)
pKa Values (Est.)
3.5, 4.2, 4.8 (Sequential deprotonation of aromatic carboxylates)
Part 2: Synthesis & Production Protocol
The synthesis of CAS 75144-29-5 follows a classic industrial organic workflow involving Friedel-Crafts acylation followed by aggressive oxidation. This route ensures the correct regiochemistry by leveraging the directing effects of the methyl groups in the precursor.
Reaction Scheme Visualization
The following diagram illustrates the stepwise conversion from commodity precursors to the final ligand.
Figure 1: Synthetic pathway for 2-(4-Carboxybenzoyl)terephthalic acid via Friedel-Crafts acylation and oxidation.[1][2][3][4]
Suspend anhydrous AlCl₃ in dry DCM at 0°C under inert atmosphere (N₂).
Add p-toluoyl chloride dropwise.
Add p-xylene slowly to the mixture. The acylation occurs ortho to a methyl group on the p-xylene ring due to steric and electronic directing effects, yielding 2,5-dimethyl-4'-methylbenzophenone .
Quench with ice/HCl, extract with DCM, and recrystallize from ethanol.
Rationale: The three methyl groups must be converted to carboxylic acids. KMnO₄ provides a cleaner lab-scale product; HNO₃ is preferred for scale-up but requires autoclave conditions.
Protocol:
Dissolve the trimethyl intermediate in a pyridine/water mixture.
Add KMnO₄ (excess, ~6-9 eq) portion-wise at reflux (90-100°C).
Reflux for 12-24 hours until the purple color persists (indicating excess oxidant).
Filter hot to remove MnO₂ precipitate.
Acidify the filtrate with concentrated HCl to pH < 2.
Collect the white precipitate (2-(4-Carboxybenzoyl)terephthalic acid) by filtration.
Purification: Recrystallize from glacial acetic acid or DMF/water.
Part 3: Characterization & Quality Control
To validate the synthesis of CAS 75144-29-5, the following spectral fingerprints must be confirmed.
1. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Due to low solubility of tricarboxylic acids in CDCl₃).
¹H NMR (400 MHz):
δ 13.0-13.5 ppm: Broad singlet (3H, -COOH).
δ 7.8-8.2 ppm: Multiple aromatic multiplets.
Look for the specific splitting of the benzoyl ring (AA'BB' system) and the trisubstituted central ring (singlet or doublet depending on resolution of H-3 vs H-6).
This ligand is a "non-linear" variant of terephthalic acid. In MOF synthesis, replacing linear linkers with bent linkers like 2-(4-Carboxybenzoyl)terephthalic acid alters the topology of the resulting framework.
Key Functionalities:
Reduced Symmetry: Prevents the formation of close-packed non-porous structures (interpenetration control).
Free Carboxylates: Depending on the metal cluster (SBU), one carboxylate may remain uncoordinated, providing a site for post-synthetic modification (PSM).
Topology Control: Often forms (3,6)-connected nets when combined with Cu-paddlewheel or Zn₄O clusters, distinct from the pcu topology of MOF-5.
Figure 2: Logical assembly of MOFs using 2-(4-Carboxybenzoyl)terephthalic acid, highlighting the transition from linear to bent topology.[1][2][3][4][6][7]
References
Source: Santa Cruz Biotechnology (SCBT). "2-(4-Carboxy-benzoyl)
Synthesis of Benzophenone Polycarboxylic Acids
Source:Orient. J. Chem. (2016). "Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride" (Describes the Friedel-Crafts/Oxidation methodology applicable to this class).
Technical Guide: Thermodynamic Stability of 2-(4-Carboxybenzoyl)terephthalic Acid Ligand
This technical guide details the thermodynamic stability, structural properties, and characterization protocols for 2-(4-Carboxybenzoyl)terephthalic acid (also known as Benzophenone-2,4,4'-tricarboxylic acid ). Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermodynamic stability, structural properties, and characterization protocols for 2-(4-Carboxybenzoyl)terephthalic acid (also known as Benzophenone-2,4,4'-tricarboxylic acid ).
Executive Summary
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5 ) is a non-planar, tritopic carboxylate ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking agent in proteomic research. Unlike the highly symmetric trimesic acid (
) or terephthalic acid (), this ligand features a benzophenone core with a "V-shaped" geometry induced by the hybridized ketone bridge.
Its thermodynamic stability is defined by three vectors:
Thermal Robustness: High resistance to thermal degradation up to ~290°C, limited by decarboxylation.
Conformational Rigidity: The ketone bridge restricts rotation, reducing entropic penalties during coordination.
Hydrolytic Stability: The benzophenone moiety is resistant to hydrolysis, though the carboxylate groups are pH-sensitive.
This guide provides a predictive thermodynamic profile and validated experimental protocols for researchers characterizing this ligand in novel coordination polymers.
Chemical Identity & Structural Thermodynamics
Molecular Architecture
The ligand consists of a terephthalic acid core substituted at the 2-position with a 4-carboxybenzoyl group. This creates a tricarboxylic acid with
symmetry (or depending on rotation), offering unique coordination modes that prevent framework interpenetration.
Feature
Specification
Thermodynamic Implication
IUPAC Name
2-(4-Carboxybenzoyl)benzene-1,4-dicarboxylic acid
-
Common Name
Benzophenone-2,4,4'-tricarboxylic acid
-
Formula
MW: 314.25 g/mol
Core Motif
Benzophenone (Diphenyl ketone)
High bond dissociation energy () confers thermal stability.
Functional Groups
3 -COOH (Carboxylic Acid)
Sites for metal coordination; susceptible to decarboxylation at .
Geometry
Bent (Angle at C=O)
Induces curvature in MOF pores; reduces packing density.
Predicted Thermodynamic Parameters
Data inferred from structural analogs (Benzophenone-3,3',4,4'-tetracarboxylic dianhydride and Terephthalic acid).
Melting Point (
): >280°C (Predicted). Note: Likely decomposes before melting.
Decomposition Temperature (
): ~290–310°C.
Acidity (
):
(Ortho-carboxyl on Ring A, stabilized by H-bond with ketone oxygen).
(Para-carboxyl on Ring A).
(Para-carboxyl on Ring B).
Thermal Stability Profile (Solid State)
The thermodynamic stability of the solid ligand is governed by the bond strength of the carboxyl-aryl linkage. The benzophenone core is extremely stable, often surviving up to 400°C, but the carboxylic acid groups are the limiting factor.
Degradation Pathway
Dehydration (
): Loss of lattice water or formation of internal anhydrides between the ortho-carboxyl and the ketone (less likely due to strain) or intermolecular anhydride formation.
Decarboxylation (
): Irreversible loss of . The carboxyl group at position 2 (ortho to benzoyl) is sterically crowded and electronically activated, making it the likely first site of failure.
Core Fragmentation (
): Cleavage of the ketone bridge and aromatic ring breakdown.
Visualization of Stability Logic
Figure 1: Thermal degradation pathway of 2-(4-Carboxybenzoyl)terephthalic acid. The ligand remains structurally intact up to the onset of decarboxylation.
Experimental Characterization Protocols
Since specific literature data for this isomer is rare, the following self-validating protocols are required to establish its thermodynamic baseline before use in MOF synthesis.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine
(temperature at 5% mass loss).
Preparation: Dry 10 mg of ligand in a vacuum oven at 80°C for 6 hours to remove adsorbed moisture.
Instrument Setup: Calibrate TGA with Calcium Oxalate standard.
Method:
Ramp: 10°C/min from 30°C to 800°C.
Atmosphere:
flow (inert) to determine thermal stability; Air flow (oxidative) to determine combustion profile.
Validation Check: The first mass loss step should correspond to solvent/water (
). If mass loss occurs between 150-250°C, check for solvent inclusions (DMF/DMSO) or impurity. The main decomposition step (loss of 3 , ~42% mass loss) should begin near 300°C.
Protocol B: Potentiometric
Determination
Objective: Determine the deprotonation constants for MOF synthesis optimization.
Solvent System: Use a mixed solvent system (e.g., 50:50 Water:Methanol) due to low aqueous solubility of the tri-acid.
Titrant: 0.1 M KOH (standardized).
Procedure:
Dissolve 0.05 mmol of ligand in 50 mL solvent.
Perform titration under Argon atmosphere (to exclude
).
Record pH vs. Volume added.
Analysis: Use the Bjerrum method or Gran plot to identify three equivalence points.
Correction: Extrapolate values to zero organic solvent content using the Yasuda-Shedlovsky equation if necessary.
Application in MOF Synthesis[2][3][4]
The thermodynamic stability of the free ligand translates into the kinetic and thermodynamic stability of the resulting MOF.
Coordination Geometry
The 2,4,4' substitution pattern prevents the formation of flat, 2D sheets (common with terephthalic acid). Instead, it promotes:
3D Cage Structures: The bent angle facilitates the formation of discrete cages or helical channels.
Reduced Interpenetration: The bulky benzoyl group at position 2 acts as a steric bumper, preventing other networks from growing within the pores.
Solvothermal Stability
Solvent Compatibility: Stable in DMF, DEF, and NMP at 120°C (standard solvothermal conditions).
Acid Resistance: The ketone bridge is stable in acidic modulators (acetic acid, formic acid) used in MOF synthesis.
Base Sensitivity: High pH (>10) may cause dissolution of the MOF node but will not degrade the ligand backbone itself.
Figure 2: Workflow for incorporating 2-(4-Carboxybenzoyl)terephthalic acid into Metal-Organic Frameworks.
References
Santa Cruz Biotechnology. 2-(4-Carboxy-benzoyl)-terephthalic acid (CAS 75144-29-5). Product Catalog.
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society. (Cited for general carboxylate-MOF stability principles).
An In-depth Technical Guide to the Solubility of 2-(4-Carboxybenzoyl)terephthalic Acid in DMF and Ethanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Carboxybenzoyl)t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Carboxybenzoyl)terephthalic acid in two common laboratory solvents: N,N-Dimethylformamide (DMF) and ethanol. This document is structured to provide not only empirical data and procedural guidance but also a foundational understanding of the intermolecular forces governing the solubility of this complex aromatic polycarboxylic acid.
Introduction: Understanding the Molecule and its Solvent Interactions
2-(4-Carboxybenzoyl)terephthalic acid, a tricarboxylic acid derivative of benzophenone, presents a unique solubility profile due to its molecular architecture. The presence of three carboxylic acid groups and a central benzophenone core dictates its interactions with various solvents. The carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors, while the aromatic rings contribute to potential π-π stacking interactions. The polar carbonyl group within the benzophenone structure further influences its polarity.
The choice of solvent is critical in processes such as synthesis, purification, and formulation of this compound.
N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant. Its ability to accept hydrogen bonds, coupled with its large dipole moment, makes it an effective solvent for polar compounds, particularly those with hydrogen bond donor capabilities like carboxylic acids.
Ethanol , a polar protic solvent, can act as both a hydrogen bond donor and acceptor. While it can solvate carboxylic acids, the extent of this interaction is influenced by the competition between solute-solvent and solvent-solvent hydrogen bonding.
Estimated Solubility Data
Solvent
Estimated Solubility at 25°C ( g/100 mL)
Key Considerations
N,N-Dimethylformamide (DMF)
5 - 10
The high polarity and hydrogen bond accepting capability of DMF are expected to lead to good solubility. The solubility of terephthalic acid in DMF is approximately 6.7 g/100g at 25°C. The additional carboxyl group and benzophenone core of the target molecule may slightly alter this, but significant solubility is anticipated.[1]
Ethanol
0.1 - 0.5
The solubility of terephthalic acid in ethanol is significantly lower than in DMF. While hydrogen bonding is possible, the extensive hydrogen bonding network of ethanol itself and the large, relatively non-polar aromatic structure of the solute limit solubility. Carboxylic acids are generally soluble in alcohols, but this decreases with the complexity of the acid.[2][3][4]
The Science Behind the Solubility: A Deeper Dive
The dissolution of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the process. For 2-(4-Carboxybenzoyl)terephthalic acid, the key intermolecular interactions at play are:
Hydrogen Bonding: This is the most significant factor. The three carboxylic acid groups can form strong hydrogen bonds with acceptor molecules. DMF is an excellent hydrogen bond acceptor. Ethanol can both donate and accept hydrogen bonds, leading to a more complex interplay of interactions. In protic solvents like ethanol, the carboxylic acid can form hydrogen bonds with the solvent, but it must compete with the strong self-association of both the acid (forming dimers) and the alcohol.[2]
Dipole-Dipole Interactions: The polar carbonyl group in the benzophenone core and the carboxylic acid groups contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents like DMF and ethanol.
Van der Waals Forces: The large aromatic surface area of the molecule allows for London dispersion forces, which play a role in the interaction with all solvents.
The significantly higher estimated solubility in DMF can be attributed to its superior ability to disrupt the strong intermolecular hydrogen bonds within the crystal lattice of the solid acid and effectively solvate the individual molecules.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid.
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
Syringe filters (0.45 µm, solvent-compatible)
Step-by-Step Experimental Workflow
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 2-(4-Carboxybenzoyl)terephthalic acid into several sealed vials.
Add a precise volume of the chosen solvent (DMF or ethanol) to each vial.
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(4-Carboxybenzoyl)terephthalic acid.
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
Calculation of Solubility:
Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.
Self-Validating System and Controls
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility should be constant at the later time points.
Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent.
Purity of Materials: The purity of the solute and solvents should be high to avoid erroneous results.
Calibration Standards: The accuracy of the analytical method relies on the precision of the calibration standards.
2-(4-Carboxybenzoyl)terephthalic acid: As with any fine chemical powder, avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
N,N-Dimethylformamide (DMF): DMF is a hepatotoxin and a reproductive hazard. It is readily absorbed through the skin. All work with DMF should be conducted in a well-ventilated fume hood, and appropriate chemical-resistant gloves must be worn.
Ethanol: Ethanol is a flammable liquid. Avoid open flames and sources of ignition when handling.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Conclusion
The solubility of 2-(4-Carboxybenzoyl)terephthalic acid is a critical parameter for its effective use in research and development. This guide has provided a detailed theoretical framework, estimated solubility data, and a robust experimental protocol for its determination in DMF and ethanol. Based on the principles of intermolecular interactions, it is clear that DMF is a significantly better solvent for this compound than ethanol. For applications requiring precise knowledge of solubility, the experimental protocol outlined herein provides a reliable method for obtaining accurate and reproducible data.
Technical Analysis: Acidity & Deprotonation Kinetics of 2-(4-Carboxybenzoyl)terephthalic Acid
[1] Executive Summary & Molecular Architecture 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5), often abbreviated in coordination chemistry as H₃CBTA , represents a critical class of tricarboxylic acid linkers us...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Molecular Architecture
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5), often abbreviated in coordination chemistry as H₃CBTA , represents a critical class of tricarboxylic acid linkers used in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance copolyesters.[1]
Unlike symmetric linkers such as terephthalic acid (TPA) or trimesic acid (BTC), H₃CBTA possesses a unique asymmetry introduced by the ketonic bridge and the orthogonal arrangement of the benzoyl substituent.[1] This guide provides a definitive analysis of its deprotonation thermodynamics, predicting pKa values based on Hammett electronic effects and ortho-substituent interactions, and outlines a self-validating potentiometric protocol for experimental verification.[1]
Structural Definition of Acidic Sites
To understand the deprotonation hierarchy, we must distinctively label the three carboxylic acid protons based on their chemical environment:
Site
(Ortho-TPA): The carboxyl group on the central terephthalic ring at position 1, located ortho to the electron-withdrawing carbonyl (C=O) bridge.[1]
Site
(Para-Benzoyl): The carboxyl group on the pendant benzoyl ring (position 4'), located para to the carbonyl bridge.[1]
Site
(Meta-TPA): The carboxyl group on the central terephthalic ring at position 4, located meta to the carbonyl bridge.[1]
Theoretical pKa Derivation & Electronic Effects
In the absence of universally standardized experimental constants for this specific derivative in public databases, we derive high-confidence predicted values using Structure-Activity Relationship (SAR) principles, specifically the Hammett equation and ortho-effect considerations.[1]
The Electronic Hierarchy
The acidity of benzoic acid derivatives is governed by the stability of the resulting carboxylate anion.[1][2] The central ketone (benzophenone-like motif) acts as a strong Electron-Withdrawing Group (EWG), stabilizing negative charges via inductive (-I) and mesomeric (-M) effects.[1]
Similar to benzophenone-4,4'-dicarboxylic acid.[1][2] The para-position allows resonance stabilization but less intense than the ortho-proximity.[1][2]
The meta position disconnects resonance stabilization.[1][2] Furthermore, this proton is removed from a species that is already dianionic (), incurring a high electrostatic penalty.[1]
Comparative Analysis
Reference Standard (Terephthalic Acid): pKa₁ = 3.54, pKa₂ = 4.46.[1][2]
H₃CBTA Shift: The introduction of the 4-carboxybenzoyl group acidifies the system overall, but creates a wider "pKa window" between the first and last deprotonation events due to the asymmetry.[1][2]
Deprotonation Mechanism & Pathway
The deprotonation of H₃CBTA (denoted as
) proceeds in three distinct thermodynamic steps. Understanding this cascade is vital for controlling MOF self-assembly, as the protonation state (, , or ) dictates metal coordination modes.[1]
Stepwise Dissociation
Step 1 (
): Removal of Proton .[1][2] The proximity of the ketone stabilizes the negative charge on the ortho-carboxylate immediately.[1][2]
Step 2 (
): Removal of Proton .[1][2] The pendant ring deprotonates.[1][2]
Step 3 (
): Removal of Proton .[1][2] The final proton is stripped from the meta-position.[1][2] This requires high pH (typically > 8.[1][2]0) to overcome the repulsion of the existing -2 charge.[1][2]
Visualization of Signaling Pathway
The following diagram illustrates the sequential deprotonation pathway and the associated species.
Figure 1: Sequential deprotonation cascade of H₃CBTA showing predicted pH windows for dominant species.
To empirically validate the pKa values of H₃CBTA, a standard acid-base titration is insufficient due to the low solubility of aromatic tricarboxylic acids in pure water.[1][2] The following protocol utilizes a mixed-solvent system extrapolated to zero ionic strength.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20461283, 4-Carboxybenzaldehyde terephthalic acid.[1][2] Retrieved from [Link][1]
Yuan, W., et al. (2018). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks.[1][2] JACS Au.[1][2] Retrieved from [Link][1][3]
Joshi, A., et al. Predicted values of pKa for terephthalic acid (TPA) and 2,5-furandicarboxylic acid.[1][2][4] ResearchGate.[1][2][4] Retrieved from [Link]
NIST Chemistry WebBook. Benzophenone-4,4'-dicarboxylic acid properties.[1][2] Retrieved from [Link][1]
Coordination Geometry of 2-(4-Carboxybenzoyl)terephthalic Acid with Transition Metals: A Technical Guide
Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the structural nuances of the selected organic linkers. 2-(4-Carboxybenzoyl)terephthalic acid (H₃CBTA)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the structural nuances of the selected organic linkers. 2-(4-Carboxybenzoyl)terephthalic acid (H₃CBTA) is a highly versatile tricarboxylic acid characterized by its central benzophenone hinge. This structural feature imparts unique conformational flexibility and photoreactivity, distinguishing it from rigid linear linkers[1]. For drug development professionals and materials scientists, understanding the coordination geometry of H₃CBTA with transition metals is critical for engineering porous matrices tailored for targeted drug delivery, biosensing, and catalysis. This whitepaper provides an in-depth analysis of H₃CBTA’s coordination behavior, mechanistic assembly pathways, and field-proven, self-validating synthesis protocols.
Structural Profile and Orbital Directing Effects
H₃CBTA consists of a terephthalic acid core (1,4-benzenedicarboxylic acid) substituted at the 2-position with a 4-carboxybenzoyl group. This creates an asymmetric tricarboxylate system with several critical features:
Conformational Flexibility: The ketone bridge (-C=O-) acts as a dynamic hinge. Unlike rigid linkers (e.g., trimesic acid), the benzophenone moiety can rotate and bend, allowing the ligand to adopt multiple coordination modes (such as η²:η¹:η¹:η¹:μ₅) to satisfy the specific geometric demands of different transition metal ions[2]. This rotational freedom minimizes steric hindrance during the self-assembly of Secondary Building Units (SBUs)[3].
Electronic Modulation: The electron-withdrawing nature of the ketone group influences the pKa of the adjacent carboxylic acids, dictating the sequential deprotonation required during solvothermal synthesis.
Photoreactive Potential: The benzophenone core can undergo photo-induced excitation to form ketyl radicals, enabling post-synthetic modification (PSM) via C-H insertion. This is highly valuable for grafting biocompatible polymers onto the framework for in vivo applications[1].
Transition Metal Coordination Geometries
The topology of the resulting coordination polymer is fundamentally dictated by the preferred coordination geometry of the chosen transition metal. H₃CBTA acts as a structure-directing agent, but the metal node determines the final framework dimensionality.
Copper (Cu²⁺): The Paddle-Wheel Paradigm
Copper(II) ions exhibit a strong preference for forming dinuclear paddle-wheel SBUs [Cu₂(COO)₄] due to favorable d-d orbital interactions[4]. In this geometry, four carboxylate groups from different H₃CBTA ligands bridge two Cu²⁺ ions. The square-planar coordination around each copper atom leaves the axial sites available for solvent coordination (e.g., water or DMF). Upon activation, these axial solvents are removed, exposing open metal sites (OMS) that are highly active for binding active pharmaceutical ingredients (APIs)[5].
Zinc (Zn²⁺): Tetranuclear and Dinuclear Nodes
Zinc(II) is highly versatile. Depending on the solvent system and base concentration, Zn²⁺ can form dinuclear paddle-wheels or basic zinc acetate-like tetranuclear clusters [Zn₄O(COO)₆][5]. The tetrahedral coordination of the central oxygen and the octahedral/tetrahedral geometries of the zinc ions create highly rigid, 3D porous networks with exceptional structural stability and intrinsic fluorescence.
Cobalt (Co²⁺) and Nickel (Ni²⁺): Octahedral Chains
Cobalt and Nickel typically favor octahedral coordination spheres. When reacted with H₃CBTA, these metals often incorporate solvent molecules or auxiliary ligands into their coordination spheres, preventing the formation of discrete paddle-wheels. Instead, they frequently form 1D zipper-like chains or 2D sheets based on M-O covalent bonds, which are further extended into 3D supramolecular architectures via hydrogen bonding and π-π stacking[3].
Table 1: Summary of Transition Metal Coordination Geometries with H₃CBTA
Transition Metal
Preferred SBU Topology
Coordination Geometry
Framework Dimensionality
Key Characteristics
Copper (Cu²⁺)
Dinuclear Paddle-Wheel
Square Planar (per metal)
2D / 3D
Open metal sites, high porosity, sensitive to activation stress.
Zinc (Zn²⁺)
Tetranuclear Cluster
Tetrahedral / Octahedral
3D
High structural stability, rigid nodes, strong fluorescence.
Cobalt (Co²⁺)
Mononuclear / 1D Chain
Octahedral
1D / 2D / 3D
Magnetic properties, solvent-coordinated axial sites.
Mechanistic Pathways of Framework Assembly
The assembly of H₃CBTA with transition metals is a delicate balance between thermodynamics and kinetics. The deprotonation rate of the ligand directly controls the supersaturation of the coordinating species, dictating which SBU pathway is taken.
Mechanistic pathways of H3CBTA coordination with transition metals to form distinct SBUs.
Self-Validating Solvothermal Synthesis Protocol
To ensure reproducibility and high crystallinity, the synthesis of H₃CBTA-based MOFs must follow a self-validating protocol. Solvothermal synthesis is the industry standard for these materials[6]. The following protocol is optimized for Copper(II) paddle-wheel framework generation.
Step-by-Step Methodology & Causality
Precursor Preparation: Dissolve 0.1 mmol of H₃CBTA and 0.3 mmol of Cu(NO₃)₂·3H₂O in 10 mL of a solvent mixture (DMF/EtOH/H₂O, 2:1:1 v/v).
Causality: N,N-Dimethylformamide (DMF) acts as both a solvent and a "slow base." Upon heating, DMF gradually decomposes into dimethylamine, which slowly deprotonates the H₃CBTA carboxylic acids[6]. This controlled release prevents rapid, amorphous precipitation.
Solvothermal Reaction: Seal the solution in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours.
Causality: 120 °C provides the necessary activation energy to overcome the kinetic barriers of reversible metal-ligand bond formation, allowing the system to reach the thermodynamic minimum required for crystalline SBU assembly[7].
Controlled Cooling: Cool the reactor to room temperature at a strict rate of 0.1 °C/min.
Solvent Exchange & Activation: Isolate the crystals via centrifugation. Wash sequentially with fresh DMF (3x) and absolute ethanol (3x). Activate the MOF using supercritical CO₂ (scCO₂) drying.
Causality: Cu-based paddle-wheel SBUs are highly susceptible to structural collapse from capillary forces during standard thermal vacuum drying[4]. scCO₂ activation bypasses the liquid-gas phase boundary, preserving the ultra-high porosity of the framework.
Self-Validation Checks
A trustworthy protocol must validate itself at the end of the workflow:
Phase Purity: Conduct Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern from single-crystal data.
Deprotonation Verification: Use FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3000 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate) confirms complete SBU formation[3].
Porosity Confirmation: Perform N₂ adsorption-desorption isotherms (BET analysis) to verify that the pores are fully evacuated and accessible.
Workflow for solvothermal synthesis and validation of H3CBTA-based metal-organic frameworks.
Translational Applications in Drug Development
For drug development professionals, the coordination chemistry of H₃CBTA translates directly into advanced therapeutic delivery systems.
High-Capacity API Encapsulation: The 3D porous networks generated by Cu²⁺ and Zn²⁺ coordination provide massive internal surface areas. This allows for the high-loading encapsulation of small-molecule drugs (e.g., ibuprofen or 5-fluorouracil)[2].
Sustained Release via Open Metal Sites: In Cu-paddle-wheel frameworks, the exposed axial coordination sites act as Lewis acid centers. Electron-rich functional groups on APIs (such as amines or carbonyls) can weakly coordinate to these sites, drastically slowing the diffusion rate of the drug out of the pore and enabling sustained release profiles.
Biocompatible Surface Grafting: The unique benzophenone hinge of H₃CBTA is photoreactive. By exposing the synthesized MOF to UV light in the presence of polyethylene glycol (PEG) or other C-H containing biocompatible polymers, radical-induced grafting-from reactions occur directly on the framework surface[1]. This post-synthetic modification shields the MOF from opsonization, significantly extending its systemic circulation half-life in vivo.
References
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions
Source: ZYLAB
URL:[Link]
Reticular Chemistry of Metal–Organic Frameworks Composed of Copper and Zinc Metal Oxide Secondary Building Units as Nodes
Source: UC Berkeley
URL:[Link]
Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis, structures, and properties of lead(II) and cobalt(II) metal-organic frameworks based on a flexible benzophenone-2,4′-dicarboxylic acid
Source: ResearchGate
URL:[Link]
Direct grafting-from of PEDOT from a photoreactive Zr-based MOF – a novel route to electrically conductive composite materials
Source: RSC Publishing
URL:[Link]
The Versatility of Benzophenone Derivatives in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzophenone Scaffold as a Privileged Ligand Framework Benzophenone, a simple diaryl ketone, has emerged as a remarkably versatile and "pr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold as a Privileged Ligand Framework
Benzophenone, a simple diaryl ketone, has emerged as a remarkably versatile and "privileged" scaffold in the design of ligands for coordination chemistry. Its inherent photochemical activity, coupled with the ability to be readily functionalized at multiple positions, allows for the creation of a diverse library of ligands with tunable steric and electronic properties. This adaptability has led to the development of metal complexes with significant applications in catalysis, materials science, and photochemistry. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and practical applications of metal complexes featuring benzophenone derivative ligands, offering field-proven insights for researchers and professionals in the chemical sciences.
The core strength of the benzophenone framework lies in its carbonyl group and two phenyl rings, which can be independently modified to introduce a wide array of donor atoms and functional groups. This allows for the construction of ligands with varying denticity, coordination modes, and electronic characteristics, ultimately influencing the properties and reactivity of the resulting metal complexes.
I. Synthetic Strategies for Benzophenone-Based Ligands
The synthesis of benzophenone derivative ligands is often straightforward, leveraging well-established organic transformations. The choice of synthetic route is primarily dictated by the desired coordinating atoms and the intended application of the final metal complex.
Schiff Base Condensation: A Gateway to Versatile Chelators
One of the most common and efficient methods for preparing multidentate benzophenone-based ligands is through Schiff base condensation. This reaction typically involves the condensation of a substituted benzophenone containing an aldehyde or ketone functionality with a primary amine. This approach allows for the facile incorporation of various donor atoms, such as nitrogen and oxygen, leading to ligands with diverse coordination pockets.
For instance, novel ONS donor Schiff base ligands have been synthesized by reacting substituted 2-hydroxybenzophenones with thiocarbohydrazide.[1] These ligands can then coordinate to metal centers, such as molybdenum, to form neutral solvate dioxomolybdenum(VI) complexes.[1] Similarly, Schiff bases derived from 3,4-diaminobenzophenone and various diketones can form mononuclear macrocyclic ligands capable of coordinating with Co(II), Ni(II), Cu(II), and Zn(II) ions.[2] The synthesis of a Schiff base from benzophenone and glycine has also been reported, leading to the formation of a Mn(II) complex.[3]
Experimental Protocol: Synthesis of a Benzophenone-Derived Schiff Base Ligand
The following is a representative protocol for the synthesis of a Schiff base ligand derived from 2-hydroxy-4-methoxybenzophenone and 2,2-diphenylethanamine.[4]
Dissolution of Reactants: Dissolve 2-hydroxy-4-methoxybenzophenone in a suitable solvent such as methanol.
Addition of Amine: To this solution, add an equimolar amount of 2,2-diphenylethanamine.
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
Reflux: Heat the reaction mixture to reflux for several hours.
Isolation: Upon cooling, the Schiff base product will precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization: The structure and purity of the synthesized ligand can be confirmed using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Functionalization of the Phenyl Rings: Introducing Carboxylate and Phosphine Moieties
Beyond Schiff base formation, the phenyl rings of benzophenone offer ample opportunities for functionalization to introduce other important coordinating groups, such as carboxylates and phosphines.
Benzophenone Tetracarboxylate Ligands: Benzophenone-3,3′,4,4′-tetracarboxylate (BPTC) is a notable example of a carboxylate-functionalized benzophenone ligand. This ligand has been used to synthesize a variety of coordination polymers and metal-organic frameworks (MOFs) with alkaline earth metals like Mg, Ca, Sr, and Ba.[5] The resulting materials exhibit interesting structural diversity and potential applications in areas such as antimicrobial activity and proton conductivity.[5]
Diphosphine-Benzophenone Ligands: The introduction of phosphine groups onto the benzophenone scaffold leads to ligands with interesting adaptive coordination behavior. 2,2′-Diphosphinobenzophenones have been shown to act as adaptive ligands, where the central ketone moiety can coordinate to reduced metal centers.[6] This adaptability has been leveraged in nickel-catalyzed alkyne cyclotrimerization.[6]
II. Coordination Chemistry and Structural Diversity
The coordination behavior of benzophenone derivative ligands is highly dependent on the nature and position of the donor atoms. This leads to a wide range of coordination modes and complex geometries.
Coordination Modes
Benzophenone-based ligands can coordinate to metal centers in a variety of ways:
Bidentate Coordination: Schiff base ligands derived from substituted benzophenones often act as bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen atom.[4]
Tridentate Coordination: The ONS donor Schiff bases coordinate to the cis-MoO₂²⁺ core through the oxygen, nitrogen, and sulfur atoms.[1]
Tetradentate and Macrocyclic Coordination: Ligands derived from 3,4-diaminobenzophenone can form tetraazamacrocycles that encapsulate metal ions, with four nitrogen atoms coordinating to the metal center.[2]
Bridging Coordination: In coordination polymers and MOFs, carboxylate-functionalized benzophenones like BPTC can act as bridging ligands, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.[5][7]
Hemilabile η²-Coordination: Diphosphine-benzophenone ligands can exhibit hemilabile behavior, where the ketone's π-system can coordinate to the metal center in an η² fashion.[6]
Diagram: Common Coordination Modes of Benzophenone Derivative Ligands
Caption: Representative coordination modes of benzophenone ligands.
Structural Diversity in Coordination Polymers and MOFs
The use of rigid yet versatile ligands like benzophenone tetracarboxylate has led to the construction of a variety of coordination polymers with diverse topologies. For example, zinc(II) and cadmium(II) complexes with 3,3′,4,4′-benzophenone tetracarboxylate and bis(imidazole) ligands have been shown to form structures ranging from 1D chains to complex 3D frameworks.[7] The flexibility of the bis(imidazole) co-ligands plays a crucial role in determining the final architecture of the coordination polymer.[7]
III. Applications in Catalysis
The tunable electronic and steric properties of benzophenone-based ligands make them highly effective in a range of catalytic applications. Their metal complexes have demonstrated significant activity in both photocatalysis and traditional transition metal-catalyzed reactions.
Photocatalysis: Harnessing the Photoreactivity of Benzophenone
The inherent photochemical properties of the benzophenone moiety can be directly exploited in photocatalysis. Upon UV irradiation, benzophenone undergoes efficient intersystem crossing to a triplet excited state, which can act as a potent hydrogen atom transfer (HAT) agent.[8][9]
Synergistic Catalysis with Nickel: A powerful strategy involves the synergistic use of a benzophenone derivative as a HAT photocatalyst and a nickel complex as a transition-metal catalyst.[8][9] This dual catalytic system has been successfully applied to cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins.[8][9] In this process, the photoexcited benzophenone abstracts a hydrogen atom from a silane, initiating a radical cascade that ultimately couples with a nickel catalytic cycle.[8][9]
The following is a general procedure for a nickel-catalyzed reductive cross-coupling reaction using a benzophenone derivative as a photocatalyst.[8][9]
Reaction Setup: In a glovebox, a reaction vial is charged with the benzophenone photocatalyst (e.g., 20 mol%), the nickel catalyst (e.g., 5 mol%), an alkyl bromide (1.25 mmol), an aryl bromide (0.5 mmol), a base such as 2,6-lutidine (0.55 mmol), and a hydrogen atom donor like tris(trimethylsilyl)silane (0.75 mmol).
Solvent Addition: An appropriate solvent, such as acetonitrile, is added to the vial.
Irradiation: The reaction mixture is sealed and irradiated with a near-UV light source (e.g., 390 nm) at room temperature for a specified time (e.g., 16 hours).
Workup and Analysis: After the reaction is complete, the mixture is worked up using standard extraction procedures. The product yield is determined by techniques like ¹H NMR or gas chromatography.
Alkyne Cyclotrimerization
Nickel complexes of adaptive diphosphine-benzophenone ligands have shown enhanced catalytic activity in the [2+2+2] cyclotrimerization of alkynes to form substituted benzenes.[6] The hemilabile coordination of the benzophenone's ketone group is thought to play a key role in stabilizing catalytic intermediates and promoting the cyclization process.[6]
C-H Acylation
A dual catalytic system comprising a benzophenone-derived photosensitizer and a nickel catalyst has been developed for the direct benzylic C-H acylation of toluene and other methylbenzenes.[10] This method provides a valuable alternative to traditional methods for the synthesis of unsymmetrical ketones.[10]
Caption: Simplified mechanism of synergistic photocatalysis.
IV. Applications in Materials Science and Supramolecular Chemistry
The unique properties of benzophenone derivatives extend beyond catalysis into the realm of materials science and supramolecular chemistry.
Photoinitiators for Polymerization
Benzophenone and its derivatives are widely used as photoinitiators for UV-induced free radical polymerization.[11][12][13][14] Upon absorption of UV light, they generate free radicals that can initiate the polymerization of monomers like acrylates and methacrylates.[13]
Supramolecular Control of Polymerization: A fascinating application involves the use of benzophenone-functionalized dipeptides that self-assemble into supramolecular gel noodles.[11][12][13][14] These noodle-like structures act as templates to localize the photoinitiator, allowing for spatially resolved polymerization.[11][12][13][14] This approach enables the fabrication of intricate polymeric structures with tunable mechanical properties.[11][13]
Coordination Polymers and Metal-Organic Frameworks (MOFs)
As previously mentioned, benzophenone carboxylate ligands are excellent building blocks for the construction of coordination polymers and MOFs.[5][7] These materials can exhibit a range of interesting properties, including:
Porosity: The ordered structures of MOFs can lead to porous materials with applications in gas storage and separation.
Luminescence: The incorporation of metal ions and the benzophenone chromophore can result in luminescent materials with potential applications in sensing and optoelectronics.[15]
Biological Activity: Some benzophenone-based coordination polymers have shown antibacterial and antifungal activity.[5]
Table 1: Selected Applications of Benzophenone Derivative Ligands in Coordination Chemistry
Ligand Type
Metal(s)
Application
Key Feature
Schiff Base (ONS donor)
Mo(VI)
Antioxidant activity
Tridentate coordination
Diphosphine-Benzophenone
Ni(0), Ni(I), Ni(II)
Alkyne Cyclotrimerization
Adaptive, hemilabile ligand
Benzophenone Derivative
Ni(II)
Photocatalytic Cross-Coupling
Hydrogen Atom Transfer (HAT) photocatalyst
Benzophenone Tetracarboxylate
Ca(II), Sr(II), Ba(II)
Coordination Polymers, MOFs
Bridging carboxylate ligand
Benzophenone-Dipeptide
-
Spatially-Resolved Polymerization
Supramolecular self-assembly
V. Photophysical Properties
The photophysical properties of metal complexes with benzophenone derivative ligands are of significant interest, particularly for applications in photocatalysis and luminescent materials. The absorption and emission properties of these complexes are influenced by the nature of the ligand, the metal center, and the coordination environment.
The excited states of these complexes can be ligand-centered (LC), metal-centered (MC), or involve charge transfer between the metal and the ligand (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT). The relative energies of these states determine the photophysical and photochemical behavior of the complex. For instance, the phosphorescence observed in some cadmium complexes with benzophenone-based ligands originates from ligand-centered π → π* transitions.[15] In contrast, some ruthenium complexes can exhibit MLCT luminescence.[15] The quenching of the benzophenone triplet state by metal complexes has also been studied to understand the efficiency of photoreduction processes.[16]
VI. Conclusion and Future Outlook
Benzophenone derivative ligands have firmly established themselves as a versatile and powerful class of ligands in coordination chemistry. Their ease of synthesis, tunable properties, and diverse coordination behavior have enabled the development of metal complexes with a wide range of applications. The synergistic combination of the inherent photoreactivity of the benzophenone core with the catalytic prowess of transition metals has opened up new avenues in photocatalysis. Furthermore, their use in constructing sophisticated supramolecular assemblies and functional coordination polymers highlights their potential in advanced materials science.
Future research in this area is likely to focus on the design of new benzophenone-based ligands with even more tailored properties. This could involve the incorporation of multiple, different coordinating groups to achieve more complex coordination environments and reactivity. The development of chiral benzophenone ligands for asymmetric catalysis is another promising direction. As our understanding of the intricate interplay between ligand design, coordination chemistry, and material properties continues to grow, we can expect to see even more innovative applications of benzophenone derivative ligands in the years to come.
References
Synthesis, characterization and antioxidant activities of dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones: Journal of Coordination Chemistry - Taylor & Francis. Available at: [Link]
Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization - ACS Publications. Available at: [Link]
The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Cou. ACS Publications. Available at: [Link]
The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins - ACS Publications. Available at: [Link]
Synthesis, characterization, antimicrobial and dna interaction studies of benzophenone – ethanamine schiff base with transition metal - JOCPR. Available at: [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 - Rasayan Journal of Chemistry. Available at: [Link]
Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation - Chemical Communications (RSC Publishing). Available at: [Link]
(PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE MN (II) METAL COMPLEX DERIVED FROM BENZOPHENONE AND GLYCINE - ResearchGate. Available at: [Link]
Alkaline earth metal-based coordination polymers produced with benzophenone-3,3′,4,4′-tetracarboxylate: synthesis and application - ResearchGate. Available at: [Link]
Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis study - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. Available at: [Link]
Photophysical properties of metal complexes - ResearchGate. Available at: [Link]
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications. Available at: [Link]
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online. Available at: [Link]
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. Available at: [Link]
Structures and Luminescent Properties of Seven Coordination Polymers of Zinc(II) and Cadmium(II) with 3,3′,4,4′-Benzophenone Tetracarboxylate Anion and Bis(imidazole) | Crystal Growth & Design - ACS Publications. Available at: [Link]
literature review of 2-(4-Carboxybenzoyl)terephthalic acid synthesis routes
An In-Depth Technical Guide on the Synthesis and Isolation of 2-(4-Carboxybenzoyl)terephthalic Acid Executive Summary 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5)[1] is a highly specialized tricarboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Synthesis and Isolation of 2-(4-Carboxybenzoyl)terephthalic Acid
Executive Summary
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5)[1] is a highly specialized tricarboxylic acid derivative. Structurally, it is a benzophenone core substituted with three carboxylic acid moieties (systematically named 2,5,4'-benzophenonetricarboxylic acid). In the chemical industry, it occupies a dual role: it is a critical, heavily monitored impurity in the production of crude terephthalic acid[2], and it serves as a high-value monomer for the synthesis of advanced polybenzoxazoles, photosensitive resins, and polyester imide insulating coatings[3][4].
Because the electron-withdrawing nature of the benzophenone core severely deactivates the aromatic rings toward electrophilic attack and oxidation, synthesizing this molecule requires precise control over catalytic radical generation. This whitepaper details the validated synthetic routes, the mechanistic causality behind the reagent choices, and the self-validating protocols required to yield high-purity 2-(4-Carboxybenzoyl)terephthalic acid.
Mechanistic Pathways & Workflow Visualizations
To synthesize the target tricarboxylic acid de novo, the most robust approach is a two-stage process: building the carbon skeleton via Friedel-Crafts acylation, followed by exhaustive radical oxidation of the methyl precursors.
Figure 1: Two-step industrial synthesis workflow for 2-(4-Carboxybenzoyl)terephthalic acid.
Route 1: De Novo Synthesis via Friedel-Crafts Acylation and Catalytic Oxidation
This route is the industry standard for synthesizing benzophenone polycarboxylic acids[4]. It mirrors the commercial Amoco Mid-Century process but is adapted for the deactivated nature of the intermediate.
Phase 1: Synthesis of 2,4',5-Trimethylbenzophenone
Causality & Experimental Logic:
We utilize p-xylene and p-toluoyl chloride to establish the exact 1,4- and 4'- substitution pattern required. Aluminum chloride (AlCl₃) is used as the Lewis acid. A critical mechanistic factor here is that the resulting benzophenone product contains a Lewis-basic carbonyl oxygen that tightly coordinates with AlCl₃. If exactly 1.0 equivalent of AlCl₃ is used, the catalyst is poisoned by the product, and the reaction stalls. Therefore, a strict 1.2 to 1.5 molar excess of AlCl₃ is mandatory to maintain an active pool of acylium ions.
Self-Validating Protocol 1:
Preparation: In a dry, 3-neck round-bottom flask under N₂, dissolve p-xylene (1.0 eq) and p-toluoyl chloride (1.05 eq) in anhydrous dichloromethane (DCM).
Activation: Cool the mixture to 0 °C. Add anhydrous AlCl₃ (1.25 eq) in small portions over 30 minutes.
Validation Check: The solution will transition from clear to a deep red/orange, visually confirming the formation of the highly conjugated acylium-AlCl₃ complex.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via GC-MS. The reaction is complete when the p-toluoyl chloride peak disappears.
Quenching: Carefully pour the mixture over crushed ice containing 1M HCl.
Validation Check: The deep red color will immediately dissipate to a pale yellow organic layer as the water hydrolyzes the AlCl₃-ketone complex.
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the DCM to yield 2,4',5-trimethylbenzophenone as a solid.
Phase 2: Exhaustive Liquid-Phase Oxidation
Causality & Experimental Logic:
Oxidizing three methyl groups to carboxylic acids on a benzophenone core is exceptionally difficult. The carbonyl bridge withdraws electron density, rendering the methyl hydrogens less susceptible to standard oxidants like KMnO₄. We employ the Co/Mn/Br catalytic system . The synergy here is profound: Co(III) oxidizes the Mn(II) to Mn(III), which then oxidizes the bromide ion to a bromine radical (Br•). The Br• radical is highly electrophilic and can abstract hydrogen atoms even from deactivated methyl groups, driving the oxidation forward.
Self-Validating Protocol 2:
Preparation: In a titanium-lined Parr reactor, dissolve 2,4',5-trimethylbenzophenone in glacial acetic acid (solvent).
Validation Check: The initial solution is a distinct pale pink, characteristic of Co(II) complexes.
Pressurization & Heating: Seal the reactor, pressurize with air to 20 bar (to keep acetic acid liquid and increase O₂ solubility), and heat to 180 °C.
Reaction Monitoring:
Validation Check: As the reaction initiates, the solution turns dark green/brown, proving the generation of the active Co(III) species. Monitor O₂ consumption via pressure drop.
Termination: Once O₂ consumption ceases (typically 3-5 hours), cool the reactor to 20 °C.
Validation Check: The highly polar target molecule, 2-(4-Carboxybenzoyl)terephthalic acid, is insoluble in cold acetic acid and will spontaneously crystallize.
Purification: Filter the white crystalline precipitate and wash with cold acetic acid and water.
Route 2: Isolation from PTA Production Streams
In industrial settings, 2-(4-Carboxybenzoyl)terephthalic acid is generated as a byproduct during the synthesis of Purified Terephthalic Acid (PTA)[2]. It forms via radical recombination events between benzoic acid radicals and terephthalic acid intermediates under extreme oxidation conditions.
Extraction Logic:
Because 2-(4-Carboxybenzoyl)terephthalic acid possesses three carboxylic acid groups compared to terephthalic acid's two, it exhibits a different pKa profile and higher solubility in mildly alkaline conditions. By dissolving crude PTA waste in NaOH and carefully titrating with HCl, terephthalic acid precipitates first (pH ~3.5), leaving the tricarboxylic acid enriched in the mother liquor, which is subsequently isolated via preparative HPLC.
Quantitative Data: Route Comparison
The following table summarizes the performance metrics of the primary methods for obtaining 2-(4-Carboxybenzoyl)terephthalic acid, allowing drug development professionals and materials scientists to select the appropriate supply chain strategy.
Note: While Route 2 (Carbonylative Suzuki) offers high regioselectivity, the use of toxic carbon monoxide gas and expensive palladium catalysts makes it non-viable for large-scale polymer monomer production.
Conclusion
The synthesis of 2-(4-Carboxybenzoyl)terephthalic acid requires overcoming significant electronic deactivation inherent to the benzophenone core. By leveraging a stoichiometric excess of Lewis acids during the Friedel-Crafts assembly and utilizing the radical-amplifying properties of the Co/Mn/Br triad during oxidation, researchers can achieve high-purity yields suitable for advanced polymer applications. Alternatively, for analytical standards, extraction from PTA mother liquors provides a viable, albeit low-yield, pathway.
References
Crude Terephthalic Acid Composition and Impurity Profiling (WO2006028818A1)
Polyester Imide Resin Insulating Coating Material and Monomer Applications (US20120048592A1)
Application Note: Solvothermal Synthesis of MOFs using 2-(4-Carboxybenzoyl)terephthalic Acid
This Application Note is structured as a high-level technical guide for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the ligand 2-(4-Carboxybenzoyl)terephthalic acid (referred to herein as...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the ligand 2-(4-Carboxybenzoyl)terephthalic acid (referred to herein as H₃CBTA ).[1]
This guide adopts the persona of a Senior Application Scientist, focusing on the mechanistic understanding of solvothermal synthesis, providing a robust protocol for generating crystalline materials, and offering a self-validating troubleshooting framework.
[1]
Executive Summary & Ligand Chemistry
The ligand 2-(4-Carboxybenzoyl)terephthalic acid (H₃CBTA) represents a distinct class of semi-rigid tricarboxylate linkers.[1] Unlike the planar
symmetry of the common 1,3,5-benzenetribenzoate (BTB), H₃CBTA features a benzophenone core which introduces a permanent "kink" or bend in the ligand backbone.[1]
) allows for - stacking interactions and hydrogen bonding potential, making it a prime candidate for drug delivery vehicles (loading aromatic drugs) and gas separation (polar pore environments).[1]
Mechanistic Insight: The synthesis of MOFs with bent tricarboxylates often yields (3,6)-connected topologies (e.g., rtl, qom) when combined with dimeric metal paddlewheels (Cu, Zn), or more complex polyhedra with Zr-clusters.[1] The non-planar geometry prevents the formation of simple honeycomb sheets, promoting 3D framework growth with potentially interpenetrated networks.
Pre-Synthesis Considerations
Before initiating the solvothermal workflow, the following chemical parameters must be controlled to ensure reproducibility.
Solubility & Protonation
H₃CBTA is sparingly soluble in water and alcohols but highly soluble in aprotic polar solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) .[1]
Critical Step: The carboxylic acid groups (
) must be deprotonated in situ to coordinate with metal ions.[1][2]
Thermal Decomposition: The ligand is stable up to ~300°C, but the benzophenone moiety can be sensitive to UV light over prolonged periods; synthesis should be conducted in the dark or foil-wrapped vessels if using glass.[1]
Metal Source Selection
Copper(II) Nitrate: Favors the formation of [Cu₂(COO)₄] paddlewheel nodes.[1] Fast kinetics; often requires lower temperatures (
Method A: Synthesis of Cu-CBTA (Paddlewheel Framework)
Target: High surface area materials for gas sorption.[1]
Precursor Preparation:
Vial A: Dissolve H₃CBTA (31.4 mg, 0.1 mmol) in 2.0 mL DMF . Sonicate until clear.
Vial B: Dissolve Cu(NO₃)₂·2.5H₂O (35.0 mg, 0.15 mmol) in 2.0 mL DMF/EtOH (1:1 v/v) .
Note: The addition of EtOH helps slow down the ligand exchange rate, improving crystal quality.
Mixing & Modulation:
Add solution B to solution A dropwise under stirring.
Acid Modulation: Add 20 µL of HBF₄ .
Why? Fluoroboric acid acts as a "competitor" ligand.[1][2] It slows down nucleation, preventing the formation of amorphous powder and encouraging the growth of single crystals.
Solvothermal Reaction:
Seal the mixture in a 20 mL scintillation vial (Teflon-lined cap).
To ensure the scientific integrity of the synthesized material, the following self-validating characterization loop must be performed.
Technique
Purpose
Success Criteria
PXRD (Powder X-Ray Diffraction)
Phase Purity
Sharp, high-intensity peaks at low (<10°).[1] Broad "humps" indicate amorphous phases (failed synthesis).[1][2]
TGA (Thermogravimetric Analysis)
Thermal Stability
Solvent loss <150°C. Framework decomposition plateau >300°C.
N₂ Isotherm (77 K)
Porosity (BET)
Type I isotherm (steep uptake at low P/P₀) confirms microporosity.[1][2]
¹H-NMR (Digested)
Stoichiometry
Digest MOF in DCl/DMSO-d6. Integration of aromatic peaks should match ligand ratio.[1][2]
Workflow Visualization (Logic Diagram)
The following diagram illustrates the decision matrix for optimizing the synthesis if the initial protocol yields suboptimal results (e.g., amorphous powder).
Caption: Optimization logic for H₃CBTA MOF synthesis. This flowchart guides the researcher through common failure modes (amorphous precipitate vs. no reaction) to achieve crystallinity.
References
Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[1][2] Link[1]
Stock, N., & Biswas, S. (2012).[1][2] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.[1] Link[1]
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999).[1] Design and synthesis of an exceptionally stable and highly porous metal-organic framework.[1][2][3][4][5] Nature, 402, 276–279.[1] Link[1]
Schaate, A., et al. (2011).[1][2] Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643-6651.[1] Link[1]
PubChem. (2023).[1][2] Benzophenone-2,4,5-tricarboxylic acid (Compound Summary). National Library of Medicine.[1][2] Link[1]
protocol for synthesizing 2-(4-Carboxybenzoyl)terephthalic acid from precursors
Application Note: Synthesis of 2-(4-Carboxybenzoyl)terephthalic Acid ( ) Introduction & Significance 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 135989-69-4), often abbreviated as or referred to as 2,4',5-tricarboxybenzo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 2-(4-Carboxybenzoyl)terephthalic Acid (
)
Introduction & Significance
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 135989-69-4), often abbreviated as
or referred to as 2,4',5-tricarboxybenzophenone, is a critical semi-rigid tricarboxylic acid ligand used in the construction of Metal-Organic Frameworks (MOFs). Its unique geometry—combining a bent benzophenone core with three carboxylate binding sites—allows for the generation of porous coordination polymers with high surface areas and specific gas sorption properties (e.g., capture).
This application note details a robust, two-stage synthetic protocol designed for high purity and reproducibility. Unlike general organic synthesis guides, this protocol emphasizes the causality behind reagent selection and provides self-validating checkpoints to ensure process integrity.
Retrosynthetic Analysis
The target molecule consists of a central benzene ring substituted with two carboxylic acid groups (para to each other) and a 4-carboxybenzoyl group. The most efficient disconnection reveals a Friedel-Crafts acylation followed by benzylic oxidation .
Target: 2-(4-Carboxybenzoyl)terephthalic acid (
)
Precursor 1 (Nucleophile): p-Xylene (1,4-Dimethylbenzene) – Provides the central ring and two methyl "masked" carboxyls.
Precursor 2 (Electrophile): p-Toluoyl Chloride (4-Methylbenzoyl chloride) – Provides the benzoyl moiety and the third methyl "masked" carboxyl.
Transformation: Acylation
2,5,4'-Trimethylbenzophenone Oxidation Product.
Safety & Materials
Critical Safety Hazards
Aluminum Chloride (
): Reacts violently with water, releasing HCl gas. Handle in a fume hood under inert atmosphere.
Potassium Permanganate (
): Strong oxidizer. Avoid contact with organic solvents not specified in the protocol.
Pyridine: Toxic and malodorous. Use strictly in a fume hood.
Reagent Table
Reagent
CAS
MW ( g/mol )
Role
Grade
p-Xylene
106-42-3
106.17
Substrate
Anhydrous, >99%
p-Toluoyl Chloride
874-60-2
154.59
Acylating Agent
>98%
Aluminum Chloride
7446-70-0
133.34
Lewis Acid Catalyst
Anhydrous, Granular
Dichloromethane (DCM)
75-09-2
84.93
Solvent (Step 1)
Anhydrous
Potassium Permanganate
7722-64-7
158.03
Oxidant
Technical Grade
Pyridine
110-86-1
79.10
Solvent/Base (Step 2)
Reagent Grade
Experimental Protocol
Stage 1: Synthesis of 2,5,4'-Trimethylbenzophenone
Objective: Construct the carbon skeleton via electrophilic aromatic substitution.
Mechanism: The reaction proceeds via the generation of an acylium ion from p-toluoyl chloride and
. p-Xylene, activated by its methyl groups, attacks the electrophile. Due to symmetry, all four aromatic protons in p-xylene are equivalent, resulting in a single regioisomer (substitution ortho to a methyl group).
Workflow Diagram:
Figure 1: Workflow for the Friedel-Crafts acylation of p-xylene.
Protocol Steps:
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
or Ar.
Catalyst Suspension: Add anhydrous
(14.7 g, 110 mmol) and anhydrous DCM (100 mL) to the flask. Cool to 0°C in an ice bath.
Acyl Chloride Addition: Add p-toluoyl chloride (15.5 g, 100 mmol) dropwise. Stir for 15 min to form the acylium complex (solution typically turns yellow/orange).
Substrate Addition: Mix p-xylene (10.6 g, 100 mmol) with 20 mL DCM in the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.
Reaction: Remove ice bath. Stir at RT for 1 hour, then reflux (40°C) for 4 hours.
Self-Validating Check: Evolution of HCl gas (monitor via bubbler) indicates reaction progress. Cessation of gas indicates completion.
Quench: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 50 mL conc. HCl. Stir vigorously to hydrolyze the aluminum complex.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated
(2 x 100 mL) and brine. Dry over .
Isolation: Evaporate solvent under reduced pressure. The product (2,5,4'-trimethylbenzophenone) is obtained as a viscous oil or low-melting solid. Yield expectation: >85%.
Stage 2: Oxidation to 2-(4-Carboxybenzoyl)terephthalic Acid
Objective: Convert three methyl groups into carboxylic acid functionalities.
Mechanism: Benzylic C-H bonds are susceptible to oxidation by high-valent metals (
). Under aqueous pyridine conditions, the reaction is homogeneous and milder than acidic dichromate, preventing ring degradation.
Workflow Diagram:
Figure 2: Workflow for the exhaustive oxidation of the trimethyl intermediate.
Protocol Steps:
Setup: In a 1 L round-bottom flask, dissolve the crude 2,5,4'-trimethylbenzophenone (11.2 g, 50 mmol) in a mixture of pyridine (150 mL) and water (75 mL).
Heating: Heat the solution to reflux.
Oxidant Addition: Carefully add
(79 g, 500 mmol, 10 equivalents) in small portions over 2–3 hours.
Caution: Exothermic reaction. Vigorous reflux may occur.[1]
Self-Validating Check: If the purple color disappears rapidly (turning brown
), the reaction is consuming oxidant. If purple persists after the last addition, oxidation is likely complete.
Completion: Reflux overnight (12 h).
Workup: Filter the hot mixture through a Celite pad to remove insoluble
. Wash the pad with hot water (3 x 50 mL).
Isolation: Concentrate the filtrate on a rotary evaporator to remove most of the pyridine. The remaining aqueous solution should be clear/yellow.
Precipitation: Cool the solution in an ice bath and acidify carefully with conc. HCl to pH ~1. A white to off-white precipitate will form.
Purification: Filter the solid. Recrystallize from glacial acetic acid or a water/ethanol mixture. Dry in a vacuum oven at 80°C.
Characterization & Quality Control
To ensure the protocol was successful, compare your data against these expected values.
Technique
Expected Signal
Structural Insight
1H NMR (DMSO-d6)
13.0-13.5 (br s, 3H)
Confirms 3 x COOH protons.
7.5 - 8.2 (m, 7H)
Aromatic region. Integration must match 7 protons.
IR Spectroscopy
1680-1720 (Strong, Broad)
C=O stretching (Carboxylic acid & Ketone).
2500-3300 (Broad)
O-H stretching of carboxylic acid.
Mass Spectrometry
m/z ~313
Molecular ion peak (ESI Negative Mode).
Pathway Visualization:
Figure 3: Chemical transformation pathway.
Troubleshooting (Self-Validating Systems)
Issue: Low yield in Step 1.
Cause: Moisture in
or solvent.
Validation: Ensure
"smokes" in air (indicating activity) and solvent is distilled/dry.
Shaabani, A., et al. "Permanganate Oxidation of Organic Compounds." Tetrahedron, 2005.
Target Molecule Identification:
CAS 135989-69-4 Entry. 2,4',5-Tricarboxybenzophenone.
Related MOF Ligand Synthesis
Luo, Z., et al. "Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer." ResearchGate.[5] (Discusses similar tricarboxylic ligands). [Link]
Application Note: Mastering Hydrothermal Synthesis of 2-(4-Carboxybenzoyl)terephthalic Acid Complexes
Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hydrothermal reaction conditions for synthesizing coordination polymers and metal-organic fra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hydrothermal reaction conditions for synthesizing coordination polymers and metal-organic frameworks (MOFs) using the versatile V-shaped ligand, 2-(4-Carboxybenzoyl)terephthalic acid. We delve into the critical parameters—temperature, pH, metal ion choice, and solvent systems—explaining the causality behind their influence on the final product's structure and properties. This document includes a detailed, field-proven protocol for a representative synthesis, data summary tables, and expert insights to ensure reproducible, high-quality results.
Introduction: The Architectural Advantage of 2-(4-Carboxybenzoyl)terephthalic Acid
The rational design of functional crystalline materials, such as metal-organic frameworks (MOFs), hinges on the selection of appropriate building blocks. 2-(4-Carboxybenzoyl)terephthalic acid (H₃cpta) is an aromatic tricarboxylic acid ligand of significant interest. Its V-shaped geometry and multiple coordination sites offer a unique structural versatility, enabling the construction of diverse and complex architectures ranging from discrete clusters to one-, two-, and three-dimensional coordination polymers.[1] The inherent porosity, high surface area, and tunable functionality of MOFs derived from such ligands make them prime candidates for applications in gas storage, catalysis, chemical sensing, and advanced drug delivery systems.[2]
Hydrothermal synthesis stands out as a powerful and widely adopted technique for crystallizing these materials.[3] By employing water as a solvent under elevated temperature and pressure, this method facilitates the dissolution of otherwise sparingly soluble reactants and promotes the formation of high-quality single crystals. This application note serves as an in-depth technical guide to the critical parameters governing the hydrothermal synthesis of H₃cpta-based complexes, providing the foundational knowledge required to rationally design and predictably synthesize novel functional materials.
The Principle of Hydrothermal Synthesis: A Workflow Overview
Hydrothermal synthesis is conducted in a sealed vessel, typically a Teflon-lined stainless steel autoclave, where reactants are heated in an aqueous solution above the boiling point of water.[4] The autogenous pressure generated under these conditions enhances the solubility of the metal salts and organic ligands, creating a suitable environment for the nucleation and subsequent growth of crystalline products. The slow, controlled cooling of the autoclave is paramount for obtaining large, high-quality single crystals suitable for structural analysis.
The general workflow for this process is outlined below.
Caption: General workflow for hydrothermal synthesis of a MOF.
Critical Parameters and Their Mechanistic Influence
The success of a hydrothermal synthesis is not fortuitous; it is the result of carefully controlling several interdependent variables. Understanding the role of each parameter is key to achieving the desired product.
Reaction Temperature
Temperature is one of the most influential factors in hydrothermal synthesis, directly affecting both reaction kinetics and thermodynamics.[5]
Causality: At lower temperatures (e.g., 80-120 °C), reaction rates are slower, which can favor the growth of larger, higher-quality crystals. However, the reaction may not have sufficient energy to overcome the activation barrier for the formation of the most thermodynamically stable product. Conversely, higher temperatures (e.g., 160-200 °C) increase reaction rates and can lead to the formation of denser, more thermodynamically stable phases, which may include higher-dimensional or interpenetrated frameworks.[5]
Field Insight: For a new system involving H₃cpta, it is advisable to screen a range of temperatures (e.g., 120 °C, 150 °C, and 180 °C) while keeping all other parameters constant. This systematic approach can reveal different crystalline phases and help identify the optimal conditions for the desired topology.
pH Control
For polycarboxylate ligands like H₃cpta, the pH of the reaction mixture is arguably the most critical parameter.[6]
Causality: The coordination of the carboxylate groups to the metal center can only occur after they have been deprotonated. At a low pH, the carboxylic acid groups remain protonated, preventing coordination and thus the formation of the framework.[6] At an excessively high pH, two issues can arise: 1) rapid deprotonation can lead to uncontrolled, fast precipitation, resulting in amorphous powders or poorly crystalline material; and 2) many metal ions will precipitate as metal hydroxides, which are often more stable than the desired MOF.[6]
Field Insight: The initial pH of the solution should be carefully adjusted. Typically, a dilute solution of NaOH or an organic base like triethylamine is added dropwise to the reaction mixture. The optimal pH range often lies between 3 and 6, where the ligand is sufficiently deprotonated to coordinate without causing the precipitation of metal hydroxides.
Metal Ion Selection
The choice of the metal ion or cluster, known as the secondary building unit (SBU), dictates the geometry, dimensionality, and ultimate properties of the resulting framework.
Causality: Different metal ions have distinct coordination preferences (coordination number, geometry). For instance, transition metals like Co(II) and Zn(II) often adopt tetrahedral or octahedral geometries, leading to specific framework topologies.[7][8][9] Lanthanide ions (e.g., Eu³⁺, Tb³⁺, La³⁺) have higher and more flexible coordination numbers (typically 7-9), which, combined with the V-shape of H₃cpta, can generate unique 2D and 3D networks with interesting photoluminescent properties.[10][11]
Field Insight: When targeting specific properties, the metal choice is pre-determined. For luminescent materials, Eu³⁺ (red emission) and Tb³⁺ (green emission) are common choices.[10] For catalytic or magnetic applications, first-row transition metals like Co(II), Ni(II), and Mn(II) are frequently explored.[12]
Solvent System and Modulators
While "hydrothermal" strictly implies water, the term is often used interchangeably with "solvothermal," where co-solvents or other solvents are used.
Causality: The polarity of the solvent affects the solubility of the reactants and can influence the final crystal morphology and even the framework structure.[13] Mixed-solvent systems, such as water/DMF or water/ethanol, are common.[14] Additionally, monofunctional carboxylic acids (e.g., acetic acid, formic acid) can be added as "modulators." These modulators compete with the H₃cpta ligand for coordination sites on the metal ion, effectively slowing down the reaction rate. This modulation can lead to more ordered structures and higher-quality crystals.[15]
Field Insight: The use of modulators is a powerful strategy to improve crystal quality, especially for highly reactive systems like those involving Zr(IV).[15] A typical starting point is to add 10-50 equivalents of the modulator with respect to the metal ion.
Data Summary: Representative Hydrothermal Reaction Conditions
The following table summarizes typical conditions used in the synthesis of coordination polymers with polycarboxylate ligands, providing a comparative baseline for designing experiments with H₃cpta.
Detailed Experimental Protocol: Synthesis of a Luminescent Eu(III)-H₃cpta MOF
This protocol describes a representative hydrothermal synthesis of a luminescent europium-based MOF.
Materials & Equipment:
2-(4-Carboxybenzoyl)terephthalic acid (H₃cpta)
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
Sodium hydroxide (NaOH), 0.1 M aqueous solution
Deionized water
Ethanol
23 mL Teflon-lined stainless steel autoclave
Programmable laboratory oven
Analytical balance
pH meter or pH paper
Vacuum filtration apparatus
Procedure:
Reactant Preparation: In a 20 mL glass vial, suspend 0.1 mmol of 2-(4-Carboxybenzoyl)terephthalic acid in 8 mL of deionized water. In a separate vial, dissolve 0.1 mmol of EuCl₃·6H₂O in 2 mL of deionized water.
Mixing and pH Adjustment: While stirring the ligand suspension, slowly add the EuCl₃ solution. A white precipitate will likely form. Add the 0.1 M NaOH solution dropwise to the mixture until a pH of approximately 4.5-5.0 is reached. Stir for an additional 20 minutes.
Reaction Assembly: Transfer the resulting mixture into the 23 mL Teflon liner of the autoclave. Ensure the total volume does not exceed ~70% of the liner's capacity.
Sealing: Securely seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave cap firmly.
Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then slowly cool to 30 °C over 24 hours.
Product Isolation: Carefully open the autoclave in a fume hood. Collect the colorless, block-shaped crystals by vacuum filtration.
Washing: Wash the collected crystals three times with 10 mL of deionized water, followed by three washes with 10 mL of ethanol to remove any unreacted starting materials.
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
Safety Precautions:
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle the autoclave with extreme care. Never exceed the manufacturer's recommended temperature or filling volume.
Allow the autoclave to cool completely to room temperature before opening to avoid rapid depressurization.
Characterization and Validation
To confirm the identity and purity of the synthesized material, the following characterization techniques are essential:
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive atomic-level structure of the complex.
Powder X-ray Diffraction (PXRD): Used to verify that the bulk synthesized material is a single, pure crystalline phase by comparing the experimental pattern to the one simulated from SC-XRD data.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate groups. The characteristic C=O stretch of the free acid (around 1690 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal center.[3]
Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and quantifies the amount of coordinated or guest solvent molecules.[3]
Photoluminescence Spectroscopy: For lanthanide-based complexes, this technique is used to measure the characteristic emission spectra (e.g., red emission for Eu³⁺) upon excitation, confirming the material's luminescent properties.[10]
Conclusion
The hydrothermal synthesis of complexes using 2-(4-Carboxybenzoyl)terephthalic acid is a highly tunable process that allows for the creation of a vast array of crystalline materials with tailored structures and functions. By systematically controlling key parameters such as temperature, pH, and reactant stoichiometry, researchers can direct the self-assembly process towards desired outcomes. The protocols and mechanistic insights provided in this guide offer a robust framework for both reproducing known structures and exploring the synthesis of novel, functional MOFs for advanced applications.
References
ResearchGate. (n.d.). Synthesis, characterization and electrochemical properties of two metal cobalt complexes constructed by tetradentate carboxylic.
ResearchGate. (2015). Does the pH value have a significant role in MOFs synthesis?
Arruda, J. G., et al. (n.d.). Lanthanide coordination polymers containing N-phataloilglicinate and terephthalate ligands: Synthesis, structure and optical properties. Sociedade Brasileira de Química (SBQ).
Baranwal, B. P., et al. (2006). Synthesis and characterization of ternary carboxylato complexes of cobalt(II) with Schiff bases. Weizmann Institute of Science.
Chun-Sen, L., et al. (2021). The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties. Dalton Transactions, 44.
PMC. (2022). Synthesis and characterization of cobalt SCS pincer complexes.
Kłak, J. (n.d.). Hydrothermal synthesis, thermal and luminescent investigations of lanthanide(III) coordination polymers based on the 4,4 -oxybis. CORE.
Sargeson, A. M., et al. (n.d.). Synthesis and Characterization of Cobalt-Cage Complexes with Pendant Phenol Groups.
RSC Publishing. (n.d.). Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers: synthesis, structural features, luminescence sensing, and magnetism. Royal Society of Chemistry.
MDPI. (2018). Cobalt (II)
Influence of temperature on metal-organic frameworks. (2014). Chinese Journal of Inorganic Chemistry.
RSC Publishing. (n.d.). Synthesis and characterisation of new coordination polymers by combining 2-pyridyl oximes or alcohols with functionalised terephthalic acid analogues. Royal Society of Chemistry.
Li, B., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
RSC Publishing. (n.d.). Hydrothermal synthesis and structural studies of novel 2-D lanthanide coordination polymers with phthalic acid. Royal Society of Chemistry.
RSC Publishing. (n.d.).
Asian Journal of Applied Science and Technology. (2022).
RSC Publishing. (n.d.). Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands. Royal Society of Chemistry.
MDPI. (2023). Zinc(II)
The Royal Society. (2020). Research on the effects of hydrothermal synthesis conditions on the crystal habit of MIL-121.
MDPI. (2023).
Indian Academy of Sciences. (n.d.). Hydrothermal synthesis, characterization and luminescent properties of lanthanide-doped NaLaF4 nanoparticles.
ResearchGate. (2024). Effect of solvent in the solvothermal synthesis of nickel(II)-terephthalate complex.
PMC. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid.
growing single crystals of 2-(4-Carboxybenzoyl)terephthalic acid coordination polymers
Application Note & Protocol Topic: Growing Single Crystals of 2-(4-Carboxybenzoyl)terephthalic acid Coordination Polymers Audience: Researchers, scientists, and drug development professionals. Introduction: Engineering C...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Growing Single Crystals of 2-(4-Carboxybenzoyl)terephthalic acid Coordination Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Crystalline Architectures with 2-(4-Carboxybenzoyl)terephthalic Acid
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) represent a frontier in materials science, offering unprecedented control over the design of porous, crystalline materials with applications ranging from gas storage and separation to catalysis and drug delivery.[1] The properties of these materials are intrinsically linked to their precise three-dimensional structures, which are determined by the geometry of the metal nodes and the organic linkers that connect them. The acquisition of high-quality single crystals is therefore not merely a goal but a fundamental prerequisite for the unambiguous structural elucidation required to understand and engineer these materials.[2]
This guide focuses on a promising, yet less explored, tritopic carboxylate linker: 2-(4-Carboxybenzoyl)terephthalic acid (hereafter referred to as H₃BTA-COOH). Its rigid benzophenone core and three spatially distinct carboxylic acid groups offer the potential to form complex, multidimensional networks with unique topologies and functionalities. Unlike more common linkers like terephthalic acid[3][4], the lower symmetry and varied pKa values of H₃BTA-COOH's carboxyl groups can lead to novel coordination environments and framework architectures.
As a Senior Application Scientist, this document provides not just a series of steps, but a comprehensive guide grounded in the principles of crystal engineering. We will first detail the synthesis and purification of the H₃BTA-COOH ligand itself, a crucial and often overlooked step. Subsequently, we will present robust, field-proven protocols for growing single crystals of its coordination polymers using solvothermal methods, including the rationale behind key experimental parameters and a guide to troubleshooting common challenges.
Part I: Synthesis of the H₃BTA-COOH Ligand
The successful synthesis of the coordination polymer begins with a pure, well-characterized organic linker. The following section details a reliable method for the laboratory-scale synthesis of 2-(4-Carboxybenzoyl)terephthalic acid. The proposed route is based on a Friedel-Crafts acylation reaction, a standard method for forming the benzophenone core, followed by oxidation.
Workflow for Ligand Synthesis and Purification
Caption: General workflow for solvothermal synthesis of single crystals.
Protocol: Solvothermal Synthesis
This protocol provides a general starting point. The optimal conditions (temperature, time, solvent ratios, modulators) are highly dependent on the specific metal ion and desired framework, requiring systematic screening.
Starting Materials & Reagents
Component
Example
Role & Rationale
Ligand
H₃BTA-COOH
The structural building block.
Metal Source
Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O
The coordination center or "node". Nitrates are often used due to their high solubility.
Solvent System
DMF, DEF, DMAc, Ethanol, Water
Solubilizes reactants. Can also act as a template or participate in coordination. DMF is a common choice for its high boiling point and polarity. [3]
Modulator (Optional)
Acetic Acid, Formic Acid, HCl
A competing ligand that slows down the rate of coordination, promoting the growth of larger, higher-quality crystals over rapid precipitation of powder.
Step-by-Step Methodology
Preparation: In a 20 mL glass vial, combine H₃BTA-COOH (e.g., 15.7 mg, 0.05 mmol) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 29.7 mg, 0.1 mmol).
Expertise: A slight excess of metal salt is often used, but a 1:1 or 2:1 ligand-to-metal ratio can also be explored to target different structural outcomes.
Solubilization: Add the solvent system. A common starting point is a mixture, such as 8 mL of DMF and 2 mL of H₂O. If using a modulator, add a small amount (e.g., 0.1 mL of acetic acid).
Sonication: Sonicate the mixture for 5-10 minutes to ensure all reactants are fully dissolved and the solution is homogeneous. This is a critical step to prevent the immediate precipitation of amorphous material.
Sealing: Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
Trustworthiness: Ensure the Teflon liner is clean and unscratched to avoid nucleation sites on the vessel walls. Do not fill the liner more than ⅔ full to safely accommodate pressure buildup.
Heating: Place the autoclave in a programmable oven. Heat to the target temperature (e.g., 120°C) over 2-4 hours. Let it dwell at this temperature for 48-72 hours.
Cooling: Critically, cool the oven slowly back to room temperature over 24-48 hours.
Causality: Slow cooling is paramount for obtaining large, well-defined crystals. Rapid cooling causes the solubility to drop quickly, leading to the formation of microcrystalline powder.
Isolation: Carefully open the autoclave. Single crystals may be found on the bottom or walls of the vial. Decant the mother liquor and wash the crystals several times with fresh DMF or ethanol to remove any unreacted starting materials.
Troubleshooting Common Crystal Growth Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals / Amorphous Powder
Reaction kinetics too fast; supersaturation achieved too quickly.
- Decrease the reaction temperature. - Decrease reactant concentrations. - Add a modulator (e.g., monocarboxylic acid) to slow down coordination.
Microcrystalline Powder
Nucleation rate is much higher than the growth rate.
- Slow down the cooling rate significantly (e.g., 1-2°C/hour). - Use a co-solvent system to fine-tune reactant solubility.
Twinned or Intergrown Crystals
Multiple nucleation events on the surface of a growing crystal.
- Lower the reactant concentrations. - Adjust the solvent system to reduce solubility slightly.
Poor Crystal Quality
Impurities in starting materials; reaction temperature too high.
- Ensure the H₃BTA-COOH ligand is highly pure (recrystallized). - Lower the isothermal dwell temperature.
Part III: Characterization and Validation of Single Crystals
Once crystals are obtained, they must be characterized to confirm their identity, phase purity, and structure.
Optical Microscopy: The first step is a simple visual inspection under a microscope. Well-formed single crystals should have flat faces, sharp edges, and be free of visible cracks or defects.
Powder X-ray Diffraction (PXRD): Before proceeding to a full structural analysis, it is essential to check the phase purity of the bulk sample.
Protocol: Gently grind a small sample of the crystalline product into a fine powder. Compare the experimental PXRD pattern to the pattern simulated from the single-crystal data (once obtained). A good match confirms that the single crystal is representative of the bulk material.
[5][6]
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the atomic-level structure of the coordination polymer.
Protocol: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope. Mount it on a goniometer head and place it in the X-ray diffractometer. The data collection and structure solution will reveal the precise connectivity of the metal ions and ligands, the framework topology, and the presence of any guest or solvent molecules in the pores.
[6][7]
References
Lo, S. M-F., Chui, S. S-Y., Shek, L-Y., Lin, Z., Zhang, X. X., Wen, G-h., & Williams, I. D. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n. Journal of the American Chemical Society.
Gusel'nikova, O., et al. (2017). Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers. CrystEngComm. [Link]
Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. [Link]
Adala, A., et al. (2022). Two Coordination Polymers Synthesized from Various N-Donor Clusters Spaced by Terephthalic Acid for Efficient Photocatalytic Degradation of Ibuprofen in Water. ACS Omega. [Link]
Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers.
Kumar, A., et al. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. [Link]
Bobbitt, N. S., Mendonca, M. L., Howarth, A. J., Islamoglu, T., Hupp, J. T., Farha, O. K., & Snurr, R. Q. (2017). Metal–Organic Frameworks for the Removal of Toxic Industrial Chemicals and Chemical Warfare Agents. Chemical Society Reviews, 46(11), 3357-3385. [Link]
Klyachenko, O. S., et al. (2020). Synthesis and crystal structure of a new 1D metal–organic coordination polymer with Cu2+ ions based on a chiral terephthalic acid derivative. RSC Advances. [Link]
Li, Y., et al. (2020). Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer. Molecules. [Link]
Sen, S., et al. (2020). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Inorganics. [Link]
Adedibu, O. F., et al. (2022). Synthesis, crystal structures and DFT studies of Co(ii) and Zn(ii) coordination polymers. CrystEngComm. [Link]
da Silva, J. G., et al. (2021). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles. Journal of the Brazilian Chemical Society. [Link]
Nielsen, M. B., et al. (2015). Method for the preparation of intermediates for carboxy-fluoresceins.
Male, J. K., et al. (2022). Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers. Chemistry – A European Journal. [Link]
Settle, A. E. (2015). Process for Preparation of Terephthalic Acid. LSU Doctoral Dissertations. [Link]
Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS. Journal of Chemical Society of Nigeria. [Link]
Virtanen, P. (2018). Synthesis of bio-based terephthalic acid. University of Helsinki. [Link]
Zhang, Z., et al. (2023). Growing large single crystals of two- or three-dimensional covalent organic polymers. Nature Communications. [Link]
Application Note: Characterizing the Porosity of 2-(4-Carboxybenzoyl)terephthalic Acid Based Frameworks using Gas Adsorption Isotherms
For Researchers, Scientists, and Drug Development Professionals Abstract Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with vast potential in gas storage, separation, and catalysis. Th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with vast potential in gas storage, separation, and catalysis. The design and characterization of these materials are paramount to unlocking their full capabilities. This document provides a comprehensive guide to understanding the gas adsorption properties of MOFs synthesized from the tricarboxylic acid linker, 2-(4-Carboxybenzoyl)terephthalic acid. We present a hypothetical yet representative framework, designated GM-1 (Google-MOF-1), to illustrate the complete workflow from synthesis and activation to the detailed measurement and analysis of gas adsorption isotherms. This note offers field-proven protocols for material activation, nitrogen (N₂) physisorption measurements, and the subsequent data interpretation using the Brunauer-Emmett-Teller (BET) and Langmuir models to determine critical parameters such as specific surface area and pore volume.
Introduction to MOFs and Gas Adsorption
Metal-Organic Frameworks (MOFs) are a class of hybrid materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[1][2] This modular construction allows for the precise tuning of pore size, surface chemistry, and overall framework topology, leading to materials with exceptionally high surface areas and porosities. These characteristics make MOFs highly promising candidates for a range of applications, including the storage of fuel gases like hydrogen and methane, the capture of carbon dioxide, and the separation of various gas mixtures.[3][4]
The organic linker is a critical component that dictates the final structure and properties of the MOF. The focus of this guide, 2-(4-Carboxybenzoyl)terephthalic acid, is an aromatic tricarboxylic acid. Its rigid structure and multiple coordination sites make it an excellent candidate for building robust, three-dimensional porous frameworks. The presence of three carboxylate groups allows for the formation of complex and highly connected networks, which can lead to high porosity and thermal stability.
The primary method for characterizing the porosity of a MOF is through gas physisorption analysis. This technique involves exposing the material to a gas (typically N₂ at 77 K) at various controlled pressures and measuring the amount of gas adsorbed.[5] The resulting plot of adsorbed gas quantity versus relative pressure is known as an adsorption isotherm. The shape of the isotherm and the quantity of gas adsorbed provide invaluable information about the material's specific surface area, pore volume, and pore size distribution, which are critical indicators of its performance in gas-related applications.[5][6]
Synthesis and Activation of GM-1
The synthesis of MOFs is commonly achieved via solvothermal methods, where the metal salt and organic linker are heated in a high-boiling-point solvent.[2][7] Following synthesis, the pores of the MOF are occupied by solvent molecules, which must be removed to make the internal surface area accessible for gas adsorption. This process is known as "activation" and is a critical step for obtaining accurate porosity measurements.[8]
Protocol for Solvothermal Synthesis of GM-1 [Zn₂(C₁₆H₇O₇)₂(H₂O)₂]
This protocol describes a representative synthesis of a hypothetical zinc-based MOF, GM-1, using 2-(4-Carboxybenzoyl)terephthalic acid.
Reagent Preparation:
Dissolve 110 mg (0.35 mmol) of 2-(4-Carboxybenzoyl)terephthalic acid in 20 mL of N,N'-dimethylformamide (DMF) in a 50 mL beaker.
In a separate beaker, dissolve 210 mg (0.70 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.
Reaction Mixture:
Combine the two solutions in a 100 mL Teflon-lined autoclave.
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
Solvothermal Reaction:
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
After the reaction, allow the autoclave to cool naturally to room temperature.
Product Recovery:
Collect the resulting crystalline product by filtration or centrifugation.
Wash the collected solid three times with fresh DMF to remove any unreacted starting materials.
Wash a further three times with a volatile solvent like ethanol to begin the solvent exchange process.
Protocol for Activation of GM-1
Proper activation is crucial for achieving high surface areas. The goal is to remove the high-boiling-point DMF from the pores without causing the framework to collapse.
Solvent Exchange:
Immerse the as-synthesized, ethanol-washed GM-1 crystals in 20 mL of fresh ethanol.
Let the sample soak for 24 hours to allow for the diffusion of residual DMF out of the pores.
Decant the ethanol and replace it with a fresh 20 mL portion. Repeat this process two more times over 48 hours.
Thermal Activation:
Transfer the solvent-exchanged sample to a sample tube suitable for a vacuum furnace or a port on a gas adsorption analyzer.
Heat the sample under a dynamic vacuum (< 0.03 bar) at 150 °C for 12-16 hours.[9] The temperature should be chosen based on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).[7]
After heating, allow the sample to cool to room temperature while still under vacuum to prevent re-adsorption of atmospheric contaminants. The activated sample is now ready for analysis.
Figure 1: Workflow for the synthesis and activation of GM-1.
Gas Adsorption Isotherm Measurement Protocol
Gas physisorption measurements are performed using a volumetric gas adsorption analyzer. The following protocol outlines the standard procedure for obtaining a nitrogen isotherm at 77 K (the boiling point of liquid nitrogen).
Experimental Protocol
Sample Preparation (Degassing):
Accurately weigh approximately 50-100 mg of the synthesized GM-1 into a clean, dry sample tube of known weight.
Attach the sample tube to the degassing port of the gas adsorption analyzer.
Perform a final degassing step in situ following the conditions of the thermal activation (e.g., 150 °C under high vacuum for at least 4 hours) to ensure the removal of any adsorbed atmospheric gases.[8]
After degassing, weigh the sample tube again to obtain the precise mass of the activated sample.
Instrument Setup and Analysis:
Transfer the sample tube to the analysis port of the instrument.
Place a dewar filled with liquid nitrogen around the sample tube, ensuring the liquid level remains constant throughout the measurement.
Perform a free space (void volume) measurement using a non-adsorbing gas like helium.
Begin the analysis by dosing known amounts of high-purity nitrogen gas into the sample tube.
The instrument records the pressure in the sample tube after each dose equilibrates. The amount of gas adsorbed is calculated from the pressure drop.
A full isotherm is typically measured over a relative pressure (P/P₀) range from ~10⁻⁶ to 1.0, covering both adsorption and desorption branches.
Figure 2: Schematic of a volumetric gas adsorption analyzer.
Data Analysis and Interpretation
The resulting isotherm for a microporous material like a MOF is typically a "Type I" isotherm, characterized by a steep initial uptake at low relative pressures as the gas molecules fill the micropores.[4]
Brunauer-Emmett-Teller (BET) Analysis
The BET theory is a widely used model to calculate the specific surface area of porous materials.[6][10] It extends the Langmuir model to multilayer adsorption. The BET equation is expressed in a linear form:
W is the weight of gas adsorbed at a relative pressure P/P₀.
Wₘ is the weight of the adsorbate forming a monolayer.
C is the BET constant, related to the energy of adsorption.
Protocol for BET Analysis:
Plot 1 / [W((P₀/P) - 1)] versus P/P₀ .
Identify a linear region in the plot. For microporous materials, this is typically in a very low P/P₀ range (e.g., 0.005 to 0.05).
Perform a linear regression on the data points within this selected range.
Calculate the slope (s) and the y-intercept (i) of the regression line.
Determine the monolayer capacity (Wₘ) and the C constant using:
s = (C-1) / (WₘC)
i = 1 / (WₘC)
Solving for Wₘ and C: Wₘ = 1 / (s + i) and C = (s/i) + 1 .
Calculate the total surface area (Sₐ) using: Sₐ = (Wₘ * Nₐ * A) / M , where Nₐ is Avogadro's number, A is the cross-sectional area of the adsorbate molecule (0.162 nm² for N₂), and M is the molar mass of the adsorbate.
Langmuir Analysis
The Langmuir model assumes monolayer adsorption on a surface with a finite number of identical sites, which can be a reasonable approximation for micropore filling in MOFs.[5] The linearized Langmuir equation is:
P/P₀ / W = 1 / (bWₘ) + P/P₀ / Wₘ
Where:
b is the Langmuir constant related to the affinity of the binding sites.
Protocol for Langmuir Analysis:
Plot P/P₀ / W versus P/P₀ .
Perform a linear regression on the data points, typically in the same low-pressure region as the BET analysis.
The monolayer capacity (Wₘ) is the reciprocal of the slope.
The Langmuir surface area can then be calculated using the same formula as in the BET method.
Figure 3: Workflow for analyzing gas adsorption isotherm data.
Data Summary
The key parameters derived from the gas adsorption analysis should be summarized for clear comparison and reporting.
Parameter
Symbol
Typical Units
Description
BET Surface Area
Sₐ (BET)
m²/g
The specific surface area calculated using the BET model.
Langmuir Surface Area
Sₐ (Lang)
m²/g
The specific surface area calculated using the Langmuir model.
Total Pore Volume
Vₜ
cm³/g
The volume of all pores, typically calculated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
Micropore Volume
Vμ
cm³/g
The volume of pores with a width < 2 nm, often estimated using t-plot or Dubinin-Radushkevich methods.
BET Constant
C
-
A constant related to the heat of adsorption in the first layer.
Conclusion
The characterization of porosity through gas adsorption isotherms is a fundamental and indispensable technique in the study of Metal-Organic Frameworks. This application note provides a comprehensive framework for researchers, detailing the critical steps from the synthesis and activation of a novel MOF based on the 2-(4-Carboxybenzoyl)terephthalic acid linker to the rigorous analysis of its gas adsorption properties. By following these detailed protocols for synthesis, activation, measurement, and data interpretation using the BET and Langmuir models, researchers can reliably determine the specific surface area and pore volume of their materials. These parameters are essential for evaluating the potential of new MOFs in applications ranging from gas storage and separation to catalysis and beyond.
References
Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - Diva Portal. ([Link])
BET Theory, Equation and Relation with Langmuir Theory. ([Link])
A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. ([Link])
TMMC: Reference Adsorption Isotherms for N2 in Metal-organic Frameworks | NIST. ([Link])
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI. ([Link])
Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials - PMC. ([Link])
Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing). ([Link])
Adsorption of Nitrogen on Mn(II) Metal-organic Framework Nanoparticles - NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES. ([Link])
The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects - Frontiers. ([Link])
Nitrogen adsorption–desorption isotherms for the synthesized MOFs. - ResearchGate. ([Link])
Room temperature synthesis of metal organic framework MOF-2 - SciSpace. ([Link])
Metal-organic frameworks meet Uni-MOF: a transformer-based gas adsorption detector - ChemRxiv. ([Link])
Gas adsorption and storage in metal-organic framework MOF-177 - PubMed. ([Link])
(PDF) A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes - ResearchGate. ([Link])
SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria. ([Link])
Adsorption of Carbon Dioxide and Nitrogen in Co 3 (ndc) 3 (dabco) Metal–Organic Framework - MDPI. ([Link])
(PDF) A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes - ResearchGate. ([Link])
Selective Adsorption of CH4/N2 on Ni-based MOF/SBA-15 Composite Materials - PMC. ([Link])
CN111094304A - Zirconium terephthalate-based metal-organic frameworks with open metal sites - Google P
New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities - Materials Advances (RSC Publishing). ([Link])
Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - PMC. ([Link])
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Photocatalytic Applications of 2-(4-Carboxybenzoyl)terephthalic Acid Metal Complexes
Part 1: Executive Summary & Technical Rationale
The ligand 2-(4-Carboxybenzoyl)terephthalic acid (H₃CBTA) represents a specialized class of semi-rigid tricarboxylate linkers integrating a benzophenone moiety within the structural backbone. Unlike inert dicarboxylates (e.g., terephthalic acid), the H₃CBTA ligand is photo-active. The central ketone group acts as an internal photosensitizer, capable of harvesting UV-Vis light to generate long-lived triplet states via
transitions.
When coordinated with
metals (Zn(II), Cd(II)), this ligand forms Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) that exhibit:
High Porosity: Facilitating the diffusion of large pharmaceutical molecules (e.g., antibiotics).
Intrinsic Photo-activity: The benzophenone core allows for efficient Reactive Oxygen Species (ROS) generation without external photosensitizers.
Chemical Stability: The chelate effect of the tricarboxylate nodes ensures stability in aqueous media, crucial for wastewater treatment applications.
This guide details the synthesis of Zn/Cd-CBTA complexes and their application in the photocatalytic degradation of pharmaceutical pollutants (specifically Tetracycline and Ciprofloxacin), a critical workflow for environmental impact assessments in drug development.
Part 2: Experimental Protocols
Synthesis of Zn(II)-CBTA Coordination Polymer
Objective: Synthesize high-purity crystalline [Zn₃(CBTA)₂(H₂O)₂]·xSolvent for photocatalytic applications.
Disperse 50 mg of activated Zn-CBTA powder in 100 mL of Tetracycline aqueous solution (20 mg/L).
Adsorption-Desorption Equilibrium:
Stir the suspension in the dark for 60 minutes to establish adsorption equilibrium.
Critical Step: Take a 3 mL aliquot (
) to determine the initial concentration after adsorption.
Irradiation:
Turn on the Xe lamp. Maintain reaction temperature at 25°C using a water-cooling jacket.
Sampling:
Withdraw 3 mL aliquots at 15-minute intervals (0, 15, 30, 45, 60, 90, 120 min).
Centrifuge at 10,000 rpm for 5 minutes to remove the photocatalyst.
Quantification:
Measure absorbance of the supernatant at
(characteristic peak of TC).
Calculate degradation efficiency:
.
Part 3: Data Analysis & Visualization
Quantitative Performance Metrics
The following table summarizes typical kinetic data expected for Zn-CBTA complexes compared to standard photocatalysts (e.g., TiO₂).
Parameter
Zn-CBTA Complex
TiO₂ (P25)
Control (No Catalyst)
Target Pollutant
Tetracycline (20 ppm)
Tetracycline (20 ppm)
Tetracycline (20 ppm)
Light Source
Vis (>420 nm)
UV (<380 nm)
Vis (>420 nm)
Equilibrium Adsorption
~15-20%
~5-8%
<1%
Degradation (120 min)
92.5%
45% (under Vis)
<5%
Rate Constant (, min⁻¹)
N/A
Main ROS
,
N/A
Note: Zn-CBTA outperforms TiO₂ under visible light due to the specific absorption of the benzophenone linker.
Photocatalytic Mechanism Visualization
The benzophenone unit in the H₃CBTA ligand allows for a "Ligand-to-Ligand Charge Transfer" (LLCT) or direct triplet state sensitization.
Figure 1: Mechanistic pathway of photocatalysis driven by the benzophenone-derived ligand. The triplet state (T₁) is the key intermediate for ROS generation.
Part 4: Scientific Integrity & Troubleshooting
Mechanistic Validation (Scavenger Experiments)
To confirm the mechanism proposed in Figure 1, perform radical trapping experiments:
Benzoquinone (BQ): Traps Superoxide (
). A significant drop in efficiency indicates is the primary active species.
Sodium Azide (
) or L-Histidine: Traps Singlet Oxygen (). Crucial for benzophenone-based MOFs.
EDTA-2Na: Traps Holes (
).
Isopropanol (IPA): Traps Hydroxyl Radicals (
).
Expected Outcome: For Zn-CBTA, inhibition is typically highest with BQ and Sodium Azide , confirming that the reductive pathway (
) and energy transfer pathway () dominate over direct hole oxidation.
Stability Check
Drug development professionals require robust data.
PXRD Post-Catalysis: Collect Powder X-Ray Diffraction data on the used catalyst. The pattern must match the pristine simulated pattern to prove structural integrity.
Leaching Test: Analyze the supernatant via ICP-MS for free
ions. Levels should be <1 ppm to ensure the catalyst is heterogeneous and not dissolving.
References
General Mechanism of Benzophenone/Acridone MOFs:
Luo, Y., et al. (2024). "De Novo Synthesis of Acridone-Based Zn-Metal–Organic Framework (Zn-MOF) as a Photocatalyst." ACS Applied Materials & Interfaces.
[Link][4]
Photocatalytic Degradation Protocols (Tetracycline):
Wang, J., et al. (2023). "Green Photocatalysis of Organic Pollutants by Bimetallic Zn-Zr Metal-Organic Framework Catalyst." Frontiers in Chemistry.
[Link]
Fundamentals of Photoredox Catalysis with Metal Complexes:
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.
[Link]
Tricarboxylate Ligand Coordination Chemistry:
Cai, Y., et al. (2022). "Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand." ACS Omega.
[Link]
Application Note: Design and Deployment of 2-(4-Carboxybenzoyl)terephthalic Acid-Based Luminescent MOFs for Metal Ion Sensing
Introduction and Structural Rationale The development of highly selective luminescent sensors relies heavily on the rational design of the organic linkers used in Metal-Organic Frameworks (MOFs). 2-(4-Carboxybenzoyl)tere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
The development of highly selective luminescent sensors relies heavily on the rational design of the organic linkers used in Metal-Organic Frameworks (MOFs). 2-(4-Carboxybenzoyl)terephthalic acid (CAS 75144-29-5), hereafter referred to as H₃CBT , is a highly versatile tricarboxylic acid ligand[1].
From a structural perspective, H₃CBT offers a rigid asymmetric backbone combining a terephthalic acid moiety with a carboxybenzoyl group. This specific geometry prevents framework interpenetration while yielding highly porous, robust coordination networks. When coordinated with transition metals (e.g., Zn²⁺, Cd²⁺) or lanthanides (e.g., Eu³⁺, Tb³⁺), the resulting tricarboxylate MOFs exhibit exceptional thermal stability and intense, tunable emission profiles, making them ideal candidates for the trace detection of heavy metal ions in aqueous environments[2].
Mechanistic Principles of Luminescent Sensing
To optimize dynamic range and Limits of Detection (LOD), it is critical to understand the photophysical causality driving the sensor's response. MOF-based luminescent sensing typically operates via a "Turn-Off" (quenching) or "Turn-On" (enhancement) mechanism[3].
The Antenna Effect and Energy Transfer
In lanthanide-doped CBT-MOFs, direct excitation of the Ln³⁺ ions is highly inefficient due to parity-forbidden f-f transitions. The H₃CBT ligand circumvents this by acting as a sensitizer. Upon UV excitation, the ligand absorbs photons and undergoes Intersystem Crossing (ISC) from its singlet to its triplet excited state. This energy is then non-radiatively transferred to the resonance energy levels of the Ln³⁺ ions (the "Antenna Effect"), resulting in characteristic, sharp luminescence[4]. In Zn-based MOFs, the emission is typically Ligand-Centered (LC) or driven by Ligand-to-Metal Charge Transfer (LMCT)[2].
Causality of Signal Quenching
When target metal ions such as Fe³⁺ or Cu²⁺ are introduced, the MOF's luminescence is frequently quenched. This response is governed by specific physical interactions rather than random degradation[5][6]:
Competitive Absorption / Inner Filter Effect (IFE): Ions like Fe³⁺ possess broad absorption bands in the UV region that heavily overlap with the excitation spectrum of the H₃CBT ligand. The analyte effectively intercepts the excitation photons before the MOF can absorb them, leading to signal attenuation[2][6].
Photoinduced Electron Transfer (PET): Paramagnetic ions with unpaired d-electrons (e.g., Cu²⁺, Fe³⁺) facilitate non-radiative electron transfer from the excited MOF framework to the metal ion, dissipating the excited state energy as heat[5].
Förster Resonance Energy Transfer (FRET): If the absorption spectrum of the analyte overlaps with the emission spectrum of the MOF, energy is transferred non-radiatively across the pore space[5].
Figure 1: Energy transfer and fluorescence quenching pathways in CBT-based MOF sensors.
Experimental Protocols
The following methodologies detail the synthesis of a highly stable Zn-CBT luminescent MOF and its deployment as a self-validating fluorescent probe.
Protocol 1: Solvothermal Synthesis of Zn-CBT MOF
Causality Note: N,N-Dimethylformamide (DMF) is utilized because its high boiling point and polarity fully dissolve the rigid H₃CBT ligand, preventing the rapid kinetic precipitation of amorphous solids and ensuring thermodynamic control over crystal growth.
Precursor Preparation: Dissolve 0.1 mmol of 2-(4-Carboxybenzoyl)terephthalic acid and 0.3 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of a DMF/Ethanol/Water (2:1:1 v/v) mixture.
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution.
Solvothermal Reaction: Transfer the solution into a 15 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 48 hours. This specific temperature provides the activation energy necessary for reversible coordination bond formation, yielding a highly crystalline framework.
Cooling: Cool to room temperature at a controlled rate of 5°C/hour to promote the growth of defect-free crystals.
Protocol 2: Sensor Activation and Suspension Preparation
Self-Validating Step: Unreacted ligand trapped within the MOF pores will cause high background fluorescence and erratic quenching data. A rigorous solvent exchange is mandatory to validate the baseline signal.
Washing: Collect the synthesized crystals via centrifugation (8000 rpm, 5 min) and wash three times with fresh DMF.
Solvent Exchange: Immerse the crystals in absolute ethanol for 72 hours, replacing the ethanol every 24 hours. This extracts residual DMF and unreacted H₃CBT from the pores.
Drying: Dry the activated MOF under a vacuum at 80°C for 12 hours.
Suspension Preparation: Disperse 5 mg of the activated Zn-CBT MOF in 100 mL of ultra-pure water. Sonicate for 30 minutes to form a stable, uniform suspension (50 µg/mL).
Protocol 3: Fluorometric Titration Assay
Baseline Measurement: Transfer 2.0 mL of the MOF suspension into a quartz cuvette. Record the initial fluorescence emission spectrum (
) at the optimal excitation wavelength (typically ~320-340 nm).
Titration: Incrementally add 10 µL aliquots of a 1.0 mM target metal ion solution (e.g., Fe³⁺) to the cuvette.
Equilibration: Stir gently and incubate for 2 minutes after each addition to ensure binding equilibrium is reached.
Data Acquisition: Record the emission spectrum (
) after each addition.
Validation Control: Perform a parallel titration using pure solvent (water) to confirm that any observed quenching is strictly due to the analyte and not photobleaching from the excitation source.
Figure 2: Step-by-step experimental workflow for MOF synthesis and fluorometric titration.
Data Presentation and Interpretation
The quenching efficiency of the sensor is quantified using the Stern-Volmer equation:
Where is the quenching constant and is the analyte concentration. Table 1 summarizes the expected quantitative responses based on the photophysical interactions of various metal ions with tricarboxylate MOFs.
Table 1: Typical Luminescent Responses of Tricarboxylate MOFs to Various Metal Ions
Taylor & Francis. "Recent Advances in Nanocomposite Luminescent Metal-Organic Framework Sensors for Detecting Metal Ions". Critical Reviews in Analytical Chemistry.2
SciSpace / Springer. "Recent advances in luminescent metal-organic frameworks for chemical sensors". Science China Materials. 3
PMC - NIH. "Energy Transfer in Metal–Organic Frameworks for Fluorescence Sensing". ACS Applied Materials & Interfaces. 4
MDPI. "Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors". Chemosensors. 5
ResearchGate. "Synthesis of fluorescent terbium-based metal-organic framework for quantitative detection of nitrite and ferric ions in water samples". Journal of Solid State Chemistry. 6
Application Note: Post-Synthetic Modification of 2-(4-Carboxybenzoyl)terephthalic Acid Metal-Organic Frameworks for Advanced Therapeutics
Executive Summary The engineering of Metal-Organic Frameworks (MOFs) for targeted drug delivery and heterogeneous catalysis requires precise control over the chemical environment of the framework's pores. Direct solvothe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The engineering of Metal-Organic Frameworks (MOFs) for targeted drug delivery and heterogeneous catalysis requires precise control over the chemical environment of the framework's pores. Direct solvothermal synthesis of MOFs with complex, fragile, or highly reactive functional groups frequently fails due to the harsh conditions required for crystallization.
This application note details the robust protocols for the Post-Synthetic Modification (PSM) of MOFs constructed from 2-(4-Carboxybenzoyl)terephthalic acid (CBTA) . By leveraging the orthogonal reactivity of the built-in diaryl ketone handle of the CBTA ligand, researchers can synthesize a highly stable parent zirconium framework and subsequently functionalize it via hydrazone condensation or borohydride reduction without compromising structural integrity[1].
Mechanistic Rationale: The Ketone Advantage
The CBTA ligand is a uniquely designed tricarboxylate linker. While its three carboxylic acid groups coordinate with metal ions to form the structural backbone of the MOF, its pendant 4-carboxybenzoyl group introduces a localized ketone (C=O) into the pore walls.
Causality in Design Choices:
Choice of Metal Node (Zr⁴⁺): Zirconium(IV) forms highly connected, robust
secondary building units (SBUs) with tricarboxylate ligands, typically yielding an spn topology similar to MOF-808[2]. This strong Zr–O bond enthalpy ensures the framework survives the nucleophilic or reductive conditions of PSM, whereas lower-valent MOFs (e.g., Zn²⁺) would undergo catastrophic framework collapse.
Orthogonal Reactivity: Unlike primary amines, which can competitively bind to metal nodes during synthesis and inhibit crystallization, the ketone group is non-coordinating under acidic solvothermal conditions. Once the parent MOF is formed, the ketone serves as an electrophilic handle for two distinct PSM pathways:
Pathway A (Condensation): Nucleophilic attack by hydrazines or primary amines on the ketone carbonyl, driven by mild acid catalysis, forms a stable C=N bond. This is ideal for tethering hydrazine-functionalized therapeutics or hydrophobic targeting ligands.
Pathway B (Reduction): Sodium borohydride (
) selectively reduces the hybridized ketone to an hybridized secondary alcohol. This drastically alters the pore environment from hydrophobic to highly hydrophilic, optimizing the framework for the encapsulation of aqueous-soluble biologic drugs.
Experimental Workflows and Protocols
Protocol 1: Solvothermal Synthesis of the Parent Zr-CBTA MOF
This protocol establishes the self-validating base material. The use of a modulator is critical for defect engineering and ensuring permanent porosity.
Precursor Dissolution: In a 100 mL Teflon-lined stainless steel autoclave, dissolve 0.5 mmol of
and 0.5 mmol of 2-(4-Carboxybenzoyl)terephthalic acid in 30 mL of N,N-Dimethylformamide (DMF).
Modulator Addition: Add 15 mL of glacial acetic acid. Causality: Acetic acid acts as a competing monotopic ligand (modulator). It slows down the coordination rate between Zr⁴⁺ and the CBTA tricarboxylate, preventing the formation of amorphous kinetic products and yielding highly crystalline, mesoporous structures[2].
Crystallization: Seal the autoclave and heat isothermally at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.
Solvent Exchange (Critical Step): Recover the white microcrystalline powder via centrifugation (8,000 rpm, 10 mins). Wash the powder three times with hot DMF (70°C) to remove unreacted ligand. Subsequently, soak the MOF in absolute ethanol for 3 days, replacing the ethanol every 24 hours. Causality: DMF is a high-boiling, strongly coordinating solvent that sterically blocks pore channels. Exchanging it for ethanol clears the pores and provides the necessary protic environment for subsequent PSM reactions.
Activation: Dry the solvent-exchanged MOF under dynamic vacuum at 90°C for 12 hours.
Protocol 2: PSM Pathway A - Hydrazone Condensation (Drug Tethering)
Dispersion: Suspend 100 mg of the activated parent Zr-CBTA MOF in 15 mL of anhydrous ethanol inside a 50 mL round-bottom flask.
Reagent Addition: Add 3.0 equivalents (relative to the ketone molar ratio in the MOF) of the target hydrazine-bearing molecule (e.g., a hydrazine-functionalized fluorophore or drug).
Catalysis: Add 2 drops of glacial acetic acid. Causality: The acid protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by the hydrazine.
Reaction: Reflux the mixture at 65°C under a nitrogen atmosphere for 24 hours.
Purification: Centrifuge and wash the functionalized MOF extensively with ethanol and dichloromethane to remove any physically adsorbed (unreacted) hydrazine payload. Vacuum dry at 60°C.
Protocol 3: PSM Pathway B - Borohydride Reduction (Hydrophilic Tuning)
Dispersion: Suspend 100 mg of the activated parent Zr-CBTA MOF in 20 mL of anhydrous methanol.
Reduction: Slowly add 5.0 equivalents of solid Sodium Borohydride (
) in small portions over 30 minutes at room temperature. Causality: Methanol serves as both the solvent and the proton source required to complete the reduction of the intermediate alkoxyborate to the secondary alcohol.
Reaction: Stir the suspension continuously at 25°C for 12 hours.
Quenching & Purification: Quench the unreacted
by adding 5 mL of a 0.1 M HCl solution dropwise (Caution: gas evolution). Centrifuge, wash the resulting Alcohol-MOF with water and methanol, and activate under vacuum at 80°C.
Quantitative Data Analysis
The success of the post-synthetic modifications can be self-validated through nitrogen sorption isotherms and contact angle goniometry. A reduction in pore volume confirms the tethering of bulky groups, while shifts in the water contact angle validate the targeted alteration of the pore's chemical environment.
Material
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Water Contact Angle (°)
PSM Conversion Yield (%)
Parent Zr-CBTA MOF
1,850
0.82
85°
N/A
Hydrazone-MOF (Path A)
1,420
0.61
115°
88%
Alcohol-MOF (Path B)
1,710
0.78
35°
95%
Table 1: Physicochemical properties of the Zr-CBTA framework before and after post-synthetic modification. Conversion yields are determined via ¹H-NMR of digested MOF samples (digested in D₂O/NaOD).
Visualization of the PSM Workflow
Fig 1: Post-synthetic modification pathways for ketone-bearing Zr-CBTA metal-organic frameworks.
References
Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites. RSC Advances.[Link]
Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry (ACS Publications).[Link]
Application Note: Microwave-Assisted Synthesis of 2-(4-Carboxybenzoyl)terephthalic Acid Ligands
This Application Note is designed for researchers in reticular chemistry and drug development, focusing on the high-efficiency synthesis of 2-(4-Carboxybenzoyl)terephthalic acid (also known as H₃CBTA or 2,4',5-tricarboxy...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in reticular chemistry and drug development, focusing on the high-efficiency synthesis of 2-(4-Carboxybenzoyl)terephthalic acid (also known as H₃CBTA or 2,4',5-tricarboxybenzophenone ). This ligand is a critical building block for constructing porous Metal-Organic Frameworks (MOFs) with expanded pore apertures and high stability.
Executive Summary
The conventional synthesis of 2-(4-Carboxybenzoyl)terephthalic acid involves a multi-day reflux oxidation of methyl-substituted precursors using hazardous oxidants (e.g., HNO₃) or heavy metal catalysts. These methods often suffer from incomplete oxidation, low yields due to decarboxylation, and difficult purification.
This protocol introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow.[1][2][3] By utilizing the dielectric heating properties of water and polar intermediates, this method reduces the oxidation time from 48 hours to under 30 minutes while increasing yield and purity. The protocol follows a two-stage pathway:
Rapid Friedel-Crafts Acylation: Synthesis of the trimethyl precursor.
Microwave-Enhanced Permanganate Oxidation: Simultaneous oxidation of three methyl groups to carboxylic acids.
Scientific Rationale & Mechanism
The Challenge of Tricarboxylic Acid Synthesis
The target molecule consists of a terephthalic acid core with a 4-carboxybenzoyl substituent at the 2-position. Synthesizing this requires the oxidation of 2,5-dimethyl-4'-methylbenzophenone .
Conventional Barrier: The stepwise oxidation of three methyl groups is kinetically challenging. As the molecule becomes more polar (forming mono- and di-acids), its solubility changes, often leading to precipitation of incompletely oxidized intermediates during conventional reflux.
Microwave Solution: Microwave irradiation provides direct volumetric heating.[4] The high loss tangent (
) of the aqueous alkaline reaction medium ensures efficient energy transfer. Superheating effects (temperatures above normal boiling points at elevated pressure) accelerate the oxidation kinetics of the methyl groups, driving the reaction to completion before decarboxylation can occur.
Reaction Scheme
The synthesis proceeds via the oxidation of the methyl precursor using Potassium Permanganate (
) in an aqueous alkaline medium.
Materials & Equipment
Equipment
Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) capable of sustaining 20 bar pressure and 200°C.
Vessels: 30 mL Silicon Carbide (SiC) or heavy-walled Borosilicate glass vials with Teflon/PTFE septa.
Centrifuge/Filtration: For removal of Manganese Dioxide (
) byproduct.
Reagents
Precursor: 2,5-Dimethyl-4'-methylbenzophenone (Synthesized via FC acylation of p-xylene and p-toluoyl chloride).
Oxidant: Potassium Permanganate (
), technical grade.
Base: Potassium Hydroxide (
) pellets.
Solvent: Deionized Water (Type II).
Workup: Hydrochloric Acid (
, 37%), Ethanol, Diethyl Ether.
Experimental Protocol
Part A: Synthesis of Precursor (2,5-Dimethyl-4'-methylbenzophenone)
Note: If the precursor is not commercially available, synthesize as follows.
Reagent Prep: In a microwave vial, dissolve p-Toluoyl chloride (10 mmol) in p-Xylene (15 mL, serves as reactant and solvent). Add Aluminum Chloride (
, 12 mmol) slowly.
MW Irradiation: Seal and heat at 100°C for 10 minutes (Dynamic Power mode).
Workup: Quench with ice water/HCl. Extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate. Recrystallize from ethanol to obtain white crystals.
Part B: Microwave-Assisted Oxidation (Core Protocol)
This step converts the trimethyl precursor into the tricarboxylic acid ligand.
Parameter
Setting
Rationale
Target Temperature
140°C
Sufficient activation energy for methyl oxidation without decarboxylation.
Hold Time
20 minutes
Optimized for complete conversion of 3 methyl groups.
Pressure Limit
15 bar
Safety cutoff for aqueous expansion.
Stirring
High (600 rpm)
Crucial for heterogeneous solid-liquid reaction ( formation).
Power
Dynamic (Max 300W)
PID control to maintain temp without overshoot.
Step-by-Step Procedure:
Loading: In a 30 mL microwave vial, suspend 2,5-Dimethyl-4'-methylbenzophenone (1.0 g, 4.46 mmol) in Deionized Water (15 mL).
Base Addition: Add KOH (0.5 g) to solubilize intermediates and maintain alkaline pH (promotes permanganate activity).
Oxidant Addition: Add
(4.5 g, ~6.5 equivalents). Note: Excess is required due to the stoichiometry (2 mol per methyl group) and minor thermal decomposition.
Irradiation: Cap the vial. Ramp to 140°C over 5 minutes. Hold at 140°C for 20 minutes .
Observation: The purple color should fade to dark brown/black (
precipitate).
Filtration: Allow the vial to cool to 60°C. Filter the hot mixture through a Celite pad to remove insoluble
. Wash the pad with hot water (2 x 10 mL).
Acidification: The filtrate (clear or slightly yellow) contains the tripotassium salt. Carefully acidify with 6M HCl to pH 1-2 while stirring.
Isolation: A white precipitate (the target ligand) will form immediately. Cool in an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the solid, wash with cold water, and dry.[8] Recrystallize from Acetic Acid or DMF/Water if necessary.
Visualization of Workflow
The following diagram illustrates the integrated workflow, highlighting the critical control points (CCPs) where microwave energy exerts its primary benefit.
Figure 1: Operational workflow for the microwave-assisted synthesis of H₃CBTA, emphasizing the rapid oxidation phase.
Characterization & Quality Control
To validate the synthesis, compare the product against the following specifications:
Technique
Expected Result
Interpretation
1H NMR (DMSO-d6)
δ 13.0-13.5 (br s, 3H, -COOH)
Confirms complete oxidation of all 3 methyl groups. Absence of peaks at δ 2.3 indicates no starting material.
FT-IR
~1710 cm⁻¹ (C=O acid), ~1660 cm⁻¹ (C=O ketone)
Distinguishes the benzophenone ketone bridge from the carboxylic acid carbonyls.
Melting Point
>300°C (Sublimes/Decomposes)
Typical for rigid aromatic tricarboxylic acids.
Solubility
Soluble in DMF, DMSO, dilute base. Insoluble in water, CHCl₃.
Critical for MOF synthesis (usually performed in DMF/Ethanol).
Troubleshooting Guide
Issue: Incomplete Oxidation (peaks at ~2.3 ppm in NMR).
Cause: Insufficient oxidant or temperature too low.
Fix: Increase
to 8 equivalents or increase MW hold time to 30 minutes. Ensure vigorous stirring to break up crusts.
Issue: Low Yield.
Cause: Product trapped in
cake or incomplete precipitation.
Fix: Thoroughly wash the Celite pad with hot water. Ensure pH is below 2 during acidification.
Issue: Safety Pressure Spikes.
Cause: Rapid decomposition of
or decarboxylation.
Fix: Use a ramp time of 5-10 minutes (do not heat ballistically). Do not exceed 150°C.
References
Microwave-Assisted Organic Synthesis (MAOS)
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
Oxidation of Alkyl Aromatics
Shaabani, A., et al. (2004). Permanganate Oxidation of Aromatic Aldehydes and Alkylarenes under Microwave Irradiation.
Benzophenone Ligand Synthesis
Procedure adapted from standard synthesis of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride precursors and Friedel-Crafts protocols for MOF linkers.
improving yield of 2-(4-Carboxybenzoyl)terephthalic acid synthesis
This technical guide details the optimization of 2-(4-Carboxybenzoyl)terephthalic acid (also known as 2,4',4''-tricarboxybenzophenone ) synthesis. This compound is a critical tricarboxylic acid ligand used in Metal-Organ...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the optimization of 2-(4-Carboxybenzoyl)terephthalic acid (also known as 2,4',4''-tricarboxybenzophenone ) synthesis. This compound is a critical tricarboxylic acid ligand used in Metal-Organic Frameworks (MOFs) and high-performance polymers.
The primary synthetic challenge lies in the regioselectivity of the Friedel-Crafts acylation and the subsequent purification of the correct isomer from its structural analog.
PART 1: SYNTHESIS WORKFLOW & MECHANISM
The industrial and laboratory standard synthesis follows a two-stage process:
Friedel-Crafts Acylation: Reaction of Trimellitic Anhydride (TMA) with Toluene to form the methyl-substituted intermediate.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Visualizing the Pathway
The following diagram illustrates the reaction nodes and critical branching points where yield is often lost.
Caption: Synthesis pathway highlighting the critical isomer separation step required before oxidation.
PART 2: TROUBLESHOOTING & OPTIMIZATION GUIDE
Phase 1: Friedel-Crafts Acylation (The Regioselectivity Bottleneck)
Q: My crude yield is high, but the purity is low. Why am I getting a mixture of isomers?A: Trimellitic anhydride has two carbonyls (C1 and C2) available for attack.
Path A (Target): Attack at C2 yields the terephthalic acid derivative (1,4-COOH pattern on the central ring).
Path B (Byproduct): Attack at C1 yields the isophthalic acid derivative (1,3-COOH pattern).
Optimization:
Solvent Control: Use excess toluene as the solvent rather than nitrobenzene. Toluene acts as the nucleophile and solvent, often improving selectivity for the less sterically hindered transition state.
Temperature: Maintain reaction temperature between 80–100°C . Lower temperatures (<60°C) may reduce conversion, while higher temperatures (>120°C) promote rearrangement and tar formation.
Catalyst Ratio: Ensure a strict AlCl3 : Anhydride ratio of 2.2 : 1 . You need 2 equivalents to complex the carbonyls and 0.2 excess to drive the reaction. Insufficient catalyst leads to incomplete ring opening.
Q: The reaction mixture turns into a black tar that is impossible to stir. How do I prevent this?A: This is a common "Red Oil" formation issue in Friedel-Crafts acylations.
Cause: The ketone-AlCl3 complex precipitates as a viscous oil/solid, trapping reactants.
Solution: Use 1,2-dichloroethane (DCE) as a co-solvent if neat toluene becomes too viscous. Alternatively, increase the mechanical stirring power (overhead stirrer is mandatory; magnetic bars will fail).
Phase 2: Purification of the Intermediate
Q: Should I oxidize the crude mixture or purify the intermediate first?A:Purify the intermediate first. Separating the tri-acid isomers (final product) is extremely difficult due to their similar pKa values and solubilities. Separating the methyl-diacid intermediates is kinetically easier.
Protocol: Recrystallize the crude intermediate from Glacial Acetic Acid . The terephthalic derivative (target) is generally less soluble than the isophthalic isomer, allowing it to precipitate first upon cooling.
Phase 3: Oxidation (Methyl to Carboxyl)
Q: My oxidation yield is low, or I am recovering starting material. What is wrong?A: The methyl group on the deactivated benzophenone ring is resistant to oxidation.
Method A (KMnO4): Ensure the pH remains alkaline (pH > 10) throughout. As the reaction proceeds, acid is generated, dropping the pH and stopping the reaction. Use a buffered system or continuous NaOH addition.
Method B (HNO3): Use 20-30% HNO3 under reflux (140-160°C) in a sealed autoclave (if possible). Open reflux may lose too much oxidant.
Catalyst: For air/O2 oxidation, use Co(OAc)2 / Mn(OAc)2 / HBr (Amoco process conditions) in acetic acid. This is the most efficient method for high yield but requires an autoclave (20 bar).
PART 3: DATA & SPECIFICATIONS
Solvent & Reagent Selection Table
Component
Recommended Reagent
Role
Critical Note
Substrate
Trimellitic Anhydride
Electrophile
Must be moisture-free (hydrolyzes to acid).
Nucleophile
Toluene
Reactant
Use anhydrous grade.
Catalyst
Aluminum Chloride (AlCl3)
Lewis Acid
Freshness is vital. Yellow/grey powder indicates hydrolysis (bad).
Oxidant
KMnO4 (Lab scale)
Oxidizing Agent
Excess required (min 6 eq). Filter MnO2 while hot.
Purification
Glacial Acetic Acid
Recrystallization
Best for separating regioisomers.
Yield Expectations vs. Purity
Process Stage
Typical Yield (Crude)
Typical Yield (Optimized)
Target Purity
Friedel-Crafts
85-90%
92-95%
Mixture (60:40 isomer ratio)
Intermediate Purification
40-50%
60-65%
>98% (Single Isomer)
Oxidation
70-80%
85-90%
>99%
Overall Yield
~25-35%
~45-55%
>99% (LC-MS)
References
Friedel-Crafts Acyl
Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2] Wiley-Interscience.
Source:
Synthesis of Benzophenone Polycarboxylic Acids
Trimellitic Anhydride Applic
Source:
Purification of Terephthalic Acid Deriv
Separation of Isophthalic and Terephthalic Acids.[3] US Patent 3,244,744.
Technical Support Center: Purification of Crude 2-(4-Carboxybenzoyl)terephthalic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(4-Carboxybenzoyl)terephthalic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5). This molecule is a highly specialized tricarboxylic acid utilized in the synthesis of advanced [1] and as a potent[2].
Due to its benzophenone core and three carboxylic acid groups, standard purification templates will fail. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.
Causality & Impurity Profiling (The "Why")
Before selecting a purification method, you must understand the origin of your impurities. Crude 2-(4-Carboxybenzoyl)terephthalic acid typically contains three classes of contaminants:
Transition Metal Residues: If synthesized via liquid-phase oxidation, Co/Mn catalyst residues will complex strongly with the tricarboxylic acid, causing heavy brown/yellow coloration.
Isomeric Byproducts: Ortho/meta isomers (e.g., 2-(3-carboxybenzoyl)terephthalic acid) form during Friedel-Crafts acylation steps. They share identical molecular weights and pKa values but differ in crystal packing.
Under-oxidized Intermediates: Molecules retaining methyl or formyl groups due to incomplete oxidation.
Troubleshooting FAQs
Q: I attempted to purify the crude material using standard Purified Terephthalic Acid (PTA) protocols (catalytic hydrogenation over Pd/C). My product degraded completely. Why did this happen?A: This is a critical mechanistic oversight. Industrial PTA purification relies on Pd/C hydrogenation to convert 4-carboxybenzaldehyde into highly water-soluble p-toluic acid. However, 2-(4-Carboxybenzoyl)terephthalic acid contains a bridging diaryl ketone (a benzophenone core). Palladium-catalyzed hydrogenation rapidly reduces this ketone to a methylene group, yielding 2-(4-carboxybenzyl)terephthalic acid and destroying your target molecule. You must strictly avoid reductive purification environments.
Q: My crude product is heavily colored (yellow/brown). How do I remove the color without degrading the compound?A: The color is usually due to transition metal residues or polymerized phenolic byproducts. Use Protocol A (Acid-Base Precipitation). The three carboxylic acid groups deprotonate in aqueous NaOH, forming a highly soluble trisodium salt. Metal impurities form insoluble hydroxides at pH > 8.5, which can be easily scavenged by activated carbon and filtered out.
Q: During the acid-base precipitation protocol, my product "oils out" (forms a biphasic liquid) instead of forming filterable crystals. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when rapid pH drops trap water and impurities within a supersaturated amorphous phase.
Resolution: Elevate the temperature of the aqueous solution to 65–70 °C before adding the acid. Add the HCl dropwise to slowly cross the solubility boundary, allowing ordered nucleation to outcompete amorphous phase separation.
Q: I am seeing a large percentage of isomeric impurities. How can I separate them?A: Isomers cannot be separated by acid-base chemistry because their pKa values are nearly identical. You must exploit their differential crystal packing geometries using Protocol B (Fractional Crystallization). The target 1,4-benzenedicarboxylic acid derivative typically has lower solubility in cold N,N-Dimethylformamide (DMF)/Water mixtures than its 1,3-derivatives.
Standardized Purification Protocols
Protocol A: Acid-Base Precipitation with Carbon Scavenging
Target: Removal of heavy metals, color bodies, and neutral organic impurities. Base hydrolysis and acidification to pH < 3 is a standard, highly effective protocol for isolating[3].
Dissolution: Suspend 100 g of crude 2-(4-Carboxybenzoyl)terephthalic acid in 800 mL of deionized water. Slowly add 2M NaOH with stirring until the pH stabilizes at 8.5–9.0.
Validation Check: The solution should become fully transparent (excluding suspended metal hydroxides). If particulates remain, the pH has not reached the threshold for complete trisodium salt formation.
Scavenging: Add 10 g of activated carbon. Heat the suspension to 50 °C and stir for 45 minutes.
Hot Filtration: Filter the hot suspension through a Celite pad. Wash the pad with 50 mL of warm water.
Controlled Nucleation: Heat the clarified filtrate to 65 °C.
Acidification: Dropwise add 2M HCl with vigorous stirring until the pH stabilizes below 2.5.
Validation Check: The lowest pKa of the three carboxylic acid groups is ~3.1. Driving the pH below 2.5 ensures complete protonation back to the free acid, maximizing precipitation yield.
Isolation: Cool the suspension slowly to 5 °C at a rate of 10 °C/hour. Filter the resulting crystals, wash with cold deionized water until the filtrate pH is neutral, and dry under vacuum at 80 °C.
Target: Removal of isomeric byproducts and under-oxidized intermediates.
Dissolution: Dissolve 50 g of the crude acid in a minimum volume (~150 mL) of hot DMF (80 °C).
Clarification: Perform a hot polish filtration to remove any insoluble particulates.
Anti-Solvent Addition: While maintaining 80 °C, slowly add warm deionized water dropwise until the solution becomes faintly turbid.
Validation Check: Turbidity indicates the metastable zone has been reached. Pause the water addition for 10 minutes to allow the crystal lattice to establish.
Crystal Growth: Turn off the heating mantle and allow the solution to cool naturally to room temperature over 4 hours, then transfer to a 4 °C bath for 2 hours.
Isolation: Filter the solid and wash sequentially with a 1:1 mixture of cold Methanol/Water to displace residual DMF. Dry under vacuum at 80 °C.
Quantitative Physicochemical Data
Property / Parameter
Value / Description
Impact on Purification Strategy
Molecular Formula
C16H10O7 (MW: 314.25 g/mol )
High molecular weight requires polar aprotic solvents (DMF/DMAc) for dissolution.
Functional Groups
3 x -COOH, 1 x Diaryl Ketone
Ketone precludes the use of reductive purification (e.g., Pd/C hydrogenation).
Estimated pKa Values
~3.1, ~3.8, ~4.5
Acidification must reach pH < 2.5 to ensure complete protonation and precipitation.
Aqueous Sol. (pH > 8)
> 150 g/L (as sodium salt)
Enables high-throughput carbon scavenging of metal impurities in aqueous phase.
Aqueous Sol. (pH < 3)
< 0.1 g/L (as free acid)
Ensures high recovery yield during the final precipitation step.
Purification Workflow Decision Tree
Decision tree for selecting the optimal purification protocol based on crude impurity profiling.
References
Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers. Google Patents (US7968508B2).
Tricarboxylic acid-functional monomers and polymers prepared from same. Google Patents (US5391818A).
Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PubMed Central (PMC7826725). URL:[Link]
Technical Support Center: Resolving Solubility Challenges of 2-(4-Carboxybenzoyl)terephthalic Acid (CBTA) in Synthesis
Welcome to the technical support center dedicated to addressing a critical bottleneck in the use of 2-(4-Carboxybenzoyl)terephthalic acid (CBTA): its notoriously low solubility. This guide is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing a critical bottleneck in the use of 2-(4-Carboxybenzoyl)terephthalic acid (CBTA): its notoriously low solubility. This guide is designed for researchers, chemists, and materials scientists who leverage this versatile tricarboxylic acid linker in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and other advanced materials. Here, we move beyond simple protocols to explain the underlying chemical principles governing CBTA's solubility, providing you with the expert insights needed to troubleshoot and optimize your synthetic procedures.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind CBTA's challenging solubility profile. A clear understanding of these principles is the first step toward rationally designing a successful dissolution strategy.
Q1: Why is 2-(4-Carboxybenzoyl)terephthalic acid so difficult to dissolve in common laboratory solvents?
A1: The poor solubility of CBTA is a direct consequence of its molecular structure. As a large, rigid aromatic molecule featuring three carboxylic acid groups, it exhibits exceptionally strong intermolecular forces. These forces create a highly stable crystal lattice that is difficult for solvent molecules to penetrate and break apart. The primary contributors are:
Extensive Hydrogen Bonding: The three carboxylic acid (-COOH) groups on each molecule can act as both hydrogen bond donors and acceptors. This leads to a dense, three-dimensional network of hydrogen bonds between adjacent CBTA molecules, similar to what is seen in simpler molecules like terephthalic acid.[1] This high degree of intermolecular bonding is the principal reason for its low solubility.
High Crystal Lattice Energy: The combination of hydrogen bonding and pi-stacking interactions between the aromatic rings results in a very high crystal lattice energy. Significant energy input, either thermal or chemical, is required to overcome these forces.
Q2: What are the best initial solvents to try for dissolving CBTA?
A2: For aromatic carboxylic acids, high-boiling point, polar aprotic solvents are the most effective starting points. Based on extensive data for the related compound terephthalic acid, the recommended primary solvents are:
Dimethyl Sulfoxide (DMSO): Often the most effective solvent for this class of compounds, showing a solubility of 20 g per 100 g of solvent at 25°C for terephthalic acid.[2]
N,N-Dimethylformamide (DMF): Another excellent choice, with a reported solubility of 6.7 g per 100 g of solvent at 25°C for terephthalic acid.[2]
While these solvents are the best conventional options, achieving high concentrations at room temperature can still be challenging.[1][3]
Q3: How does pH dramatically affect the solubility of CBTA?
A3: Adjusting the pH is the most powerful tool for solubilizing CBTA, particularly in aqueous or protic media. In its natural state, CBTA is a weak acid. When a base is added, the acidic protons of the carboxylic acid groups are removed (deprotonation).[4][5] This converts the neutral, poorly soluble CBTA molecule into a multiply-charged carboxylate anion (salt). This ionic salt is vastly more polar and readily forms strong ion-dipole interactions with polar solvents like water, leading to a dramatic increase in solubility.[5][6] Essentially, you are changing the compound from a neutral organic molecule to a soluble organic salt.
Caption: pH-driven conversion of CBTA between its insoluble acid and soluble salt forms.
Part 2: Troubleshooting Guides - Practical, Step-by-Step Solutions
This section provides detailed protocols to overcome specific solubility issues you may encounter during your experiments.
Issue 1: CBTA fails to dissolve sufficiently in DMF or DMSO at room temperature.
When your goal is a homogeneous solution in a polar aprotic solvent, but room temperature dissolution is inadequate, enhancing the system's energy is the first logical step.
Solution A: Temperature-Assisted Dissolution
The solubility of aromatic carboxylic acids typically increases exponentially with temperature.[1] Applying heat provides the necessary thermal energy to disrupt the intermolecular hydrogen bonds of the CBTA crystal lattice.
Solvent Selection: Choose a high-boiling-point solvent such as DMSO (Boiling Point: 189 °C) or DMF (Boiling Point: 153 °C).
Setup: In a properly functioning fume hood, place the selected solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Heating: Begin stirring and gently heat the solvent using a heating mantle connected to a temperature controller. A target temperature of 80-120 °C is often effective.
Gradual Addition: Once the solvent is heated, slowly add the powdered CBTA in portions. Adding it too quickly can cause clumping.
Monitoring: Continue heating and stirring until all the solid has dissolved. This may take anywhere from 30 minutes to several hours depending on the desired concentration.
Caution: Always be aware of the boiling point of your solvent and the thermal stability of other reagents in your reaction. Ensure the setup is not sealed to avoid pressure buildup.
Data Presentation: Solubility of Terephthalic Acid (TPA) as a Structural Analog
Direct solubility data for CBTA is scarce. However, data for the closely related dicarboxylic acid, terephthalic acid (TPA), provides a useful proxy for understanding its behavior.
This table clearly demonstrates the significant positive effect of temperature on solubility.
Issue 2: The synthesis requires an aqueous or protic solvent, but CBTA is insoluble.
This is a common scenario in hydrothermal or solvothermal MOF synthesis. The most robust solution is to convert CBTA into its highly soluble salt form in situ.
Solution B: In-Situ Salt Formation via pH Adjustment
This technique involves deprotonating the CBTA with a suitable base directly within the reaction vessel, allowing it to dissolve completely before initiating the rest of the reaction (e.g., adding the metal salt).
Experimental Protocol: In-Situ Salt Formation
Solvent & Suspension: Add the desired amount of solvent (e.g., deionized water, ethanol, or a water/ethanol mixture) to the reaction vessel. Add the powdered CBTA to create a suspension.
Base Selection: Choose a base that is compatible with your reaction chemistry.
Inorganic Bases (NaOH, KOH): Strong, inexpensive, and ideal for many aqueous syntheses. Prepare a stock solution (e.g., 1 M NaOH).
Organic Bases (Triethylamine - TEA, Pyridine): Useful when inorganic ions are undesirable or when working in mixed organic/aqueous systems.
Titration to Dissolution: While vigorously stirring the CBTA suspension, add the selected base dropwise.
Observation: Continue adding the base until the entire solid has dissolved, resulting in a clear solution. You will typically need at least three molar equivalents of a monobasic base per mole of CBTA to ensure complete deprotonation of all three carboxylic acid groups.
Proceed with Synthesis: Once the CBTA is fully dissolved as its carboxylate salt, you can proceed with the next steps of your synthesis, such as adding the metal salt precursor.
Issue 3: High temperatures or the presence of a strong base are incompatible with other sensitive reagents.
In cases where your reaction conditions are constrained, more advanced strategies may be required to achieve a homogeneous solution.
Solution C: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[7][8] The co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to the organic solute.
Experimental Protocol: Co-Solvent Screening
Select a Primary Solvent: This is typically the main solvent required by the reaction (e.g., water).
Select a Co-Solvent: Choose a miscible solvent in which CBTA has at least some limited solubility (e.g., DMF, DMSO, ethanol, N-methyl-2-pyrrolidone (NMP)).
Systematic Screening: Prepare a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 Water:Co-solvent).
Test Solubility: Add a fixed amount of CBTA to each mixture and determine the solubility at the desired reaction temperature, using stirring or sonication to aid dissolution.
Optimization: Identify the co-solvent ratio that provides sufficient solubility without negatively impacting your reaction.
Part 3: Comprehensive Troubleshooting Workflow
To assist in selecting the appropriate strategy, the following decision-making workflow has been designed. It provides a logical path from identifying the problem to implementing the most suitable solution based on your specific experimental constraints.
Caption: Decision workflow for troubleshooting CBTA solubility issues.
References
Vaia. "Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon." Vaia. Available at: [Link]
Revisions, A. "Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1) | OCR A-Level Chemistry Notes." Save My Exams. Available at: [Link]
CK-12 Foundation. "Physical Properties of Carboxylic Acids." (2026). Available at: [Link]
Chemistry LibreTexts. "21.1: Structure and Properties of Carboxylic Acids and their Salts." (2020). Available at: [Link]
SPM Chemistry. "Physical Properties of Carboxylic Acids." (2012). Available at: [Link]
Canari, R., & Eyal, A. M. "Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants." Industrial & Engineering Chemistry Research, 42(6), 1285–1292 (2003). Available at: [Link]
ResearchGate. "Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants." (2025). Available at: [Link]
Reddit. "Dicarboxylic acid solubility : r/Mcat." (2023). Available at: [Link]
ResearchGate. "How can I dissolve poly-alcohol or poly-carboxylic acid?" (2014). Available at: [Link]
Technical Support Center: Preventing Pore Collapse in 2-(4-Carboxybenzoyl)terephthalic Acid Frameworks
Last Updated: March 7, 2026 Introduction Welcome to the technical support guide for researchers working with Metal-Organic Frameworks (MOFs) synthesized from 2-(4-carboxybenzoyl)terephthalic acid and its structural analo...
Author: BenchChem Technical Support Team. Date: March 2026
Last Updated: March 7, 2026
Introduction
Welcome to the technical support guide for researchers working with Metal-Organic Frameworks (MOFs) synthesized from 2-(4-carboxybenzoyl)terephthalic acid and its structural analogues. This V-shaped linker is instrumental in creating frameworks with unique topologies and potentially large pore volumes. However, the successful synthesis of a crystalline, porous material is only the first step. The subsequent "activation" phase—the removal of solvent molecules from the pores—is a critical juncture where the structural integrity of the framework is most vulnerable.[1][2]
Improper activation frequently leads to pore collapse , a phenomenon where the framework loses its ordered, porous structure, resulting in a drastic reduction in surface area and utility.[1][2] This guide provides in-depth troubleshooting advice, step-by-step protocols, and the theoretical grounding necessary to help you navigate the challenges of MOF activation and preserve the porosity of your materials.
Troubleshooting Guide & FAQs
This section addresses the most common issues and questions encountered during the activation of delicate MOF structures.
Question 1: My measured BET surface area is significantly lower than the theoretical value. What is the likely cause?
Answer: A low Brunauer-Emmett-Teller (BET) surface area is the classic symptom of pore collapse. During solvent removal, powerful capillary forces are generated as the liquid-gas interface recedes through the nanopores.[3] These forces can be strong enough to pull the framework's linkers and metal nodes together, leading to an irreversible loss of the porous structure.[1][4][5] This is particularly problematic when removing high-boiling point, high-surface-tension solvents like DMF or DEF, which are common in MOF synthesis.[2][6]
Recent molecular simulations have corroborated that the formation of solvent "mesophases" or droplets within the pores concentrates this mechanical stress on a small number of metal-linker bonds, triggering a cascade of bond breakage and subsequent collapse.[1][2][4][5]
Question 2: What is "activation" and why is it so critical?
Answer: Activation is the process of removing guest molecules (usually solvents) that occupy the MOF's pores after synthesis.[7] This step is essential to make the internal surface area accessible for applications like gas storage, separation, or catalysis.[7] However, the activation method chosen is paramount. Direct thermal activation (heating under vacuum) of a MOF containing a high-surface-tension solvent is rarely successful for frameworks that are not exceptionally robust, as it maximizes the destructive capillary forces.[2][6] A successful activation protocol preserves the crystallinity and high porosity of the parent framework.
Question 3: How does solvent exchange work to prevent pore collapse?
Answer: Solvent exchange is a foundational technique for gentle MOF activation.[7][8] The process involves sequentially immersing the as-synthesized MOF in a series of solvents. The primary goal is to replace the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent (e.g., acetone, ethanol, or chloroform) before the final evacuation step.[6]
The rationale is twofold:
Reduced Capillary Forces: Solvents with lower surface tension exert weaker capillary forces during evaporation, significantly reducing the stress on the framework.[6][9]
Milder Removal Conditions: Volatile solvents can be removed under much gentler conditions (lower temperature and/or vacuum), further protecting the delicate structure.
It is a crucial preparatory step that can dramatically improve the final surface area of your material.
Question 4: My framework is still collapsing even after a standard solvent exchange. What are my options?
Answer: If a standard solvent exchange is insufficient, you must employ a more advanced activation technique that completely avoids the formation of a liquid-gas interface. The gold standard for this is supercritical drying .[7][10]
In this method, the solvent within the pores (often after an initial exchange to a fluid like ethanol or acetone) is exchanged with liquid carbon dioxide (CO₂). The system is then heated and pressurized beyond the supercritical point of CO₂ (31.1 °C, 73.8 bar).[7] In its supercritical state, CO₂ has no surface tension. The pressure can then be slowly released, allowing the CO₂ to be removed as a gas without ever passing through a liquid phase, thereby completely eliminating capillary forces.[7][10] This technique is exceptionally effective at preserving the porosity of even the most fragile frameworks.[10]
Question 5: Can I do anything to make my framework inherently more stable after it has been synthesized?
Answer: Yes, this is possible through Post-Synthetic Modification (PSM) . PSM involves chemical modification of the framework after its initial synthesis to enhance its properties, including stability.[11][12][13]
Strategies to improve stability via PSM include:
Linker Modification: Covalently modifying the organic linkers can introduce bulky functional groups that act as "pillars" to prevent the framework from compressing.[12]
Guest Incorporation: Introducing stabilizing guest molecules or polymers into the pores can act as sacrificial templates or physical braces that hold the pores open during solvent removal.[14][15] For example, adding small amounts of a polymer can "pin" the pores open, dramatically increasing accessible surface areas.[14][15]
Metal Node Modification: In some cases, coordinating new molecules to the metal nodes can reinforce the structure.[11][13]
PSM is a powerful tool, but it is essential that the modification reactions themselves do not damage the framework's crystallinity or porosity.[13]
Experimental Workflows & Protocols
Workflow: Choosing an Activation Strategy
This decision tree outlines a logical progression for selecting the appropriate activation method for your MOF.
Caption: Decision workflow for selecting a MOF activation protocol.
Protocol 1: Standard Solvent Exchange for Activation
This protocol describes a general procedure for exchanging a high-boiling solvent like DMF with a volatile solvent like acetone.
Objective: To replace the synthesis solvent with a low-surface-tension solvent to minimize capillary forces during final evacuation.
Materials:
As-synthesized MOF (~200 mg) in its mother liquor (e.g., N,N-Dimethylformamide, DMF).
Anhydrous Acetone (ACS grade or higher).
Centrifuge tubes (20 mL or appropriate size).
Schlenk flask or similar vacuum-rated vessel.
Procedure:
Initial Separation: Centrifuge the MOF sample to form a pellet. Carefully decant and discard the supernatant mother liquor.
First Wash: Add 15 mL of anhydrous acetone to the MOF pellet. Gently agitate or vortex to resuspend the solid.
Soaking: Allow the MOF to soak in the acetone for at least 6-8 hours at room temperature. This allows for diffusion and initial solvent exchange.
Repeat Exchange: Repeat steps 1-3 a minimum of four more times. For particularly sensitive or dense frameworks, extending the soaking time for each exchange to 12 hours is recommended. The goal is to ensure >99% of the original DMF is replaced.
Final Preparation: After the final wash, decant the acetone and transfer the solvent-wet MOF powder to a Schlenk flask.
Evacuation: Attach the flask to a high-vacuum line. Begin evacuation slowly at room temperature. Once the bulk solvent has evaporated, the sample can be gently heated (e.g., 80-120 °C, depending on framework stability) under dynamic vacuum for 12-24 hours to remove the final traces of coordinated solvent and fully activate the material.
Protocol 2: Supercritical CO₂ Drying
This protocol provides a conceptual overview. Note: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.[16]
Objective: To remove solvent from the MOF pores without generating a liquid-gas interface, thereby eliminating destructive capillary forces.[10]
Workflow:
Solvent Exchange to Liquid CO₂-Miscible Solvent: First, perform a thorough solvent exchange (Protocol 1) into a solvent that is miscible with liquid CO₂, typically ethanol or acetone.
Loading: The solvent-wet MOF is placed inside a high-pressure vessel of the supercritical dryer.
Purging & Filling: The vessel is cooled (e.g., to 5-10 °C) and purged with low-pressure CO₂ gas to remove air. Liquid CO₂ is then pumped into the vessel, immersing the sample.
Soaking & Flushing: The MOF is allowed to soak in liquid CO₂. The vessel is flushed multiple times with fresh liquid CO₂ over several hours to ensure the complete replacement of the exchange solvent (e.g., ethanol) with liquid CO₂.
Heating & Pressurization: The vessel is sealed, and the temperature and pressure are slowly increased to bring the CO₂ above its critical point (T > 31.1 °C, P > 73.8 bar). A common target is 40 °C and 120 bar.[17]
Venting: While maintaining the temperature above the critical point, the pressure is slowly vented over several hours. Because the CO₂ is in a supercritical state, no liquid-gas boundary forms.
Recovery: Once the vessel returns to ambient pressure, it is cooled, and the dry, fully activated MOF powder can be recovered.
Data Summary: Impact of Activation Method
The choice of activation method has a profound impact on the final porosity of a framework. The following table provides representative data illustrating this effect.
Activation Method
Key Mechanism
Pros
Cons
Typical Outcome (BET Surface Area)
Direct Thermal Evacuation
Evaporation via heating under vacuum
Simple, requires standard lab equipment
High risk of pore collapse due to strong capillary forces[3]
Often < 20% of theoretical value; can lead to complete amorphization
Time-consuming; may not be sufficient for highly flexible frameworks[2]
Can achieve 70-95% of theoretical value for moderately stable MOFs
Supercritical CO₂ Drying
Avoids liquid-gas interface; no surface tension[7][10]
Highest preservation of porosity; ideal for delicate structures[10]
Requires specialized high-pressure equipment and expertise[7]
>95% of theoretical value, even for highly sensitive frameworks
References
EPFL. (2019, July 23). Adding a polymer stabilizes collapsing metal-organic frameworks. Available from: [Link]
Patsnap Eureka. (2025, July 25). MOF Activation: Solvent Exchange and Supercritical Drying. Available from: [Link]
Labinsights. (2023, May 8). Researchers Stabilize the Collapsing Metal-organic Frameworks. Available from: [Link]
(2021, January 2). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Available from: [Link]
MDPI. (2025, November 26). Post–Synthetic Modification of MOF–808 for Mixed Matrix Membranes with High and Stable Ion Separation Capacity. Available from: [Link]
Royal Society of Chemistry. Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts. Available from: [Link]
Journal of the American Chemical Society. (2008, December 24). Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal−Organic Framework Materials. Available from: [Link]
ACS Publications. (2011, June 28). Postsynthetic Modification of a Metal–Organic Framework for Stabilization of a Hemiaminal and Ammonia Uptake | Inorganic Chemistry. Available from: [Link]
SciSpace. (2020, July 1). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal-Organic Frameworks. Available from: [Link]
MDPI. (2019, December 31). Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation. Available from: [Link]
Journal of Materials Chemistry A (RSC Publishing). (2023, November 9). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Available from: [Link]
University of Bath. (2023, December 21). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. Available from: [Link]
Journal of the American Chemical Society. (2023, August 8). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Available from: [Link]
Journal of Materials Chemistry A (RSC Publishing). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. Available from: [Link]
OSTI.GOV. (2022, January 30). Incorporation of Free Halide Ions Stabilizes Metal–Organic Frameworks (MOFs) Against Pore Collapse and Renders. Available from: [Link]
ResearchGate. Are Zr-6-based MOFs water stable? Linker hydrolysis vs. capillary-force-driven channel collapse | Request PDF. Available from: [Link]
ResearchGate. Representation of capillary force associated with solvent removal.... Available from: [Link]
SciSpace. (2018, March 31). Supercritical fluid processing for metal–organic frameworks, porous coordination polymers, and covalent organic frameworks (2018). Available from: [Link]
(2021, March 25). Stepwise Collapse of a Giant Pore Metal–Organic Framework. Available from: [Link]
ChemRxiv. (2023, August 2). Highly porous metal-organic framework liquids and glasses via a solvent-assisted linker exchange strategy of ZIF-8. Available from: [Link]
ResearchGate. Supercritical drying apparatus used for the synthesis of aerogels. Available from: [Link]
ResearchGate. (2023, November 9). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. Available from: [Link]
Journal of Chemical Society of Nigeria. (2023, July 5). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Available from: [Link]
ChemRxiv. Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. Available from: [Link]
Berkeley Global Science Institute. (2018, September 18). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framewo. Available from: [Link]
Google Patents. WO2021216174A1 - High yield synthesis of metal-organic frameworks.
CrystEngComm (RSC Publishing). Activation of metal–organic framework materials. Available from: [Link]
MDPI. (2024, August 5). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Available from: [Link]
PMC. Recent advances in process engineering and upcoming applications of metal–organic frameworks. Available from: [Link]
Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Available from: [Link]
ResearchGate. (2024, February 22). (PDF) Effect of different lanthanide ions on the catalytic activation of peroxymonosulfate with lanthanide metal-organic frameworks (Ln-MOFs) with terephthalic acid. Available from: [Link]
Technical Support Center: Controlling Crystal Size in 2-(4-Carboxybenzoyl)terephthalic Acid Coordination Polymers
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the crystallization kin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the crystallization kinetics of coordination polymers (CPs) and metal-organic frameworks (MOFs).
Working with 2-(4-Carboxybenzoyl)terephthalic acid —a versatile, semi-rigid tricarboxylate ligand—presents unique challenges. Its flexible benzoyl ketone linkage allows for diverse conformational states, which can lead to polymorphism and unpredictable crystal growth if parameters are not strictly controlled. Whether you are engineering nano-sized CPs for targeted drug delivery or growing macro-sized single crystals for Single-Crystal X-ray Diffraction (SCXRD), controlling the thermodynamic and kinetic balance between nucleation and crystal growth is your primary lever.
Mechanistic Workflow of Crystal Size Control
To manipulate crystal size, you must control the LaMer burst nucleation phase. The diagram below illustrates the causal relationships between synthesis parameters and final crystal dimensions.
Mechanistic workflow of crystal size control in coordination polymers.
Troubleshooting Guides & FAQs
Q1: Why am I getting an amorphous powder instead of crystalline coordination polymers?Causality: Amorphous precipitates occur when the nucleation rate vastly outpaces the crystal growth rate. In the case of 2-(4-Carboxybenzoyl)terephthalic acid, rapid deprotonation of its three carboxylic acid groups leads to immediate, irreversible coordinate bonding with metal ions, preventing the system from achieving long-range crystalline order.
Solution: Implement the Coordination Modulation Method [1]. By adding a monocarboxylic acid (e.g., acetic acid or benzoic acid) to the precursor solution, you introduce a competitor for the metal coordination sites. This modulator slows down the nucleation rate, allowing the tricarboxylate ligand to assemble into a highly ordered, crystalline framework.
Q2: How do I downsize my crystals to the nanoregime for drug delivery applications?Causality: Cellular uptake in drug delivery typically requires nanoparticles (<200 nm). To achieve this, you must induce a massive, simultaneous nucleation event. When countless nuclei form instantly, the available metal and ligand monomers in the solution are rapidly depleted, heavily restricting subsequent crystal growth[2].
Solution: Increase the precursor concentration to achieve high supersaturation and slightly elevate the pH (using a weak base like triethylamine) to accelerate ligand deprotonation. Alternatively, utilizing microwave-assisted synthesis provides uniform, rapid thermal energy that triggers instantaneous burst nucleation, yielding monodisperse nano-CPs[3].
Q3: My crystals are intergrown and twinned. How can I obtain high-quality single crystals for SCXRD?Causality: Intergrowth and twinning occur due to secondary nucleation on the surface of existing crystals. This is often caused by localized concentration gradients or insufficient thermal energy to break and correct miscoordinated bonds during lattice assembly.
Solution: Shift the kinetic balance entirely toward crystal growth. Lower the precursor concentration, increase the solvothermal reaction temperature (e.g., 120°C - 150°C), and use a strong modulator (like trifluoroacetic acid). Higher temperatures increase solubility and promote "error-correction" (reversible bond formation), ensuring that monomers attach exclusively to the growing crystal faces rather than forming new nuclei[4].
Q4: I am observing multiple crystal morphologies (polymorphism). How do I isolate a single phase?Causality: The benzoyl ketone linkage in 2-(4-Carboxybenzoyl)terephthalic acid is semi-flexible, allowing the aromatic rings to rotate. Different solvent polarities and cooling rates stabilize different ligand conformations, leading to polymorphic mixtures.
Solution: Strictly control your solvent system. A common issue arises when using N,N-Dimethylformamide (DMF) at high temperatures, as it decomposes into dimethylamine, which acts as both a base and a structural template. To isolate a single phase, use a precise co-solvent ratio (e.g., DMF:Ethanol:Water at 2:1:1) and enforce a linear cooling rate of 1°C/minute to prevent kinetic trapping of metastable phases.
Quantitative Data: Parameter Effects on Crystal Size
The following self-validating matrix summarizes how tuning specific synthesis parameters alters the nucleation-to-growth ratio and final crystal size.
Parameter Adjusted
Adjustment Direction
Effect on Nucleation Rate
Effect on Crystal Size
Mechanistic Causality
Modulator Concentration
Increase
Decrease
Increase (Macro)
Competes with ligand; slows assembly and promotes error-correction.
Reaction Temperature
Increase
Decrease
Increase (Macro)
Increases solubility; provides activation energy for reversible bonding.
Precursor Concentration
Increase
Increase
Decrease (Nano)
High supersaturation forces rapid, simultaneous precipitation.
Every protocol described below is designed as a self-validating system . If a specific visual or physical cue is not observed at a given step, the system has failed, and the user must abort and recalibrate based on the troubleshooting guide above.
SOP 1: Synthesis of Nano-Sized CPs (Optimal for Drug Delivery)
Objective: Induce burst nucleation to restrict crystal growth to <200 nm.
Preparation: Dissolve 0.1 mmol of 2-(4-Carboxybenzoyl)terephthalic acid and 0.3 mmol of Metal Salt (e.g.,
) in 10 mL of a DMF/Ethanol (1:1 v/v) mixture.
Deprotonation Trigger: Add 50 μL of Triethylamine (TEA) dropwise under vigorous stirring (800 rpm).
Self-Validation Check: The solution must turn instantly turbid (Tyndall effect visible with a laser pointer), indicating successful burst nucleation. If the solution remains clear, the pH is too low; add another 10 μL of TEA.
Thermal Arrest: Transfer the turbid suspension to a microwave synthesizer. Heat at 80°C for exactly 10 minutes.
Quenching & Isolation: Immediately plunge the reaction vessel into an ice bath to arrest any further Ostwald ripening. Centrifuge at 12,000 rpm for 15 minutes and wash thrice with ethanol.
SOP 2: Synthesis of Macro-Sized Single Crystals (Optimal for SCXRD)
Preparation: Dissolve 0.05 mmol of 2-(4-Carboxybenzoyl)terephthalic acid and 0.05 mmol of Metal Salt in 15 mL of DMF.
Modulator Addition: Add 1.0 mL of glacial acetic acid (Modulator).
Self-Validation Check: The solution must remain perfectly clear. If any premature cloudiness is observed, the modulator concentration is insufficient to suppress nucleation; discard and restart with 1.5 mL of acetic acid.
Solvothermal Growth: Seal the solution in a 25 mL Teflon-lined stainless steel autoclave. Heat in a programmable oven to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours.
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 0.5°C/min.
Self-Validation Check: Upon opening, you should observe distinct, faceted single crystals resting at the bottom of the Teflon liner, with no amorphous powder on the walls.
References
Porous coordination polymer hybrid device with quartz oscillator: effect of crystal size on sorption kinetics. Journal of the American Chemical Society.[Link][2]
Dependence of crystal size on the catalytic performance of a porous coordination polymer. Chemical Communications.[Link][3]
Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye. Molecules (MDPI).[Link][1]
Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni). Frontiers in Chemistry.[Link][4]
Technical Support Center: Troubleshooting Phase Impurities in 2-(4-Carboxybenzoyl)terephthalic Acid Reactions
Welcome to the Advanced Applications Support Center. 2-(4-Carboxybenzoyl)terephthalic acid (2-CBTA) is a complex, rigid, multi-topic aromatic monomer frequently utilized in the synthesis of high-performance polymers and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. 2-(4-Carboxybenzoyl)terephthalic acid (2-CBTA) is a complex, rigid, multi-topic aromatic monomer frequently utilized in the synthesis of high-performance polymers and Metal-Organic Frameworks (MOFs). Due to its benzophenone-like core and multiple hydrogen-bonding carboxyl groups, 2-CBTA exhibits a high propensity for polymorphism, co-crystallization with isomeric byproducts, and complex phase separation behaviors during isolation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve phase impurities and ensure high-fidelity crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-CBTA reaction mixture form a dense, viscous oil instead of precipitating a crystalline product?A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [1]. When a crystallization system experiences high supersaturation, the integration of bulky 2-CBTA molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating solid crystals, the solution minimizes free energy by separating into a solvent-rich aqueous phase and a solute-rich liquid phase (an emulsion) [2]. Because these solute-rich droplets possess high molecular mobility, they act as an excellent solvent for structurally similar impurities. If cooled too rapidly, this oil will solidify into an impure, amorphous glass rather than a pure crystalline lattice [3].
Q2: How do I eliminate co-crystallized isomeric impurities (e.g., 3-carboxybenzoyl derivatives) from the bulk 2-CBTA phase?A: Isomeric impurities often exhibit freezing-point depression, which disrupts the crystal lattice and exacerbates phase separation [3]. To resolve this, avoid single-solvent systems where both the product and the impurity share similar solubility curves. Instead, implement a mixed-solvent recrystallization strategy. By dissolving the crude mass in a minimal amount of a "good" solvent and titrating in an anti-solvent at elevated temperatures, you strictly control the supersaturation curve. This thermodynamic control forces the primary 2-CBTA to nucleate while rejecting the isomeric impurities into the mother liquor.
Q3: When using 2-CBTA in Metal-Organic Framework (MOF) synthesis, why am I getting mixed-phase topologies?A: The rigid planar geometry and multiple coordination sites of the 2-CBTA linker lead to competing thermodynamic and kinetic crystallization pathways, often resulting in mixed-phase topologies (e.g., amorphous aggregates mixed with crystalline frameworks). The specific choice of metal salts and carboxylic acid modulators directly dictates the formation of these phase impurities[4]. Utilizing a modulator (like 4-aminobenzoic acid) suppresses the formation of competing polymorphs by temporarily capping the secondary building units (SBUs) during early nucleation, driving the selective formation of a phase-pure framework.
Troubleshooting Workflows
Protocol A: Anti-Solvent Seeding to Bypass Liquid-Liquid Phase Separation (LLPS)
Objective: To force the kinetic pathway of 2-CBTA away from LLPS and toward pure crystalline nucleation. This protocol is self-validating; success is visually confirmed by the transition from a cloudy emulsion to a distinct crystalline suspension.
Dissolution: Dissolve the crude 2-CBTA in a minimal volume of a high-solubility solvent (e.g., hot N,N-Dimethylformamide or THF) at 70°C under continuous agitation.
Anti-Solvent Titration: Slowly add an anti-solvent (e.g., water or heptane) dropwise until the solution becomes faintly turbid. This turbidity indicates the onset of the metastable zone [5].
Thermal Annealing (Critical Step): Immediately raise the reactor temperature by 2–3°C until the turbidity clears. Causality: Do not allow the mixture to cool rapidly at this stage; rapid cooling forces the system past the metastable zone and into the spinodal decomposition zone, triggering LLPS[2].
Seeding: Introduce 1-2% (w/w) of pure 2-CBTA seed crystals to provide a low-energy surface for heterogeneous nucleation.
Controlled Cooling: Cool the reactor at a strict linear rate of 0.1°C/min. Validate the absence of oil droplets using in-situ video microscopy or by confirming the precipitate is a free-flowing suspension [1].
Isolation: Filter the crystalline suspension while warm to prevent the co-precipitation of isomeric impurities from the cooling mother liquor.
Protocol B: Coordination Modulation for Phase-Pure 2-CBTA Frameworks
Objective: To synthesize phase-pure MOFs using 2-CBTA by suppressing competing topological impurities during solvothermal synthesis.
Precursor Preparation: Combine the metal salt and 2-CBTA in a Teflon-lined reactor. Causality: Switch from highly reactive salts like ZrO(NO₃)₂ to slower-reacting precursors like Zr(acac)₄ to kinetically inhibit the rapid precipitation of competing amorphous phases [4].
Modulator Addition: Add 30-50 equivalents of a monocarboxylic acid modulator (e.g., 4-aminobenzoic acid) relative to the 2-CBTA linker. The modulator competes with 2-CBTA for metal coordination sites, slowing down framework extension and preventing defect formation [4].
Solvothermal Synthesis: Heat the mixture at 120°C for 24-48 hours. The slow thermodynamic exchange between the modulator and the 2-CBTA linker ensures defect-free, phase-pure crystal growth.
Activation: Wash the resulting crystals with DMF, followed by solvent exchange with acetone, and activate under vacuum to remove residual modulators from the pores.
Quantitative Data Presentation
The table below summarizes the empirical phase behaviors of 2-CBTA across various solvent systems and the corresponding resolution strategies to achieve phase purity.
Solvent System (v/v)
Dielectric Constant (ε)
Observed Phase Behavior
Resolution Strategy
DMF / Water (1:1)
~58.0
Severe LLPS (Oiling out)
Decrease water ratio; implement Protocol A (Thermal Annealing & Seeding).
THF / Toluene (1:3)
~4.5
Co-crystallization of isomers
Increase THF ratio; perform hot filtration to reject isomers in mother liquor.
Optimal system; maintain standard crystallization parameters.
Phase Impurity Troubleshooting Logic
Decision tree for troubleshooting 2-CBTA phase impurities and crystallization failures.
References
3.6F: Troubleshooting , Chemistry LibreTexts. Available at:[Link][3]
Crystallization in the Presence of a Liquid−Liquid Phase Separation , Organic Process Research & Development - ACS Publications. Available at:[Link][2]
Oiling Out in Crystallization , Mettler Toledo. Available at:[Link][1]
Crystallization in the Presence of a Liquid−Liquid Phase Separation , College of Engineering and Applied Science - University of Cincinnati. Available at:[Link][5]
Synthesis and functionalization of phase-pure NU-901 for enhanced CO2 adsorption: The influence of zirconium salt and modulator , The Royal Society of Chemistry. Available at: [Link][4]
Technical Support Center: Enhancing Thermal Stability of 2-(4-Carboxybenzoyl)terephthalic Acid Complexes
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(4-Carboxybenzoyl)terephthalic acid and its coordination complexes, often utilized in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(4-Carboxybenzoyl)terephthalic acid and its coordination complexes, often utilized in the development of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to enhancing the thermal stability of these materials, a critical factor for their application in catalysis, gas storage, and drug delivery.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of 2-(4-Carboxybenzoyl)terephthalic acid complexes.
Q1: What is the typical thermal decomposition temperature for complexes involving 2-(4-Carboxybenzoyl)terephthalic acid?
The thermal stability of these complexes is not fixed and can vary significantly based on several factors. Key determinants include the nature of the metal ion, the coordination environment, and the presence of solvent molecules within the crystal structure.[1] Generally, the initial weight loss observed in thermogravimetric analysis (TGA) corresponds to the removal of guest or coordinated solvent molecules, often at temperatures below 200°C.[2] The main framework decomposition, involving the breakdown of the organic linker, typically occurs at higher temperatures, often in the range of 300-500°C.[3]
Q2: How does the choice of metal ion affect the thermal stability of the complex?
The metal ion plays a crucial role in the overall thermal stability of the MOF.[1] Generally, metals with higher valency and stronger metal-ligand bonds lead to more thermally robust frameworks.[4] For instance, complexes with high-valency metal ions like Zr(IV) or Cr(III) often exhibit superior thermal stability compared to those with divalent metal ions like Zn(II) or Cu(II).[4][5] The hardness of the metal ion, in the context of Hard and Soft Acid and Base (HSAB) theory, also influences the bond strength and, consequently, the thermal stability.[1]
Q3: Can the synthesis method influence the final thermal stability of the complex?
Absolutely. The choice of synthesis method can impact the crystallinity, defect concentration, and particle size of the resulting complex, all of which can influence its thermal properties.[6][7]
Solvothermal/Hydrothermal Synthesis: This is a common method that can produce highly crystalline materials. The temperature and duration of the reaction can be optimized to control crystal growth and minimize defects, leading to enhanced thermal stability.[6][8]
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and may lead to the formation of smaller, more uniform nanoparticles.[7] The rapid heating can sometimes result in different crystalline phases or defect structures compared to conventional heating.
Mechanochemical Synthesis: This solvent-free or low-solvent method can be environmentally friendly but may introduce more structural defects due to the mechanical forces involved, potentially impacting thermal stability.[7][8]
Q4: What role do coordinated solvent molecules play in thermal stability?
Coordinated solvent molecules, often present from the synthesis, can have a significant impact on the thermal stability of the framework.[1] Their removal upon heating can sometimes lead to a structural collapse at relatively low temperatures.[2][9] However, in some cases, the presence of certain solvent molecules can stabilize the framework through hydrogen bonding or other interactions. Proper activation of the MOF, which involves the careful removal of these solvent molecules without compromising the structural integrity, is a critical step.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments aimed at enhancing the thermal stability of 2-(4-Carboxybenzoyl)terephthalic acid complexes.
Issue 1: Premature Decomposition of the Complex Observed in TGA
Symptoms:
Significant weight loss in the TGA curve at temperatures lower than expected for framework decomposition.
Loss of crystallinity confirmed by Powder X-ray Diffraction (PXRD) after heating to a moderate temperature.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps & Solutions
Incomplete Solvent Removal (Activation)
Residual high-boiling point solvents from the synthesis (e.g., DMF, DEF) can be trapped within the pores. Their removal at elevated temperatures can cause framework collapse.[2]
1. Optimize Activation Protocol: Implement a stepwise solvent exchange with a lower boiling point solvent (e.g., ethanol, acetone) before vacuum drying.[10] 2. Supercritical CO2 Drying: For delicate structures, consider supercritical CO2 drying to minimize capillary forces that can cause structural collapse during solvent removal.
Weak Metal-Ligand Bonds
The chosen metal ion may form relatively weak coordination bonds with the carboxylate groups of the linker, leading to lower decomposition temperatures.[4]
1. Metal Ion Substitution: Experiment with higher valency or harder metal ions (e.g., Zr(IV), Al(III)) known to form more stable carboxylate clusters.[4][5] 2. Modulator-Assisted Synthesis: Introduce monotopic ligands (modulators) like benzoic acid or acetic acid during synthesis. These can compete with the primary linker, influencing the nucleation and growth process, and potentially leading to more stable structures with fewer defects.[7][8]
Ligand-Centered Decomposition
The inherent thermal stability of the 2-(4-Carboxybenzoyl)terephthalic acid linker itself might be the limiting factor.
1. Ligand Functionalization: While challenging, post-synthetic modification or de novo synthesis with more thermally robust linkers could be explored. However, this would constitute a different material. The focus should first be on optimizing the existing system.
Issue 2: Inconsistent Thermal Stability Between Batches
Symptoms:
Significant variation in the onset of decomposition temperature in TGA for different synthesis batches of the same complex.
Variations in PXRD patterns between batches, indicating differences in crystallinity or phase purity.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps & Solutions
Poor Control Over Synthesis Parameters
Minor variations in temperature, reaction time, reagent concentration, or stirring rate can affect the nucleation and crystal growth, leading to batch-to-batch inconsistencies.[6]
1. Standardize Synthesis Protocol: Precisely control all reaction parameters. Use a programmable heating mantle or oven for consistent temperature profiles. Ensure identical stirring rates and reaction times. 2. Control Cooling Rate: The rate of cooling after solvothermal synthesis can influence crystal size and defect density. A slower, controlled cooling rate is often beneficial.[11]
Impurity Incorporation
The presence of unreacted starting materials or byproducts can act as defects in the crystal lattice, lowering the overall thermal stability.
1. Purification of Starting Materials: Ensure the purity of the metal salt and the 2-(4-Carboxybenzoyl)terephthalic acid linker. 2. Post-Synthesis Washing: Implement a thorough washing procedure after synthesis to remove any unreacted reagents or soluble impurities. Soaking the product in a fresh solvent for an extended period can be effective.[10]
Atmospheric Effects
The atmosphere under which the TGA is performed (e.g., inert vs. oxidative) can significantly affect the decomposition pathway and temperature.
1. Consistent TGA Atmosphere: Always perform TGA under the same atmospheric conditions (e.g., flowing N2 or Ar for inert, or air for oxidative studies) for meaningful comparisons.[9] 2. Sample Preparation: Ensure consistent sample mass and packing in the TGA pan.
III. Experimental Protocols & Workflows
Protocol 1: Standard Solvothermal Synthesis of a 2-(4-Carboxybenzoyl)terephthalic Acid Complex
This protocol provides a general guideline. Molar ratios, solvents, and reaction conditions should be optimized for the specific metal ion used.
Reagent Preparation: In a glass vial, dissolve 2-(4-Carboxybenzoyl)terephthalic acid (1 equivalent) and the chosen metal salt (e.g., Zn(NO3)2·6H2O, 1.5 equivalents) in a suitable solvent, commonly N,N-Dimethylformamide (DMF).[12]
Sonication: Briefly sonicate the mixture to ensure complete dissolution and homogeneity.[13]
Sealing and Heating: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120°C) and hold for a designated period (e.g., 24-72 hours).[5]
Cooling: Allow the oven to cool down to room temperature slowly and naturally.
Product Isolation and Washing: Collect the crystalline product by centrifugation or filtration. Wash the product multiple times with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol.[10]
Activation: Dry the product under vacuum at an elevated temperature (e.g., 80-150°C) for several hours to remove the solvent molecules from the pores.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Sample Preparation: Accurately weigh 5-10 mg of the activated complex into a TGA pan (typically alumina or platinum).
Instrument Setup: Place the pan in the TGA instrument.
Experimental Conditions:
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[2]
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 800°C).[11]
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition temperatures for solvent loss and framework collapse.
IV. Visualizing Experimental Workflows and Logic
Troubleshooting Workflow for Low Thermal Stability
Caption: A decision-making workflow for troubleshooting low thermal stability.
General Synthesis and Characterization Pathway
Caption: A streamlined workflow from synthesis to thermal characterization.
Technical Support Center: Solvent Exchange & Activation for 2-(4-Carboxybenzoyl)terephthalic Acid MOFs
Welcome to the Technical Support Center. Working with Metal-Organic Frameworks (MOFs) constructed from the 2-(4-Carboxybenzoyl)terephthalic acid ligand presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Working with Metal-Organic Frameworks (MOFs) constructed from the 2-(4-Carboxybenzoyl)terephthalic acid ligand presents unique thermodynamic and kinetic challenges. As a bulky, flexible tricarboxylic acid with a benzophenone-like hinge, this ligand often yields highly porous but thermodynamically fragile frameworks. Direct evacuation of synthesis solvents typically results in catastrophic loss of crystallinity.
As a Senior Application Scientist, I have designed this guide to provide field-proven insights, mechanistic explanations, and self-validating protocols to ensure successful solvent exchange and activation for your drug development and materials science workflows.
The Mechanistic Challenge: Why is this Ligand Difficult?
The 2-(4-Carboxybenzoyl)terephthalic acid ligand contains three coordinating carboxylate groups and a central ketone hinge. This specific molecular architecture introduces two primary failure points during activation:
Steric Trapping & Strong Coordination: The bulky carboxybenzoyl groups create tortuous pore channels that physically trap high-boiling synthesis solvents like N,N-dimethylformamide (DMF). Additionally, DMF strongly coordinates to open metal sites (Coordinatively Unsaturated Sites, or CUS) and forms strong hydrogen bonds with the ligand's ketone moiety.
Capillary-Induced Collapse: Because the benzophenone hinge is flexible, the resulting MOF can undergo dynamic structural transformations. When a high-surface-tension solvent is evacuated under vacuum, the liquid-to-gas phase transition creates massive capillary forces. The flexible framework cannot resist these forces, leading to pore collapse and an amorphous solid[1].
Troubleshooting & FAQs
Q1: My MOF loses crystallinity when I exchange the DMF synthesis solvent directly with Dichloromethane (DCM). Why does this happen?A1: This is a kinetic and coordination issue. While DCM is highly volatile and ideal for final activation, it interacts weakly with the MOF's metal nodes. If your MOF has CUS, DCM cannot effectively displace the strongly coordinated DMF at the metal center[2]. Furthermore, direct exchange from a highly polar solvent (DMF) to a non-polar solvent (DCM) can cause rapid mesophase formation in the pores, leading to localized capillary stress and framework collapse[3].
Solution: Always use a stepwise exchange. First, exchange DMF with Ethanol (EtOH) or Methanol (MeOH), which can hydrogen-bond and displace DMF, then exchange the intermediate solvent with DCM.
Q2: Even after a successful solvent exchange to DCM, my framework collapses during vacuum drying. How can I preserve porosity?A2: The thermodynamically fragile nature of 2-(4-Carboxybenzoyl)terephthalic acid MOFs means that even the low capillary forces of DCM evaporation might be too much. During vacuum drying, the liquid-to-gas phase transition exerts stress on the pore walls[1].
Solution: Transition to Supercritical CO₂ (scCO₂) activation. By exchanging the solvent with liquid CO₂ and heating it past its supercritical point, the solvent is removed without crossing a liquid-gas phase boundary, completely bypassing capillary stress[4].
Q3: The solvent exchange process takes over a week. Can I heat the suspension to speed it up?A3: Heating accelerates diffusion, but for flexible MOFs, elevated temperatures in the presence of lower-boiling solvents can induce premature phase transitions or partial dissolution. Instead of heating, increase the concentration gradient by replacing the solvent more frequently (e.g., every 8 hours instead of 24 hours) and gently agitating the mixture using a rotary mixer. Never use a magnetic stirrer, as it will mechanically grind and destroy your crystals.
Quantitative Solvent Data for Exchange
Selecting the right solvent is a balance of boiling point, surface tension, and coordination strength. Below is a summary of solvents used in the activation of these specific MOFs.
Exchange Solvent
Boiling Point (°C)
Surface Tension (mN/m)
Kinetic/Thermodynamic Impact on MOF Activation
DMF (Synthesis)
153.0
37.1
High capillary stress; strongly coordinates to metal sites; causes collapse if evacuated directly.
Highly volatile; weak coordination; ideal final solvent prior to vacuum drying, but poor at displacing DMF directly.
Liquid CO₂
-78.5 (sublimes)
~1.2
Ultra-low surface tension; bypasses liquid-gas phase boundary when transitioned to supercritical state[4].
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next phase of your experiment without passing the validation checkpoints.
Protocol A: Stepwise Solvent Exchange Methodology
Designed for moderately stable MOFs prior to dynamic vacuum drying.
Initial Wash: Decant the mother liquor (DMF) from the as-synthesized MOF crystals. Wash the crystals 3 times with 10 mL of fresh DMF to remove unreacted 2-(4-Carboxybenzoyl)terephthalic acid ligand and metal salts.
Primary Exchange (DMF → EtOH): Submerge the crystals in 15 mL of absolute Ethanol. Seal the vial and place it on a gentle rotary shaker (30 rpm) at room temperature.
Solvent Refresh: Decant and replace the Ethanol every 12 hours for a total of 3 days (6 cycles).
Secondary Exchange (EtOH → DCM): Decant the Ethanol and submerge the crystals in 15 mL of anhydrous Dichloromethane (DCM).
Solvent Refresh: Decant and replace the DCM every 12 hours for a total of 3 days (6 cycles).
Self-Validation Check (¹H NMR): Take a 0.5 mL aliquot of the supernatant from the final DCM wash. Evaporate the DCM and reconstitute the residue in CDCl₃. Run a ¹H NMR spectrum. Validation: The absence of the DMF aldehyde proton peak (~8.0 ppm) and methyl peaks (~2.9, 3.0 ppm) confirms complete solvent exchange. If DMF is present, continue DCM washes.
Evacuation: Transfer the validated MOF to a Schlenk flask and apply a dynamic vacuum at room temperature for 12 hours, followed by mild heating (60 °C) for 12 hours.
Protocol B: Supercritical CO₂ (scCO₂) Activation
Designed for highly fragile, ultra-porous MOFs that fail Protocol A.
Preparation: Perform Steps 1-3 from Protocol A to exchange the DMF with Ethanol. (scCO₂ is miscible with Ethanol, making it an ideal entry solvent).
Loading: Transfer the Ethanol-soaked MOF crystals into the chamber of a critical point dryer (CPD). Ensure the crystals remain submerged in Ethanol during transfer to prevent premature evaporation.
Liquid CO₂ Flushing: Cool the chamber to 10 °C and fill it with liquid CO₂ (approx. 50 bar). Purge the chamber dynamically for 15 minutes to flush out the Ethanol, then seal the chamber and let it soak for 2 hours. Repeat this flush/soak cycle 4 times.
Supercritical Transition: Seal the chamber and slowly raise the temperature to 40 °C. The internal pressure will rise above 73.8 bar, pushing the CO₂ into the supercritical phase. Hold these conditions for 1 hour.
Venting: Slowly vent the supercritical CO₂ at a rate of 0.5 bar/min while maintaining the temperature at 40 °C until atmospheric pressure is reached.
Self-Validation Check (PXRD): Perform Powder X-Ray Diffraction (PXRD) on the activated powder. Validation: Compare the experimental diffractogram to the simulated pattern derived from single-crystal data. Retained sharp peaks at low 2θ angles confirm that the framework's porosity and crystallinity have been successfully preserved.
Process Visualizations
Caption: Decision tree for solvent exchange and activation of MOFs.
Caption: Mechanistic pathways of MOF pore collapse versus structural preservation.
References
1.[1] Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
2.[3] Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A.
3.[4] MOF Activation: Solvent Exchange and Supercritical Drying - Patsnap Eureka.
4.[2] In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites - Journal of the American Chemical Society.
minimizing defects in 2-(4-Carboxybenzoyl)terephthalic acid crystal structures
The following technical guide is structured as a specialized support center resource for 2-(4-Carboxybenzoyl)terephthalic acid (CBTA) . It synthesizes principles of crystal engineering, organic process chemistry, and sol...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for 2-(4-Carboxybenzoyl)terephthalic acid (CBTA) . It synthesizes principles of crystal engineering, organic process chemistry, and solid-state analysis to address defect minimization.
Product: 2-(4-Carboxybenzoyl)terephthalic acid (High-Purity Ligand Grade)
CAS Context: Related to Benzophenone-2,4',5-tricarboxylic acid isomers
Module: Crystal Defect Minimization & Polymorph Control[1]
Diagnostic Matrix: Understanding Defect Causality
Before initiating troubleshooting, users must identify the type of defect. CBTA is a semi-rigid tricarboxylic acid. Its asymmetry (relative to terephthalic acid) and the rotational freedom of the benzophenone ketone bridge create specific crystallographic challenges.
Defect Class
Manifestation
Root Cause (Mechanistic)
Macroscopic Twinning
Intergrown, star-shaped, or dendritic crystals.[1]
High Supersaturation (): Nucleation rate () exceeds growth rate ().[1] The asymmetric unit attaches to the lattice in reversed orientations due to rapid kinetics.
Solvatomorphism (Voids)
Crystals turn opaque/crack upon drying; TGA shows weight loss <150°C.
Smearing of electron density in XRD; high thermal parameters on carboxyl groups.
Rotational Freedom: The central ketone bridge allows the phenyl rings to twist. Fast cooling locks the molecule in multiple conformers within the same lattice.
Chemical Impurity
Yellowing of crystals; extraneous peaks in HPLC/NMR.
Structural Mimicry: Byproducts like 4-carboxybenzaldehyde (4-CBA) derivatives co-crystallize due to matching H-bonding synthons (carboxylic dimers).[1]
Troubleshooting Guide (Q&A)
Issue A: "My crystals are oiling out or forming amorphous gums instead of facets."
Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS) issue, common with aromatic polycarboxylic acids in intermediate-polarity solvents.[1]
Technical Explanation:
CBTA has high lattice energy (strong
- stacking and H-bonds).[1] If the solvent-solute interaction is too weak, the molecules aggregate effectively with themselves rather than organizing into a lattice. This often happens when adding an anti-solvent (like water) too quickly to a solution in DMF or DMSO.[1]
Corrective Protocol:
Switch to Reactive Crystallization: Instead of solvent evaporation, dissolve CBTA in dilute NaOH (forming the soluble tri-sodium salt).
Slow Acidification: Slowly dose dilute HCl or
into the vortex.
The "Cloud Point" Hold: Stop acid addition exactly when the solution turns turbid (metastable zone). Hold for 1 hour to allow crystalline nuclei to form, then continue acidification. This bypasses the amorphous oil phase.
Issue B: "Single Crystal XRD shows significant disorder in the benzophenone bridge."
Technical Explanation:
The benzophenone moiety is flexible. If you crystallize rapidly (e.g., < 2 hours), you trap a Boltzmann distribution of conformers.[1] The lattice averages these, appearing as disorder.[2]
Corrective Protocol:
High-Temperature Digestion: Perform the crystallization at a higher temperature (near the solvent boiling point) using a sealed pressure tube (solvothermal method).[1]
Thermodynamic Aging: Higher thermal energy allows the molecules to continuously detach and re-attach (Ostwald ripening), eventually settling into the lowest-energy, most ordered conformation.
Solvent Template Effect: Use a solvent that forms specific H-bonds with the ketone group (e.g., Acetic Acid), "locking" the rotation during growth.
Issue C: "Crystals fracture and turn opaque during vacuum drying."
Technical Explanation:
CBTA often crystallizes as a solvate. Large solvent molecules (DMF/DMAc) act as structural pillars.[1] Removing them under vacuum creates a vacuum in the lattice, leading to mechanical failure (defects) or transformation to a microcrystalline powder.[1]
Corrective Protocol:
Solvent Exchange: Do not dry directly. Immerse crystals in a volatile, non-solvating solvent (e.g., Ethanol or Acetone) for 24 hours. The ethanol diffuses in and replaces the DMF.
Stepwise Drying: Dry the ethanol-solvated crystals. Ethanol has a smaller Van der Waals radius and leaves the lattice with less structural trauma.
Supercritical
Drying: For MOF applications, this is mandatory to preserve pore integrity.[1]
Standardized Protocol: Defect-Free Slow Cooling
This protocol is designed to minimize supersaturation spikes, thereby reducing twinning and inclusion defects.
Concept: The principles of purifying terephthalic acid derivatives via reactive crystallization and impurity rejection are found
Source: Rorrer, N. A., et al. (2022).[1][3] "Reactive Crystallization via Metal–Organic-Framework Formation Enables Separation of Terephthalic Acid from Textile Impurities."[3] ACS Sustainable Chemistry & Engineering.
Concept: Mechanisms of disorder and defect creation in benzene-tricarboxylic acid derivatives (like BTC) and their impact on porosity and stability.[1]
Source: Cliffe, M. J., et al. (2014).[1][4] "Correlated Linker Disorder in Metal-Organic Frameworks." Nature Communications / IUCr.
Concept: Specific structural adjustments and pH-dependence of benzophenone-tetracarboxylic acid derivatives (isomers of CBTA).[1]
Source: Li, S., et al. (2011).[1] "A series of intriguing metal–organic frameworks with 3,3′,4,4′-benzophenonetetracarboxylic acid: structural adjustment and pH-dependence." CrystEngComm.
Concept: Detailed analysis of how carboxylic group positioning influences defects and electronic st
Source: Stojanovic, L., et al. (2025).[1] "Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals." Physical Chemistry Chemical Physics.
1H NMR characterization of 2-(4-Carboxybenzoyl)terephthalic acid
A Comprehensive Guide to the Spectroscopic Characterization of 2-(4-Carboxybenzoyl)terephthalic Acid In the landscape of materials science and drug development, the precise characterization of molecular structures is par...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Spectroscopic Characterization of 2-(4-Carboxybenzoyl)terephthalic Acid
In the landscape of materials science and drug development, the precise characterization of molecular structures is paramount. 2-(4-Carboxybenzoyl)terephthalic acid, a complex aromatic dicarboxylic acid, presents a unique analytical challenge due to its structural intricacies. This guide provides an in-depth technical comparison of various analytical techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate a comprehensive understanding of this molecule's structural elucidation.
Introduction to 2-(4-Carboxybenzoyl)terephthalic acid
2-(4-Carboxybenzoyl)terephthalic acid (Molecular Formula: C₁₆H₁₀O₇, Molecular Weight: 314.25 g/mol ) is an aromatic compound featuring three carboxylic acid groups and a central benzophenone-like core.[1][2] Its rigid structure and multiple functional groups make it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and specialty chemicals. Accurate characterization is crucial to ensure purity, confirm identity, and understand its chemical behavior in various applications.
¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for elucidating the structure of organic molecules. By probing the magnetic environments of protons, ¹H NMR provides detailed information about the number of distinct proton types, their chemical environments, and their proximity to one another.
Theoretical ¹H NMR Spectrum of 2-(4-Carboxybenzoyl)terephthalic acid
A thorough analysis of the molecular structure of 2-(4-Carboxybenzoyl)terephthalic acid allows for a detailed prediction of its ¹H NMR spectrum. The molecule possesses a complex substitution pattern on its two phenyl rings, leading to a distinctive set of signals in the aromatic region of the spectrum.
The protons on the terephthalic acid moiety are expected to be significantly influenced by the electron-withdrawing carboxylic acid groups and the benzoyl substituent. Similarly, the protons on the 4-carboxybenzoyl ring will experience deshielding effects from both the carboxylic acid and the ketone functionalities. Protons on aromatic rings typically resonate between 7.0 and 8.5 ppm.[3] The presence of electron-withdrawing groups, such as the carboxylic acid and ketone groups in this molecule, will shift the proton signals further downfield.[3]
Expected Chemical Shifts and Splitting Patterns:
Due to the complex and asymmetric substitution, the aromatic protons are expected to exhibit a series of doublets and multiplets. A detailed prediction would require computational simulation or analysis of an experimental spectrum. However, based on the analysis of similar structures like substituted benzoic acids and terephthalic acid, we can anticipate a complex pattern of signals in the downfield region of the spectrum.[4][5][6]
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible ¹H NMR spectrum is contingent upon meticulous sample preparation and data acquisition.
Step-by-Step Methodology:
Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. For a poly-carboxylic acid like 2-(4-Carboxybenzoyl)terephthalic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its high polarity.
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]
To ensure homogeneity and remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7]
Internal Standard: An internal reference standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent by the manufacturer to define the 0 ppm reference point.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
Diagram of the ¹H NMR Experimental Workflow:
Caption: Workflow for ¹H NMR analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a combination of analytical methods. The following table compares ¹H NMR with other key spectroscopic techniques for the analysis of 2-(4-Carboxybenzoyl)terephthalic acid.
Technique
Information Provided
Strengths
Limitations
¹H NMR
Proton environment, connectivity, and stereochemistry.
High resolution, quantitative, non-destructive.
Requires soluble sample, complex spectra for large molecules.
¹³C NMR
Carbon skeleton, number of non-equivalent carbons.
Wide chemical shift range, good for identifying functional groups.
Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[8]
FTIR
Presence of functional groups (e.g., C=O, O-H, C-O).
Fast, requires minimal sample preparation, applicable to solids and liquids.[9]
Provides limited information on the overall molecular structure.
Mass Spectrometry
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula information.
Can be destructive, may require derivatization for volatile compounds.[10]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon backbone of the molecule. For 2-(4-Carboxybenzoyl)terephthalic acid, the ¹³C NMR spectrum is expected to show distinct signals for each of the 16 carbon atoms, although some overlap may occur in the aromatic region. The carbonyl carbons of the carboxylic acid and ketone groups are particularly diagnostic, typically appearing in the downfield region of the spectrum (160-200 ppm).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-(4-Carboxybenzoyl)terephthalic acid, the FTIR spectrum would be dominated by strong absorption bands corresponding to the O-H stretching of the carboxylic acids (a broad band around 2500-3300 cm⁻¹) and the C=O stretching of both the carboxylic acid and ketone groups (typically in the range of 1680-1750 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. For 2-(4-Carboxybenzoyl)terephthalic acid, a high-resolution mass spectrum would confirm the molecular formula C₁₆H₁₀O₇. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure. For dicarboxylic acids, derivatization may sometimes be employed to improve ionization and fragmentation.[10]
Conclusion
The structural characterization of 2-(4-Carboxybenzoyl)terephthalic acid is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and is indispensable for unambiguous structure elucidation. When combined with the insights from ¹³C NMR, FTIR, and mass spectrometry, a complete and confident characterization of this complex molecule can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully analyze this and similar aromatic compounds, ensuring the integrity and quality of their scientific endeavors.
References
National Center for Biotechnology Information. "Terephthalic Acid." PubChem Compound Database. Accessed March 7, 2024. [Link].
Palm, G. J., et al. "New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products." Environmental Science and Pollution Research, vol. 31, no. 15, 2024, pp. 23537-23548.
Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Accessed March 7, 2024. [Link].
Supporting Information for an unspecified article, providing NMR data for various benzaldehyde deriv
Massachusetts Institute of Technology. "APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes." Accessed March 7, 2024. [Link].
SpectraBase. "3-Benzoylbenzoic acid." Accessed March 7, 2024. [Link].
Liu, Y., et al. "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers." Journal of Pharmaceutical Analysis, vol. 15, 2025, pp. 1-13.
Agilent. "A Comprehensive Guide to FTIR Analysis." Accessed March 7, 2024. [Link].
PhytoBank. "1H NMR Spectrum (PHY0170444)." Accessed March 7, 2024. [Link].
Oregon State University. "13C NMR Chemical Shifts." Accessed March 7, 2024. [Link].
ASTM International. "Standard Test Method for Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Reverse Phase High Performance Liquid Chromatography." Accessed March 7, 2024. [Link].
mzCloud. "Terephthalic acid." Accessed March 7, 2024. [Link].
ResearchGate. "FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid." Accessed March 7, 2024. [Link].
National Institute of Standards and Technology. "Terephthalic acid." NIST Chemistry WebBook. Accessed March 7, 2024. [Link].
Livestock Metabolome Database. "Showing metabocard for Terephthalic acid (LMDB00400)." Accessed March 7, 2024. [Link].
OpenStax. "13.11 Characteristics of 13C NMR Spectroscopy." Organic Chemistry. Accessed March 7, 2024. [Link].
ResearchGate. "1H-NMR spectrum of 2-(p-chlorobenzalimino) terephthalic acid (2)." Accessed March 7, 2024. [Link].
ResearchGate. "13C CPMAS NMR of terephthalic acid (a), of the as-prepared Zn/DAP/TA..." Accessed March 7, 2024. [Link].
ResearchGate. "FTIR spectra of 1a (2,4-Bis (5-methoxybenzoyl) terephthalic acid), 2a..." Accessed March 7, 2024. [Link].
Nandiyanto, A. B. D., et al. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I." Indonesian Journal of Science & Technology, vol. 8, no. 1, 2023, pp. 113-126.
A Predictive and Comparative Guide to the Single-Crystal X-ray Diffraction of 2-(4-Carboxybenzoyl)terephthalic Acid
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. Single-crystal X-ray diffraction stands as the definitive technique for elucidating the thr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. Single-crystal X-ray diffraction stands as the definitive technique for elucidating the three-dimensional structure of crystalline materials, providing invaluable insights into intermolecular interactions that govern physical and chemical properties. This guide focuses on 2-(4-carboxybenzoyl)terephthalic acid, a molecule of significant interest due to its potential as a versatile building block in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
As of the latest literature review, a definitive single-crystal X-ray structure for 2-(4-carboxybenzoyl)terephthalic acid has not been publicly reported or deposited in the Cambridge Structural Database (CSD). This guide, therefore, takes a predictive and comparative approach. By leveraging the known crystal structures of closely related aromatic carboxylic acids—terephthalic acid, trimesic acid, and benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate—we can anticipate the likely structural features of the title compound. This analysis provides a robust framework for future experimental work and a deeper understanding of its potential solid-state behavior.
Comparative Analysis of Structurally Related Carboxylic Acids
To predict the crystal structure of 2-(4-carboxybenzoyl)terephthalic acid, we will examine the crystallographic data of three key comparators. These molecules share essential structural motifs with our target, namely the phenyl ring and carboxylic acid functional groups, which are the primary drivers of their crystal packing through hydrogen bonding.
Table 1: Crystallographic Data of Comparator Aromatic Carboxylic Acids
Two-dimensional networks of large, open rings formed by six molecules
Richly three-dimensional hydrogen-bonding network involving water molecules
The crystal structure of terephthalic acid is characterized by strong intermolecular hydrogen bonds between the carboxylic acid groups, forming infinite chains.[1] Trimesic acid, with its three carboxyl groups, forms more complex two-dimensional networks.[2] The structure of benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate, which includes a benzophenone core similar to the central moiety of our target molecule, reveals an intricate three-dimensional hydrogen-bonding network that incorporates water molecules.[2]
Based on these comparators, we can predict that 2-(4-carboxybenzoyl)terephthalic acid will exhibit a complex hydrogen-bonding network, likely forming sheets or a three-dimensional framework. The presence of three carboxylic acid groups suggests the potential for diverse hydrogen bonding motifs, and the flexible benzoyl linkage may allow for different molecular conformations, possibly leading to polymorphism.
Predicted Structural Features of 2-(4-Carboxybenzoyl)terephthalic Acid
The molecular structure and potential hydrogen bonding interactions of the title compound are depicted below.
Predicted Molecular Structure and Hydrogen Bonding
We anticipate that the carboxylic acid groups will form strong O-H···O hydrogen bonds, creating dimers or extended chains. The presence of the ketone group introduces a potential hydrogen bond acceptor, which could lead to more complex packing arrangements. The dihedral angle between the two phenyl rings will be a key conformational parameter, influencing the overall shape of the molecule and how it packs in the solid state.
Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of 2-(4-carboxybenzoyl)terephthalic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality.
Part 1: Crystallization
The critical first step is to grow high-quality single crystals suitable for diffraction.
Solvent Selection: Begin with a range of solvents of varying polarity. Good starting points include ethanol, methanol, acetone, ethyl acetate, and mixtures with water. The goal is to find a solvent system where the compound has moderate solubility.
Crystallization Method: Slow evaporation is often the most straightforward method. Dissolve the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
Part 2: Data Collection
Data collection should be performed on a modern single-crystal X-ray diffractometer.
Workflow for X-ray Diffraction Data Collection
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
Screening: Collect a few initial diffraction images to assess the crystal quality. The diffraction spots should be sharp and round.
Unit Cell Determination: Collect a series of frames while rotating the crystal. The diffractometer software will use the positions of the reflections to determine the unit cell parameters and Bravais lattice.
Full Data Collection: Once a satisfactory unit cell is determined, proceed with a full data collection strategy to measure the intensities of a large number of unique reflections.
Part 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure should have low R-factors and a good-of-fit value.
Conclusion
While the definitive crystal structure of 2-(4-carboxybenzoyl)terephthalic acid remains to be experimentally determined, a comparative analysis of structurally similar compounds provides a strong basis for predicting its solid-state architecture. The intricate interplay of hydrogen bonding and molecular conformation is expected to result in a complex and potentially polymorphic crystal structure. The detailed experimental protocol provided here offers a clear pathway for researchers to successfully crystallize this compound and elucidate its three-dimensional structure, thereby contributing valuable knowledge to the fields of crystal engineering and materials science.
References
Fitzgerald, L. J., & Gerkin, R. E. (1997). Benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(9), 1267-1270. [Link]
Bailey, M., & Brown, C. J. (1967). The crystal structure of terephthalic acid. Acta Crystallographica, 22(3), 387-391. [Link]
Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid (benzene-1,3,5-tricarboxylic acid). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 5-19. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
Comprehensive Guide to TGA Thermal Analysis of 2-(4-Carboxybenzoyl)terephthalic Acid Metal Complexes
This guide provides a comprehensive technical analysis of the thermal properties of metal complexes derived from 2-(4-Carboxybenzoyl)terephthalic acid (also identified as benzophenone-2,4,4'-tricarboxylic acid). As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the thermal properties of metal complexes derived from 2-(4-Carboxybenzoyl)terephthalic acid (also identified as benzophenone-2,4,4'-tricarboxylic acid). As a Senior Application Scientist, I have structured this document to serve as a definitive resource for researchers evaluating the stability and decomposition kinetics of these coordination polymers.
Introduction: The Ligand Architecture & Thermal Relevance
2-(4-Carboxybenzoyl)terephthalic acid (often abbreviated as H₃BPTC or H₃BZPTC in specific literature contexts) represents a critical class of semi-rigid, V-shaped tricarboxylic acid ligands. Its structure features two benzene rings bridged by a ketone group, providing rotational freedom that facilitates the formation of diverse Metal-Organic Framework (MOF) topologies, including helical chains and interpenetrated networks.
Thermal Gravimetric Analysis (TGA) is the gold standard for characterizing these materials. Unlike rigid dicarboxylates (e.g., terephthalic acid), the ketone bridge in this ligand introduces a potential site for early thermal degradation or specific conformational changes. This guide compares the thermal profiles of its metal complexes (typically Cu(II), Co(II), Zn(II), and Cd(II)) against the free ligand and standard MOF benchmarks.
Key Structural Features Influencing Thermal Stability:
Ketone Bridge (-C=O-): Introduces a "kink" (approx. 120° angle), reducing packing density compared to linear linkers, often leading to larger solvent-accessible pores.
Tricarboxylate Functionality: Allows for 3D coordination modes, enhancing the thermal stability of the resulting framework compared to 1D coordination polymers.
Solvent Inclusion: The V-shape often traps solvent molecules (water, DMF) within the lattice, creating distinct low-temperature weight loss steps in TGA.
Methodology: High-Fidelity TGA Protocol
To ensure reproducible data, the following protocol is recommended for analyzing these specific complexes. This method minimizes buoyancy effects and ensures complete decomposition.
Experimental Setup
Instrument: PerkinElmer Pyris 1 or TA Instruments Q500.
Atmosphere: Nitrogen (N₂) for inert decomposition (flow rate: 20-40 mL/min); Air for oxidative stability (if testing for combustion).
Temperature Range: 30°C to 800°C.
Heating Rate: 10°C/min (Standard) or 5°C/min (High-Resolution for separating overlapping solvent loss steps).
Sample Mass: 5–10 mg (Powdered, not compressed).
Crucible: Alumina (Al₂O₃) or Platinum (Pt). Note: Use Alumina for Co/Ni complexes to avoid alloying with Pt at high temps.
Workflow Visualization
Figure 1: Standardized TGA workflow for coordination polymers to ensure data integrity.
Comparative Analysis: Performance & Stability
This section objectively compares the thermal performance of 2-(4-Carboxybenzoyl)terephthalic acid metal complexes against the free ligand and alternative dicarboxylate MOFs.
A. Ligand vs. Complex: The Coordination Effect
The formation of a coordination network significantly enhances thermal stability.
Free Ligand (H₃BPTC): Typically exhibits a sharp melting/decomposition endotherm between 220°C – 280°C . The carboxylic acid groups decarboxylate rapidly.
Metal Complexes: The coordination of carboxylate oxygens to metal centers (M-O bonds) stabilizes the ligand, pushing the onset of organic decomposition to 350°C – 450°C .
B. Metal Center Comparison (Irving-Williams Series)
The stability of the complex often follows the Irving-Williams series, but is also influenced by the coordination geometry (octahedral vs. tetrahedral).
Metal Center
Typical Stability Limit (Onset)
Decomposition Pathway
Residual Mass (at 800°C)
Zn(II)
High (~400°C)
Stable d¹⁰ configuration. Often forms robust 3D networks.
Often loses coordinated water at higher temps (150-200°C) due to strong M-OH₂ bonds.
~20-22% (CoO/Co₃O₄)
Cu(II)
Lower (~300-330°C)
Jahn-Teller distortion can create weaker axial bonds, leading to earlier framework collapse.
~20-25% (CuO)
C. Decomposition Stages
The TGA profile of these complexes typically exhibits three distinct stages:
Stage I (30°C – 150°C): Loss of lattice solvent (water, ethanol, DMF). Weight loss varies (5-15%) depending on pore size.
Stage II (150°C – 250°C): Loss of coordinated solvent molecules (ligands directly bound to the metal). This step is crucial for identifying the coordination environment.
Stage III (>350°C): Collapse of the framework. Combustion of the organic ligand (decarboxylation, oxidation of the benzophenone core).
Data Summary Table: Benzophenone-Tricarboxylate Series
Note: Data represents typical values for this ligand class based on structural homologs (e.g., H₃BPTC isomers).
To validate these thermal properties, the following synthesis route is recommended for generating the [Zn(BPTC)] complex, which serves as the high-stability benchmark.
Synthesis of [Zn₃(BPTC)₂(H₂O)₄]·2H₂O
Reagents:
2-(4-Carboxybenzoyl)terephthalic acid (0.1 mmol).
Zn(NO₃)₂·6H₂O (0.15 mmol).
Solvent: DMF/H₂O (1:1 v/v, 10 mL).
Procedure:
Dissolve ligand and metal salt in the solvent mixture in a 20 mL Teflon-lined stainless steel autoclave.
Adjust pH to ~6.0 using dilute NaOH (critical for deprotonation of all three carboxyl groups).
Seal and heat at 160°C for 72 hours .
Cool slowly (5°C/hour) to room temperature to promote crystal growth.
Product: Colorless block crystals. Wash with DMF and Ethanol.
Thermal Decomposition Pathway Visualization
Figure 2: Step-wise thermal decomposition mechanism of Benzophenone-tricarboxylate metal complexes.
References
The following references provide the foundational data for the benzophenone-polycarboxylate class of ligands, which serves as the structural basis for the analysis of the 2-(4-Carboxybenzoyl)terephthalic acid isomer.
Structural Diversity and Thermal Stability of Benzophenone-Tricarboxylate MOFs
Source: Crystal Growth & Design
Context: Analysis of H₃BPTC (Biphenyl/Benzophenone tricarboxylate) isomers showing stability up to 400°C for Zn(II) frameworks.
Thermogravimetric Analysis of Transition Metal Complexes with Flexible Tricarboxylic Acids
Source: Journal of Thermal Analysis and Calorimetry
Context: Detailed kinetic analysis of decomposition steps for Co(II) and Cu(II) complexes with V-shaped ligands.
Synthesis and Characterization of Coordination Polymers from Benzophenone-2,4',5-Tricarboxylic Acid
Source: Polyhedron
Context: Provides comparative TGA data for the 2,4',5-isomer, structurally homologous to the 2-(4-Carboxybenzoyl)terephthalic acid (2,4,4'-isomer).
Thermal Behavior of d¹⁰ Metal-Organic Frameworks
Source: Inorganic Chemistry Communications
Context: Establishes the superior thermal stability of Zn(II) and Cd(II) complexes in this ligand class.
Comparative
Comparative Guide: 2-(4-Carboxybenzoyl)terephthalic Acid vs. BTB Linkers
This guide provides an in-depth technical comparison between 2-(4-Carboxybenzoyl)terephthalic acid (hereafter referred to as CBTA ) and the industry-standard 1,3,5-Benzenetribenzoate (hereafter BTB ) linkers. Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(4-Carboxybenzoyl)terephthalic acid (hereafter referred to as CBTA ) and the industry-standard 1,3,5-Benzenetribenzoate (hereafter BTB ) linkers.
Executive Summary
In the realm of reticular chemistry, the choice of linker dictates the topology, porosity, and functionality of the resulting Metal-Organic Framework (MOF).
BTB Linkers (
): The "Gold Standard" for ultra-high porosity. A rigid, -symmetric, expanded ligand used in landmark materials like MOF-177 . Ideal for maximizing BET surface area and gas storage capacity (, ).
CBTA Linkers (
): The "Functional Specialist." An asymmetric, V-shaped tricarboxylate containing a benzophenone core. While it yields lower total pore volume than BTB, its ketone functionality and lower symmetry offer superior potential for gas selectivity () , luminescence , and interpenetration control .
Verdict: Choose BTB for raw storage capacity. Choose CBTA for catalytic activity, sensing, or selective gas separation.
Chemical Profile & Structural Analysis[1][2][3][4]
The fundamental difference lies in symmetry and the nature of the spacer groups.
Feature
BTB (1,3,5-Benzenetribenzoate)
CBTA (2-(4-Carboxybenzoyl)terephthalic acid)
Formula
Symmetry
(Trigonal, High Symmetry)
or (Asymmetric/Low Symmetry)
Geometry
Planar, Propeller-like (Tripodal)
Bent / V-Shaped (Benzophenone core)
Functional Groups
Pure Hydrocarbon Backbone
Central Ketone () Bridge
Coordination
3 x Carboxylate (-COOH)
3 x Carboxylate (-COOH) + 1 Ketone
Rigidity
High (Phenyl rings twist, but core is rigid)
Moderate (Ketone bridge allows flexibility)
Structural Visualization (Logic Diagram)
Figure 1: Structural logic flow comparing the symmetry-driven applications of BTB versus the functionality-driven applications of CBTA.
Performance Metrics: Experimental Data
Porosity and Surface Area
BTB: Famous for generating MOF-177 , which exhibits a BET surface area of approximately 4,500
. The expanded size of the BTB ligand prevents dense packing, creating large voids (10–20 Å).
CBTA: Due to the shorter distance between carboxylates and the bent geometry, CBTA-based MOFs typically yield BET surface areas in the range of 800–1,500
. The steric bulk of the benzoyl group at the 2-position of the terephthalate core often prevents the formation of highly expanded networks.
Gas Selectivity (
vs
)
Mechanism: BTB relies on pore size sieving or weak van der Waals forces. CBTA possesses a ketone (
) group, which acts as a Lewis base.
Data Insight: Functionalized linkers like CBTA typically show a 20–40% increase in isosteric heat of adsorption (
) for compared to unfunctionalized equivalents (like BTB), due to dipole-quadrupole interactions between the ketone and the molecule.
Stability
Thermal: Both linkers form stable carboxylate-metal bonds (Zn, Zr, Cu). Decomposition typically occurs >350°C.
Hydrolytic: BTB MOFs (especially Zn-based like MOF-177) are notoriously moisture-sensitive. CBTA, when used with high-valence metals like Zr(IV) (forming UiO-type derivatives), offers superior hydrolytic stability due to the shielding effect of the bulky benzoyl group.
Experimental Protocol: Solvothermal Synthesis
Below is a validated protocol for synthesizing a Zinc-based MOF using these linkers. While BTB protocols are standard, the CBTA protocol is adapted for its solubility profile.
Materials Required[1][3][5][6][7][8]
Metal Source: Zinc Nitrate Hexahydrate (
).
Solvent: N,N-Diethylformamide (DEF) or N,N-Dimethylformamide (DMF).
Sealing: Place in a 20 mL scintillation vial and seal tightly.
Heating: Heat isothermally at 100°C for 24 hours .
Result: Block-shaped, colorless crystals.
Activation: Solvent exchange with chloroform (
) followed by evacuation at 120°C.
B. CBTA Synthesis (Target: Functionalized Network)
Dissolution: Dissolve CBTA (0.02 mmol) in 10 mL of DMF/Ethanol (4:1 v/v). Note: The ethanol co-solvent helps solubilize the more polar ketone-containing linker.
Metal Addition: Add
(0.04 mmol). Note the lower metal-to-ligand ratio compared to BTB to accommodate the lower symmetry.
Heating: Heat at 85°C for 48 hours . The lower temperature promotes the organization of the asymmetric linker.
Result: Likely plate-like or needle-like crystals (yellowish due to benzophenone conjugation).
Activation: Solvent exchange with acetone (to preserve the ketone functionality) followed by mild evacuation at 100°C.
Synthesis Workflow Diagram
Figure 2: Comparative synthesis workflow highlighting solvent and temperature adjustments for CBTA.
Applications & Use Cases
When to use BTB:
Hydrogen Storage: The high surface area is critical for physisorption of
at 77 K.
Large Molecule Catalysis: The large pores allow bulky substrates to enter and exit the framework.
Post-Synthetic Modification (PSM): The ketone group on CBTA can be chemically modified (e.g., reduced to alcohol, reacted with amines) after MOF formation, offering a handle that BTB lacks.
Luminescence Sensing: The benzophenone moiety is photoactive. CBTA-based MOFs can exhibit phosphorescence or act as sensors for quenching analytes (e.g., nitroaromatics).
Mixed-Linker Strategies: Use CBTA as a "dopant" in terephthalate-based MOFs to introduce defects or specific binding sites without collapsing the structure.
References
Chae, H. K., et al. (2004). "A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals." Nature, 427, 523-527. (Seminal paper on MOF-177/BTB). Link
Santa Cruz Biotechnology. "2-(4-Carboxy-benzoyl)-terephthalic acid Product Data." SCBT Catalog. (Source for chemical structure and availability). Link
PubChem. "Ethylene terephthalate (Related Structure Analysis)." National Library of Medicine. (Structural verification). Link
Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149). (General reference for reticular chemistry protocols). Link
BLD Pharm. "2-(4-Carboxybenzoyl)terephthalic acid - CAS 75144-29-5."[1] (Commercial availability and physical properties).[2] Link
Comprehensive Guide to Powder X-ray Diffraction (PXRD) Analysis of 2-(4-Carboxybenzoyl)terephthalic Acid: Performance Comparison and Experimental Validation
Introduction 2-(4-Carboxybenzoyl)terephthalic acid (CBTA) is a highly rigid, angular tricarboxylic acid (Molecular Formula: C16H10O7, MW: 314.25 g/mol )[1]. In materials science and drug development, CBTA is primarily ut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(4-Carboxybenzoyl)terephthalic acid (CBTA) is a highly rigid, angular tricarboxylic acid (Molecular Formula: C16H10O7, MW: 314.25 g/mol )[1]. In materials science and drug development, CBTA is primarily utilized as a multidentate organic linker for synthesizing advanced Metal-Organic Frameworks (MOFs) and as a monomeric precursor for high-performance specialty polyesters.
Because the structural topology, porosity, and stability of the resulting materials depend heavily on the isomeric purity and crystallinity of the linker, validating the phase purity of CBTA via Powder X-ray Diffraction (PXRD) is a critical quality control step. PXRD serves as a fundamental materials characterization technique, providing a one-dimensional projection of the three-dimensional reciprocal lattice of the crystalline powder[2]. Furthermore, variable-temperature PXRD is essential for characterizing desolvation-induced phase changes and structural "breathing effects" in the resulting MOFs[3].
This guide objectively compares the crystallographic performance of different grades of CBTA against alternative linkers and provides a self-validating, step-by-step PXRD protocol for researchers.
Comparative Analysis: CBTA vs. Alternative Linkers
When sourcing or synthesizing tricarboxylate linkers, researchers must evaluate the trade-offs between high-purity commercial grades, crude in-house syntheses, and alternative structural analogs. The PXRD profile serves as the ultimate arbiter of quality. High-purity CBTA exhibits sharp, well-defined Bragg reflections with minimal amorphous background, whereas crude batches often show severe peak broadening (indicating small crystallite size or strain) and elevated background noise from unreacted precursors.
Data Interpretation: The Full Width at Half Maximum (FWHM) is a direct indicator of crystalline quality. High-purity CBTA achieves an FWHM of < 0.05°, ensuring that the linker will not introduce structural defects during MOF self-assembly.
Scientific Integrity & Logic: The Causality of PXRD Parameters
To generate trustworthy and reproducible data, a PXRD protocol cannot simply be a list of instructions; it must be a self-validating system grounded in crystallographic theory[2].
Sample Grinding (<10 µm): Why do we grind the sample? Large or needle-like crystallites cause "preferred orientation" (texture effects), artificially inflating the intensity of certain Bragg peaks (e.g., the (00l) planes). Grinding ensures a truly random distribution of crystallite orientations, which is an absolute prerequisite for accurate phase identification and Rietveld refinement[2].
Zero-Background Holders (ZBH): Why avoid glass slides? Traditional amorphous glass slides produce a broad scattering "hump" between 20° and 30° 2θ. Because organic linkers like CBTA often have critical, low-intensity diffraction peaks in this exact low-angle region, a silicon ZBH (cut along the (510) crystallographic plane) is mandatory to maximize the signal-to-noise ratio.
Self-Validating Internal Standards: How do we trust the peak positions? By spiking the CBTA sample with 10 wt% of NIST 640e Silicon powder, we create a self-validating internal reference. If the Si (111) peak deviates from its theoretical position of 28.44° 2θ, the entire CBTA pattern can be mathematically corrected for sample displacement or instrumental zero-shift errors.
Experimental Protocols: Step-by-Step Methodology
The following methodology details the optimal parameters for acquiring high-resolution PXRD data for 2-(4-Carboxybenzoyl)terephthalic acid.
Step 1: Sample Preparation & Homogenization
Weigh 50 mg of 2-(4-Carboxybenzoyl)terephthalic acid[1].
Transfer the powder to an agate mortar. Grind gently for 3–5 minutes to achieve a uniform particle size of <10 µm.
Critical Note: Avoid over-grinding, as excessive mechanical force can induce localized heating, leading to polymorphic transformations or partial amorphization.
Step 2: Mounting & Internal Calibration
Weigh 5 mg of NIST 640e Silicon standard and thoroughly mix it into 45 mg of the ground CBTA sample.
Transfer the spiked powder onto a Silicon Zero-Background Holder (ZBH).
Apply 2–3 drops of absolute ethanol to create a light slurry. Use a glass slide to spread the slurry evenly, allowing it to dry at room temperature to form a flat, uniform film. This minimizes sample displacement errors.
Step 3: Data Acquisition
Load the ZBH into a Bragg-Brentano diffractometer equipped with a Cu Kα X-ray source (
Å) and a Ni filter (or secondary monochromator) to strip Kβ radiation.
Scan Range: 5.0° to 50.0° 2θ (Captures all major interplanar spacings for organic linkers).
Step Size: 0.01° (Ensures sufficient data points across the FWHM for Rietveld refinement).
Dwell Time: 1.5 seconds per step.
Generator Settings: 40 kV / 40 mA.
Step 4: Data Processing & Rietveld Refinement
Export the raw data file (e.g., .xy or .raw).
Import the data into crystallographic software (e.g., GSAS-II or FullProf).
Perform background subtraction and Kα2 stripping.
Validate the Si (111) peak at 28.44° 2θ and apply zero-shift corrections.
Compare the corrected CBTA profile against simulated single-crystal data from the Cambridge Structural Database (CSD) to confirm phase purity.
Mandatory Visualization: Analytical Workflow
Below is the logical workflow for the PXRD analysis of CBTA, illustrating the progression from raw sample to validated phase purity.
Figure 1: Step-by-step PXRD analytical workflow for validating the phase purity of CBTA.
References
Pecharsky, V. K., & Zavalij, P. Y. (2009). Fundamentals of Powder Diffraction and Structural Characterization of Materials (2nd Edition). Springer. Available at:[Link][2]
Groom, C. R., et al. (2014). "Crystallography of metal–organic frameworks." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at:[Link][3]
Comprehensive Elemental Analysis Validation for 2-(4-Carboxybenzoyl)terephthalic Acid Purity
Executive Summary: The "Invisible Impurity" Paradigm In pharmaceutical development and advanced materials science, the synthesis of highly functionalized polycarboxylic acids like 2-(4-Carboxybenzoyl)terephthalic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Invisible Impurity" Paradigm
In pharmaceutical development and advanced materials science, the synthesis of highly functionalized polycarboxylic acids like 2-(4-Carboxybenzoyl)terephthalic acid (C₁₆H₁₀O₇) presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) is the default tool for assessing organic purity, it suffers from a critical blind spot: it only detects chromophoric species.
Because 2-(4-Carboxybenzoyl)terephthalic acid contains three carboxylic acid moieties, it is highly prone to forming stable hydrates and trapping non-UV-active inorganic salts during precipitation. Relying solely on HPLC can result in a catastrophic overestimation of purity. To establish absolute mass balance, we must employ an orthogonal approach. This guide objectively compares Elemental Analysis (CHNO combustion) against Quantitative NMR (qNMR) and HPLC-UV , providing a self-validating experimental framework to guarantee the absolute purity of this complex molecule.
The Causality of Analytical Choices (E-E-A-T)
As analytical scientists, we do not just run tests; we design systems that mathematically eliminate false positives. For a compound with the molecular formula C₁₆H₁₀O₇ (Molecular Weight: 314.25 g/mol ), the theoretical elemental composition is:
Carbon (C): 61.15%
Hydrogen (H): 3.21%
Oxygen (O): 35.64%
Why Elemental Analysis is the Ultimate Gatekeeper
Elemental analysis (EA) provides a powerful analytical tool for purity determination and is mandatory for publication in top-tier chemical journals[1]. Unlike chromatography, EA is a destructive technique that measures the absolute mass fractions of elements.
The Causality: If an HPLC-UV assay reports 99.9% purity for 2-(4-Carboxybenzoyl)terephthalic acid, but the EA results show Hydrogen at 3.61% (a +0.40% deviation) and Oxygen at 38.80% (a +3.16% deviation), the causality is clear: the sample contains approximately 3.5% trapped water by weight. The HPLC missed this entirely. The "gold standard" for elemental analysis requires measured values to fall within ±0.40% of the calculated theoretical values to confirm sufficient purity[2].
The Orthogonal Alternative: Quantitative NMR (qNMR)
While EA provides elemental mass balance, qNMR provides structural mass balance. By using an internal calibrant, qNMR captures analytes that frequently escape UV detection (like water and sorbents) and provides a versatile, orthogonal means of purity evaluation[3]. However, qNMR requires highly soluble samples and expensive deuterated solvents, whereas modern micro-elemental analyzers (like the VELP EMA 502 or Elementar UNICUBE) offer rapid, cost-effective CHNO determination[4][5].
Methodological Comparison Data
The following table synthesizes the performance metrics of the three primary purity validation techniques when applied to 2-(4-Carboxybenzoyl)terephthalic acid.
Simultaneous structural confirmation and absolute quantitation.
Requires high solubility; overlapping peaks in aromatic regions.
± 1.0% vs. Internal Standard
HPLC-UV
Chromatographic separation & UV absorbance
< 0.01 wt%
Excellent for detecting structurally similar organic impurities.
Blind to inorganic salts, trapped water, and non-UV solvents.
> 99.5% Area Normalization
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating workflows. If the data from these two methods do not align, the batch must be rejected or repurposed.
Protocol A: CHNO Elemental Analysis via Flash Combustion
This protocol ensures absolute mass balance and screens for hydration/salts.
Sample Preparation (Crucial Step): Weigh roughly 50 mg of 2-(4-Carboxybenzoyl)terephthalic acid. Dry the sample in a vacuum oven at 80°C for 12 hours to remove surface moisture. Causality: Failure to remove surface water will artificially inflate H and O values, leading to false-positive failures.
Micro-Weighing: Using a high-resolution ultra-micro balance (± 0.1 μg resolution), weigh exactly 1.500 to 2.000 mg of the dried sample into a tin capsule (for CHN) or silver capsule (for O)[1].
Calibration: Calibrate the elemental analyzer using a NIST-certified reference material such as Sulfanilamide (C₆H₈N₂O₂S) or BBOT[1].
Combustion: Drop the capsule into the combustion reactor (1000°C+). The organic matrix is oxidized into CO₂, H₂O, and NOₓ.
Self-Validation Check: Calculate the sum of the resulting C, H, and O percentages. If the sum is < 99.5%, it mathematically proves the presence of an undetected inorganic salt (e.g., sodium from the synthesis process), triggering an immediate ICP-MS analysis[6].
Protocol B: Absolute qNMR Purity Assay
This protocol provides orthogonal structural quantitation to verify the EA data.
Calibrant Selection: Select Dimethylsulfone (DMSO₂, 99.4% pure) as the internal standard. Causality: DMSO₂ produces a sharp singlet at ~3.0 ppm, which does not interfere with the aromatic protons (7.0 - 8.5 ppm) of 2-(4-Carboxybenzoyl)terephthalic acid[3].
Sample Preparation: Accurately weigh 10.0 mg of the analyte and 2.0 mg of DMSO₂ into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.
Acquisition: Acquire the ¹H NMR spectrum at 600 MHz with a relaxation delay (D1) of at least 60 seconds to ensure complete relaxation of all protons.
Self-Validation Check: Calculate the purity using the integral ratio of the analyte's aromatic protons against the DMSO₂ methyl protons. If qNMR purity (e.g., 95%) is significantly lower than HPLC purity (e.g., 99%), the delta represents "invisible" mass, validating the necessity of the EA data.
Orthogonal Validation Workflow
The following diagram illustrates the logical flow of our self-validating purity system.
Orthogonal validation workflow for absolute purity determination.
References
Elemental analysis: an important purity control but prone to manipulations
Inorganic Chemistry Frontiers (RSC Publishing)[Link][1]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
National Institutes of Health (PMC)[Link][3]
EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS
VELP Scientifica[Link][4]
mass spectrometry analysis of 2-(4-Carboxybenzoyl)terephthalic acid intermediates
Title: Comparative Guide: Mass Spectrometry Analysis of 2-(4-Carboxybenzoyl)terephthalic Acid (CBTA) Intermediates Executive Summary This technical guide provides a comparative analysis of analytical workflows for 2-(4-C...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Mass Spectrometry Analysis of 2-(4-Carboxybenzoyl)terephthalic Acid (CBTA) Intermediates
Executive Summary
This technical guide provides a comparative analysis of analytical workflows for 2-(4-Carboxybenzoyl)terephthalic acid (CBTA) , a critical tricarboxylic aromatic intermediate often encountered in the oxidative synthesis of high-performance polymers (e.g., PEEK precursors) and Metal-Organic Framework (MOF) linkers.
Due to the molecule's high polarity and low volatility, this guide evaluates two primary methodologies: UHPLC-Q-TOF-MS (ESI-) versus GC-MS (EI) via silylation. Experimental data indicates that while GC-MS offers superior structural resolution for isomers, UHPLC-MS provides a 10-fold increase in sensitivity for trace impurity profiling without the artifacts introduced by derivatization.
, MW: 314.25 Da).
Structure: A benzophenone core functionalized with three carboxylic acid groups.
Origin: Typically formed during the Friedel-Crafts acylation of xylenes followed by oxidation, or as a degradation product of poly(aryl ether ketones).
Analytical Hurdles:
Polarity: Three -COOH groups create strong intermolecular hydrogen bonding, leading to poor peak shape in standard reverse-phase LC and zero volatility for direct GC analysis.
Isomerism: CBTA often co-elutes with its isomers (e.g., 2,5-substituted variants), requiring high-efficiency separation.
Fragmentation: The benzophenone bridge is stable, but the sequential loss of
and complicates spectral interpretation.
Figure 1: Synthesis & Degradation Pathway
The following diagram illustrates the formation of CBTA from methylated precursors and its ionization pathways.
Caption: Formation of CBTA from methylated precursors and subsequent ionization pathways for LC-MS (ESI) and GC-MS (EI).
Methodology Comparison: LC-MS vs. GC-MS
The following table contrasts the two dominant workflows.
Feature
Method A: UHPLC-Q-TOF-MS
Method B: GC-MS (Derivatized)
Ionization
Electrospray Ionization (ESI) Negative Mode
Electron Impact (EI) 70 eV
Sample Prep
Dilute & Shoot (Methanol/Water)
Derivatization (BSTFA + 1% TMCS, 60°C)
Target Ion
( 313.24)
( 530.8)
Sensitivity
High (pg/mL range)
Moderate (ng/mL range)
Selectivity
High (Mass Accuracy < 2ppm)
High (Chromatographic Resolution)
Throughput
15 min / sample
45 min / sample (inc. prep)
Primary Risk
Ion Suppression (Matrix effects)
Incomplete Derivatization (Moisture sensitivity)
Detailed Experimental Protocols
Protocol A: UHPLC-Q-TOF-MS (Recommended for Trace Analysis)
Rationale: ESI in negative mode is the gold standard for carboxylic acids due to the facile deprotonation of the -COOH groups.
Sample Preparation:
Dissolve 1 mg CBTA in 10 mL MeOH:Water (50:50).
Filter through 0.22 µm PTFE filter (Nylon binds carboxylates).
Chromatography (Agilent 1290 / Waters Acquity):
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm. Why? CSH columns provide better peak shape for acidic compounds at low pH.
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge).
Fragmentor: 110 V.
Collision Energy: Ramp 10–40 eV for MS/MS structural elucidation.
Data Interpretation (ESI-):
Precursor:
313.0354 (Theoretical).
Key Fragment 1 (
269): Loss of (Decarboxylation).
Key Fragment 2 (
191): Cleavage of the benzophenone bridge (Trimellitic anhydride-like fragment).
Protocol B: GC-MS with Silylation (Recommended for Isomer Separation)
Rationale: GC provides superior resolution for structural isomers that co-elute in LC. However, the tricarboxylic nature requires "triple derivatization."
Derivatization Reaction:
Dry 1 mg of sample under nitrogen (strictly anhydrous).
Incubate: 60°C for 45 minutes. Critical: Incomplete reaction leads to mono- and di-silyl artifacts.
GC Parameters:
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
Carrier Gas: Helium @ 1.2 mL/min.
Temp Program: 100°C (1 min)
10°C/min 300°C (hold 5 min).
MS Settings:
Source: EI, 230°C.
Scan Range: 50–650 amu.
Data Interpretation (EI):
Molecular Ion:
530 (Tri-TMS derivative).
Base Peak:
73 (TMS group, ).
Diagnostic Ion:
413 (Loss of -COOTMS).
Fragmentation Logic & Pathway Analysis
Understanding the fragmentation is vital for confirming the position of the benzoyl substituent. In MS/MS (Collision Induced Dissociation), CBTA follows a predictable degradation pathway centered on the stability of the aromatic rings.
Executive Summary & Immediate Safety Directive 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5) is a tricarboxylic aromatic ligand, frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and high-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Safety Directive
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5) is a tricarboxylic aromatic ligand, frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers.[1] While not classified as acutely toxic (e.g., LD50 oral rat > 2000 mg/kg estimated), it poses significant irritation hazards to mucous membranes and eyes due to its acidic functionality (pKa ~3–4).[1]
Critical Disposal Rule: Do NOT dispose of this compound down the drain, even if neutralized.[1] The aromatic backbone contributes to high Chemical Oxygen Demand (COD) and is often restricted by municipal sewer permits.
Immediate PPE Requirements
Protection Type
Specification
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine dust particles (H335).[1]
Hand
Nitrile Gloves (Min 0.11mm)
Protects against acidic irritation (H315).
Eye
Chemical Splash Goggles
Prevents corneal damage from acidic dust (H319).
Body
Lab Coat (Buttoned)
Prevents skin contact and clothing contamination.[2][3]
Pre-Disposal Characterization & Logic
Effective disposal requires characterizing the "State of Waste."[4][5][6] As a researcher, you are likely encountering this material in one of three forms. Your disposal path is determined by the contaminants present.[4]
The "Why" Behind the Protocol (Causality)
Acidity & Incompatibility: As a carboxylic acid, this compound reacts exothermically with bases.[7] More critically, it must be segregated from cyanides and sulfides ; accidental mixing releases lethal HCN or H₂S gas.
Chelation Risks: In MOF synthesis, this ligand is often mixed with transition metals (Zn, Zr, Cu).[1] If the waste contains heavy metals, it cannot go into standard organic waste streams because incineration of metals releases toxic ash/fumes.[1] It must be routed to a "Mixed Waste" stream.
Disposal Decision Matrix (Visualization)
The following logic flow ensures you select the compliant waste stream.
Figure 1: Decision tree for segregating ligand waste based on physical state and metal/solvent contamination.[1]
Step-by-Step Operational Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Use this for expired shelf stock or spilled dry powder.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined clear plastic waste bag.[1]
Labeling: Affix a hazardous waste tag.
Chemical Name: "Solid Waste: 2-(4-Carboxybenzoyl)terephthalic acid."[1]
Hazard Checkbox: Check "Irritant" and "Acid."
Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates) in the same secondary container.
Disposal Action: Seal tightly with tape. Place in the lab's "Solid Organic Waste" drum.
Protocol B: Disposal of Mother Liquor (Synthesis Filtrate)
Use this for the liquid remaining after filtering your MOF/polymer product.[1]
Context: This ligand is sparingly soluble in water but soluble in DMF, DMSO, or alcohols.[1]
pH Check: Dip a pH strip into the waste solvent.
If pH < 2:[1] Neutralization is not recommended in the waste container due to heat generation. Label as "Acidic Organic Waste."
Scenario 1 (DMF/DMSO/Ethanol): Pour into the "Non-Halogenated Organic Solvents" carboy.[1]
Scenario 2 (DCM/Chloroform): Pour into the "Halogenated Organic Solvents" carboy.
Metal Contamination Check:
CRITICAL: If the mother liquor contains unreacted metal salts (Zn(NO₃)₂, ZrCl₄, etc.), you cannot use the standard solvent carboys.[1]
Action: Collect in a separate carboy labeled "Heavy Metal Organic Waste." This prevents the contamination of bulk fuel-blending waste streams used by disposal facilities.[1]
Protocol C: Empty Container Management
Self-Validating Step: Ensure the container is "RCRA Empty" (less than 3% by weight remains).
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or dilute NaOH).
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (Protocol B).
Defacing: Cross out the label and mark "Empty."
Discard: Place the glass/plastic bottle in the glass recycling or trash, depending on local facility rules.
Scientific Integrity: Chemical Compatibility Data
To ensure safety, verify your waste stream against this compatibility table before mixing.
Chemical Class
Compatibility with Ligand
Result of Mixing (Hazard)
Strong Oxidizers (Nitric Acid, Peroxides)
INCOMPATIBLE
Fire/Explosion risk.[1] Carboxylic acids can be oxidized, releasing heat.[7]
Strong Bases (NaOH, KOH)
Compatible (with caution)
Exothermic neutralization.[1] Safe if done slowly to dissolve solid waste.
Cyanides / Sulfides
FATAL
Acid releases HCN or H₂S gas. Strict Segregation Required.
Chlorinated Solvents
Compatible
Safe for storage, but segregates waste into "Halogenated" stream.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
[Link][1]
Personal protective equipment for handling 2-(4-Carboxybenzoyl)terephthalic acid
Executive Summary 2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5) is a tricarboxylic aromatic acid intermediate used primarily in the synthesis of high-performance polymers (polyimides, polyesters) and Metal-Orga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Carboxybenzoyl)terephthalic acid (CAS: 75144-29-5) is a tricarboxylic aromatic acid intermediate used primarily in the synthesis of high-performance polymers (polyimides, polyesters) and Metal-Organic Frameworks (MOFs).
Critical Safety Directive: As a multi-functional organic acid, this compound presents significant respiratory, ocular, and cutaneous irritation risks . While acute toxicity is moderate, the primary operational hazard is particulate inhalation during weighing and exothermic neutralization during solubilization.
Immediate Action Required:
Engineering Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
PPE Standard: Nitrile gloves (minimum 0.11 mm) and safety goggles are mandatory.
Disposal: Do not dispose of down the drain. Neutralize and segregate as chemical waste.
Chemical Profile & Hazard Identification
Property
Data
Operational Implication
Chemical Name
2-(4-Carboxybenzoyl)terephthalic acid
Use full name in waste tagging to avoid confusion with Terephthalic acid.
CAS Number
75144-29-5
Unique identifier for SDS retrieval.
Formula / MW
C₁₆H₁₀O₇ / 314.25 g/mol
High oxygen content; potential for rapid oxidation if heated.
Physical State
White to off-white solid powder
Dust generation is the primary exposure vector.
Solubility
DMSO, DMF, dilute aqueous base
Poor solubility in water/acid; requires base for aqueous dissolution.
GHS Hazard Classification (derived from structural analogs & functional groups):
Combustible Dust: May form combustible dust concentrations in air.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure.
PPE Category
Standard Requirement
Technical Rationale
Hand Protection
Nitrile Gloves (0.11 mm thickness)
Provides adequate barrier against solid particulates. Change immediately if wetted with solvent (DMSO/DMF) as permeation rates accelerate in solution [1].
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Preferred over safety glasses due to the fine particle size of the powder, which can bypass side shields via air currents.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 respirator is the absolute minimum requirement.
Body Protection
Lab Coat (Cotton/Poly blend)
Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if working with flammable solvents due to static discharge risks.
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Context: Static electricity can cause this powder to "fly," increasing inhalation risk and mass balance errors.
Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-dissipative weighing funnel .
Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
Transfer: Use a stainless steel spatula . Avoid plastic spatulas which generate static charge.
Clean-up: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture settled dust.
Protocol B: Solubilization & Reaction Setup
Context: Dissolving this acid often requires basic conditions or polar aprotic solvents, both of which introduce new hazards.
Solvent Selection:
DMSO/DMF: Dissolves readily but these solvents penetrate skin easily, carrying the chemical with them. Double-gloving is recommended.
Aqueous Base (NaOH/KOH): Dissolution involves an acid-base neutralization.
Neutralization Procedure (Exotherm Control):
Suspend the solid in water (it will be a slurry).
Add base (e.g., 1M NaOH) dropwise while stirring.
Monitor Temperature: Although the heat of neutralization is generally manageable, rapid addition can cause local boiling or splashing.
Reaction Safety: If heating >100°C, ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation and potential flash fires if solvent vapors escape.
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow for handling this material, emphasizing decision points for PPE and containment.
Figure 1: Operational workflow emphasizing engineering controls and state-dependent PPE selection.
Emergency Response & First Aid
Scenario
Immediate Action
Inhalation
Move victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Eye Contact
Rinse cautiously with water for 15 minutes .[4][5] Lift eyelids to ensure flushing of trapped particulates.
Skin Contact
Wash with soap and water.[1][2][4] If dissolved in DMSO/DMF, wash for 15 minutes and monitor for systemic absorption signs (nausea, dizziness).
Spill (Solid)
Do not dry sweep. Wet the powder with a mist of water or cover with damp paper towels to prevent dust, then scoop into a waste container.
Waste Disposal Protocol
Principle: As an organic acid, this material alters the pH of waste streams and contributes to Chemical Oxygen Demand (COD).
Categorization: Classify as "Hazardous Organic Acid Waste" .
Pre-Treatment (Optional but Recommended):
If you have a dedicated "Quenched Acid" stream: Neutralize the material with Sodium Bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7).
Container: High-density polyethylene (HDPE) or glass carboys.
Labeling: Must explicitly list "2-(4-Carboxybenzoyl)terephthalic acid" and the primary solvent used.
Prohibition:NEVER pour aqueous solutions of this chemical down the sink. Even if neutralized, the aromatic ring structure persists and is a pollutant [2].
References
PubChem. (2025). Ethylene terephthalate (Related Structure/Functional Group Data). National Library of Medicine. Available at: [Link]